molecular formula C9H8O B157712 4-Vinylbenzaldehyde CAS No. 1791-26-0

4-Vinylbenzaldehyde

Cat. No.: B157712
CAS No.: 1791-26-0
M. Wt: 132.16 g/mol
InChI Key: QBFNGLBSVFKILI-UHFFFAOYSA-N
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Description

4-Vinylbenzaldehyde is a high-value bifunctional monomer that serves as a critical building block in both polymer chemistry and advanced organic synthesis. Its molecular structure, featuring a polymerizable vinyl group and a reactive aldehyde moiety, enables its use as a versatile precursor for creating specialized copolymers with tailored properties. This compound is instrumental in the development of advanced photoresist materials essential for semiconductor manufacturing and microfabrication processes, where its properties contribute to high-resolution patterning . In material science, this compound acts as a key initiator for polymerization, facilitating the engineering of materials with enhanced mechanical strength, thermal stability, and chemical resistance for applications in the electronics, automotive, and construction industries . Furthermore, its reactivity makes it a valuable intermediate in pharmaceutical and agrochemical research, where it is used to construct complex molecular architectures. The ongoing exploration of this compound continues to unlock new avenues for innovation in the creation of functional materials and specialty chemicals . This product is intended for research applications and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethenylbenzaldehyde
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InChI

InChI=1S/C9H8O/c1-2-8-3-5-9(7-10)6-4-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QBFNGLBSVFKILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

30029-79-9
Record name Benzaldehyde, 4-ethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID70170769
Record name 4-Vinylbenzaldehyde
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Molecular Weight

132.16 g/mol
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CAS No.

1791-26-0
Record name 4-Vinylbenzaldehyde
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Record name 4-Vinylbenzaldehyde
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Record name 4-ethenylbenzaldehyde
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Record name 4-VINYLBENZALDEHYDE
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Foundational & Exploratory

An In-depth Technical Guide to 4-Vinylbenzaldehyde: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylbenzaldehyde, also known by its synonyms 4-formylstyrene and p-vinylbenzaldehyde, is a bifunctional organic compound featuring both a vinyl group and an aldehyde group attached to a benzene ring.[1][2] This unique structure makes it a valuable intermediate and building block in a wide array of applications, including organic synthesis, polymer chemistry, and the manufacturing of fine chemicals and pharmaceuticals.[1] Its ability to undergo reactions at both the vinyl and aldehyde moieties allows for the synthesis of complex molecules and polymers with tailored properties.[3] This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound.

Chemical Properties and Structure

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[2] Its structure consists of a vinyl group (-CH=CH₂) and a formyl group (-CHO) at the para position of a benzene ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₈O[3]
Molecular Weight 132.16 g/mol [2]
Boiling Point 92-93 °C at 14 Torr[3]
Density 1.036 g/cm³ at 25 °C[3]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[2]
Appearance Colorless to pale yellow liquid[2]
Spectroscopic Data

The structural characterization of this compound is typically achieved through various spectroscopic techniques.

SpectroscopyKey Features
¹H NMR Signals corresponding to aldehydic, aromatic, and vinyl protons.
¹³C NMR Resonances for carbonyl carbon, aromatic carbons, and vinyl carbons.
IR Spectroscopy Characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹), C=C stretch of the vinyl group, and aromatic C-H and C=C vibrations.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

A common and effective method for the synthesis of this compound is the Wittig reaction. This method involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[4]

Synthesis of this compound via Wittig Reaction

This protocol outlines the synthesis of this compound starting from 4-chloromethylstyrene and triphenylphosphine, followed by reaction with formaldehyde.

Materials:

  • 4-Chloromethylstyrene

  • Triphenylphosphine

  • Anhydrous toluene

  • Strong base (e.g., n-butyllithium or sodium amide)

  • Formaldehyde (aqueous solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Preparation of the Phosphonium Salt:

    • In a round-bottom flask, dissolve 4-chloromethylstyrene and an equimolar amount of triphenylphosphine in anhydrous toluene.

    • Reflux the mixture with stirring for several hours.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.

    • Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.[5]

  • Formation of the Ylide and Reaction with Formaldehyde:

    • Suspend the dried phosphonium salt in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath and add a slight excess of a strong base (e.g., n-butyllithium) dropwise with stirring. The formation of the ylide is often indicated by a color change.

    • To the resulting ylide solution, add an excess of an aqueous solution of formaldehyde dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.[6][7] The fractions can be monitored by thin-layer chromatography.[8]

Reactivity and Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis.

  • Polymerization: The vinyl group allows for polymerization and copolymerization to produce functional polymers with pendant aldehyde groups. These polymers can be further modified for various applications.[1]

  • Organic Synthesis: The aldehyde group can undergo a wide range of reactions, including oxidation, reduction, and condensation, to introduce new functional groups. It serves as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1]

  • Cross-linking Agent: Due to its reactive vinyl group, it can be used as a cross-linking agent in the production of polymers and resins, enhancing their thermal and mechanical properties.[1]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Wittig reaction.

Wittig_Synthesis_of_4_Vinylbenzaldehyde cluster_start Starting Materials cluster_phosphonium Phosphonium Salt Formation cluster_ylide Ylide Generation cluster_reaction Wittig Reaction cluster_byproduct Byproduct start1 4-Chloromethylstyrene phosphonium 4-Vinylbenzyl triphenylphosphonium chloride start1->phosphonium Toluene, Reflux start2 Triphenylphosphine start2->phosphonium ylide Phosphorus Ylide phosphonium->ylide Strong Base product This compound ylide->product Reaction formaldehyde Formaldehyde formaldehyde->product byproduct Triphenylphosphine oxide product->byproduct Formation of

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

References

An In-depth Technical Guide to 4-Vinylbenzaldehyde (CAS Number: 1791-26-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Vinylbenzaldehyde (also known as 4-formylstyrene), a versatile bifunctional organic compound with significant applications in polymer chemistry, organic synthesis, and as a precursor for bioactive molecules. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and purification, analyzes its spectroscopic characteristics, and explores its role in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Its structure features both a reactive aldehyde group and a polymerizable vinyl group, making it a valuable building block in the synthesis of a wide range of materials and complex molecules.[2][3] It is soluble in common organic solvents like ethanol and ether but has limited solubility in water.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 1791-26-0[1]
Molecular Formula C₉H₈O[1]
Molecular Weight 132.16 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 92-93 °C at 14 Torr
Density 1.036 g/cm³ at 25 °C
Solubility Soluble in organic solvents, limited in water[1]

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, with the choice of method often depending on the availability of starting materials and desired scale. Common methods include the Wittig reaction, Heck reaction, and Suzuki coupling.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones. For this compound, this can be achieved by reacting terephthalaldehyde with a phosphonium ylide.

Experimental Protocol: Wittig Synthesis of this compound

  • Materials: Methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium hydride), terephthalaldehyde, and an appropriate anhydrous solvent (e.g., tetrahydrofuran (THF)).

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension in an ice bath and slowly add the strong base to generate the ylide, indicated by a color change.

    • Dissolve terephthalaldehyde in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Wittig_Synthesis Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Ylide Ylide Methyltriphenylphosphonium bromide->Ylide 1. Strong Base Base Base Base->Ylide This compound This compound Ylide->this compound 2. Terephthalaldehyde Terephthalaldehyde Terephthalaldehyde Terephthalaldehyde->this compound

Wittig reaction for this compound synthesis.
Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5][6][7][8] this compound can be synthesized via the Heck reaction of 4-bromobenzaldehyde with ethylene.

Experimental Protocol: Heck Reaction Synthesis of this compound

  • Materials: 4-Bromobenzaldehyde, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), a base (e.g., triethylamine or potassium carbonate), a suitable solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile), and ethylene gas.[9]

  • Procedure:

    • In a pressure vessel, combine 4-bromobenzaldehyde, the palladium catalyst, the phosphine ligand, and the base in the chosen solvent.

    • Purge the vessel with ethylene gas and then pressurize it to the desired pressure.

    • Heat the reaction mixture to the specified temperature and stir for the required duration. Monitor the reaction progress by GC-MS or LC-MS.

    • After completion, cool the reaction vessel to room temperature and carefully vent the excess ethylene.

    • Filter the reaction mixture to remove the catalyst and any inorganic salts.

    • Extract the filtrate with an appropriate organic solvent and wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography.

Heck_Reaction 4-Bromobenzaldehyde 4-Bromobenzaldehyde This compound This compound 4-Bromobenzaldehyde->this compound Ethylene Ethylene Ethylene->this compound Pd_Catalyst Pd Catalyst Pd_Catalyst->this compound Heck Coupling Base Base Base->this compound

Heck reaction for this compound synthesis.
Suzuki Coupling

The Suzuki coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[10] this compound can be prepared by the Suzuki coupling of a 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde or 4-iodobenzaldehyde) with a vinylboron reagent.[11]

Experimental Protocol: Suzuki Coupling Synthesis of this compound

  • Materials: 4-Bromobenzaldehyde, vinylboronic acid or a vinylboronate ester (e.g., potassium vinyltrifluoroborate), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) or PdCl₂(dppf)), a base (e.g., potassium carbonate or cesium carbonate), and a solvent system (e.g., a mixture of an organic solvent like toluene, THF, or 1,4-dioxane and water).[2][11][12]

  • Procedure:

    • To a reaction flask, add 4-bromobenzaldehyde, the vinylboron reagent, the palladium catalyst, and the base.

    • Add the degassed solvent system to the flask under an inert atmosphere.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction's progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and add water.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product via silica gel column chromatography.

Suzuki_Coupling 4-Halobenzaldehyde 4-Halobenzaldehyde This compound This compound 4-Halobenzaldehyde->this compound Vinylboron_Reagent Vinylboron Reagent Vinylboron_Reagent->this compound Pd_Catalyst Pd Catalyst Pd_Catalyst->this compound Suzuki Coupling Base Base Base->this compound

Suzuki coupling for this compound synthesis.

Purification

Purification of this compound is typically achieved by column chromatography or recrystallization of its derivatives.

Column Chromatography

Experimental Protocol: Purification by Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or diethyl ether. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for this compound.[13][14][15] A common starting point is a 9:1 to 4:1 mixture of hexanes:ethyl acetate.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent and pack the column.[16]

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Recrystallization of Derivatives

While this compound is a liquid, its solid derivatives can be purified by recrystallization.

Experimental Protocol: Recrystallization of a Solid Derivative

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[17][18] Common solvent systems include ethanol/water, hexane/ethyl acetate, or isopropanol.[10]

  • Procedure:

    • Dissolve the crude solid derivative in a minimal amount of the hot recrystallization solvent.[18]

    • If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities.

    • Hot filter the solution to remove any insoluble impurities and charcoal.

    • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[17]

    • Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Features and Assignments
¹H NMR Aldehyde Proton (CHO): Singlet around 9.9-10.0 ppm. Aromatic Protons: Two doublets in the range of 7.5-7.9 ppm. Vinyl Protons: A multiplet (dd) for the α-proton around 6.7 ppm and two doublets for the β-protons between 5.4 and 5.9 ppm.
¹³C NMR Carbonyl Carbon (C=O): Signal around 192 ppm. Aromatic Carbons: Signals between 127 and 140 ppm. Vinyl Carbons: Signals around 117 ppm (CH₂) and 136 ppm (CH).
FT-IR (cm⁻¹) C=O Stretch (Aldehyde): Strong absorption around 1700 cm⁻¹. C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. C=C Stretch (Vinyl): Absorption around 1630 cm⁻¹. C=C Stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region.[19]
Mass Spec (EI) Molecular Ion (M⁺): Peak at m/z = 132. Major Fragments: Loss of H (m/z = 131), loss of CHO (m/z = 103), and fragments corresponding to the vinylphenyl cation.

Applications in Drug Development and Research

This compound serves as a crucial starting material for the synthesis of various biologically active compounds. Its dual functionality allows for the introduction of diverse pharmacophores and the construction of complex molecular architectures.

Precursor for Bioactive Molecules
  • Chalcones and Stilbenes: this compound is a key precursor for the synthesis of chalcone and stilbene derivatives.[1][2][3][20][21][22][23][24] These classes of compounds are known to exhibit a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3][20][21][22][23][24] The synthesis typically involves a Claisen-Schmidt condensation with an appropriate acetophenone to yield chalcones, or further modifications to produce stilbenes.

  • Kinase Inhibitors: The benzaldehyde moiety can be incorporated into scaffolds designed to target protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[25][26] For instance, derivatives of this compound can be synthesized to act as inhibitors of protein tyrosine kinases.[25]

Signaling Pathways

The bioactive molecules synthesized from this compound can modulate various cellular signaling pathways. For example, some chalcone derivatives have been shown to induce apoptosis in cancer cells by activating caspase cascades and increasing the production of reactive oxygen species (ROS).[1] Stilbene derivatives, on the other hand, can influence pathways involved in cell cycle regulation and inflammation.

Signaling_Pathway cluster_synthesis Synthesis cluster_cellular Cellular Response 4-VBA This compound Bioactive_Molecule Bioactive Molecule (e.g., Chalcone) 4-VBA->Bioactive_Molecule Chemical Synthesis Target_Protein Target Protein (e.g., Kinase) Bioactive_Molecule->Target_Protein Inhibition Signaling_Cascade Signaling Cascade Target_Protein->Signaling_Cascade Modulation Cellular_Effect Cellular Effect (e.g., Apoptosis) Signaling_Cascade->Cellular_Effect

Role of this compound derivatives in signaling.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound may be irritating to the skin and eyes.[1]

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant potential in both materials science and medicinal chemistry. Its dual reactivity allows for its use in a variety of synthetic transformations, leading to the creation of functional polymers and a diverse range of bioactive molecules. This guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this compound in their work.

References

A Comprehensive Technical Guide to 4-Vinylbenzaldehyde and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 4-Vinylbenzaldehyde is a versatile organic compound with significant applications in organic synthesis, polymer chemistry, and medicinal chemistry. This guide provides an in-depth overview of its properties, synthesis, and key applications, with a focus on its synonyms, such as 4-formylstyrene.

Synonyms and Identification

This compound is known by several alternative names in scientific literature and chemical catalogs. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.

Common Synonyms:

  • 4-Formylstyrene

  • p-Vinylbenzaldehyde

  • 4-Ethenylbenzaldehyde

  • Benzaldehyde, 4-ethenyl-

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, providing a clear reference for its physical and chemical characteristics.

PropertyValueReference
Molecular Formula C₉H₈O[1]
Molecular Weight 132.16 g/mol [1]
CAS Number 1791-26-0[1]
Appearance Colorless to pale yellow liquid[2]
Odor Aromatic[3]
Boiling Point 238.6 ± 19.0 °C at 760 mmHg[4]
Melting Point 129-131 °C[2]
Density 1.0 ± 0.1 g/cm³[4]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[2][5]
Flash Point 118.9 ± 7.7 °C[4]
Refractive Index 1.608[4]

Experimental Protocols and Synthesis

This compound serves as a crucial building block in various chemical transformations. While specific, detailed protocols are often proprietary or published within the context of larger synthetic efforts, the following sections outline the general methodologies for key reactions involving this compound.

Synthesis of this compound via the Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones.[6][7][8] In the context of this compound, a plausible synthetic route involves the reaction of terephthalaldehyde with a phosphorus ylide.

General Protocol:

  • Ylide Preparation: A phosphonium salt, such as methyltriphenylphosphonium bromide, is suspended in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon). A strong base (e.g., n-butyllithium, sodium hydride) is added dropwise at a low temperature to deprotonate the phosphonium salt and form the phosphorus ylide.[7]

  • Reaction with Aldehyde: A solution of terephthalaldehyde (which has two aldehyde groups) in an anhydrous aprotic solvent is added to the ylide solution at a controlled temperature. The reaction mixture is stirred for a specified period to allow for the formation of the alkene.

  • Workup and Purification: The reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate, sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as column chromatography to isolate this compound.

Polymerization of this compound (4-Formylstyrene)

The vinyl group in this compound makes it a suitable monomer for polymerization, similar to styrene.[9][10] Free-radical polymerization is a common method.

General Protocol for Free-Radical Polymerization:

  • Monomer Preparation: The this compound monomer is purified to remove any inhibitors that may be present. This can be achieved by passing the monomer through a column of a suitable inhibitor remover.[9]

  • Initiation: The purified monomer is mixed with a radical initiator (e.g., benzoyl peroxide, AIBN) in a suitable solvent or in bulk (neat).[10]

  • Polymerization: The reaction mixture is heated to a specific temperature to initiate the decomposition of the initiator and start the polymerization process. The reaction is allowed to proceed for a set amount of time, during which the viscosity of the solution will increase as the polymer chains grow.[11]

  • Termination and Isolation: The polymerization is terminated, often by cooling the reaction mixture. The resulting polymer is then precipitated by adding the reaction mixture to a non-solvent, such as methanol.[9][11] The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to yield the final polymer product.

Biological Activity: Tyrosinase Inhibition

This compound has been investigated for its potential as a tyrosinase inhibitor.[3][4][5] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the fields of dermatology and cosmetology.

Studies have shown that this compound can inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase.[3][4][5] Kinetic analyses have revealed that the inhibition is reversible and follows a mixed-type inhibition mechanism.[3][4][5] The IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme activity by 50%, have been reported to be approximately 93 µM for monophenolase activity and 23 µM for diphenolase activity.[3][4]

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

G cluster_0 Wittig Reaction for this compound Synthesis Phosphonium Salt Phosphonium Salt Ylide Formation Ylide Formation Phosphonium Salt->Ylide Formation Strong Base Strong Base Strong Base->Ylide Formation Reaction Reaction Ylide Formation->Reaction Terephthalaldehyde Terephthalaldehyde Terephthalaldehyde->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification This compound This compound Workup & Purification->this compound

Caption: A simplified workflow for the synthesis of this compound via the Wittig reaction.

G cluster_1 Free-Radical Polymerization of this compound This compound Monomer This compound Monomer Initiation (Heat) Initiation (Heat) This compound Monomer->Initiation (Heat) Radical Initiator Radical Initiator Radical Initiator->Initiation (Heat) Propagation Propagation Initiation (Heat)->Propagation Termination Termination Propagation->Termination Precipitation & Isolation Precipitation & Isolation Termination->Precipitation & Isolation Poly(this compound) Poly(this compound) Precipitation & Isolation->Poly(this compound)

Caption: A general workflow for the free-radical polymerization of this compound.

G cluster_2 Tyrosinase Inhibition by this compound Tyrosinase (Enzyme) Tyrosinase (Enzyme) Enzyme-Substrate Complex Enzyme-Substrate Complex Tyrosinase (Enzyme)->Enzyme-Substrate Complex Binds Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex Tyrosinase (Enzyme)->Enzyme-Inhibitor Complex Binds Substrate (e.g., L-DOPA) Substrate (e.g., L-DOPA) Substrate (e.g., L-DOPA)->Enzyme-Substrate Complex This compound (Inhibitor) This compound (Inhibitor) This compound (Inhibitor)->Enzyme-Inhibitor Complex Melanin Production Melanin Production Enzyme-Substrate Complex->Melanin Production Leads to Inhibition of Melanin Production Inhibition of Melanin Production Enzyme-Inhibitor Complex->Inhibition of Melanin Production Leads to

Caption: A logical diagram illustrating the inhibitory effect of this compound on tyrosinase.

References

An In-depth Technical Guide to the Solubility of 4-Vinylbenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Vinylbenzaldehyde (also known as 4-formylstyrene) in various organic solvents. Understanding the solubility characteristics of this versatile bifunctional molecule, which contains both a reactive vinyl group and an aldehyde functionality, is critical for its application in organic synthesis, polymer chemistry, and the development of novel materials and therapeutics. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows for these procedures.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses a moderately polar aldehyde group and a nonpolar vinyl-substituted benzene ring. This structure suggests that it will exhibit good solubility in a range of organic solvents, from polar aprotic to nonpolar, while having limited solubility in highly polar protic solvents like water.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in peer-reviewed literature. However, based on its chemical structure and available information for structurally similar compounds like benzaldehyde and styrene, a qualitative and estimated solubility profile can be constructed. The following table summarizes the available quantitative data for this compound and provides solubility information for analogous compounds to guide solvent selection.

SolventChemical FormulaPolarityThis compound SolubilityBenzaldehyde SolubilityStyrene SolubilityTemperature (°C)
WaterH₂OHigh0.69 g/L[1]~3 g/L~0.3 g/L25
EthanolC₂H₅OHHigh (protic)Soluble[2]MiscibleMiscible25
Diethyl Ether(C₂H₅)₂OLowSoluble[2]MiscibleMiscible25
Acetone(CH₃)₂COHigh (aprotic)Expected to be solubleMiscibleMiscible25
DichloromethaneCH₂Cl₂MediumExpected to be solubleMiscibleMiscible25
ChloroformCHCl₃MediumExpected to be solubleMiscibleMiscible25
Ethyl AcetateCH₃COOC₂H₅MediumExpected to be solubleMiscibleMiscible25
Tetrahydrofuran (THF)C₄H₈OMediumExpected to be solubleMiscibleMiscible25
Dimethylformamide (DMF)(CH₃)₂NC(O)HHigh (aprotic)Expected to be solubleMiscibleSoluble25
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOHigh (aprotic)Expected to be solubleMiscibleSoluble25
HexaneC₆H₁₄LowExpected to be solubleSolubleMiscible25
TolueneC₇H₈LowExpected to be solubleMiscibleMiscible25

Note: "Soluble" indicates that a significant amount of the solute dissolves, but a precise quantitative value is not available. "Miscible" indicates that the solute and solvent are soluble in all proportions. The data for benzaldehyde and styrene are provided as a reference to infer the likely solubility behavior of this compound.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

Gravimetric Method

This is a classic and reliable method for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the mass of this compound that dissolves in a specific volume of an organic solvent at a constant temperature to form a saturated solution.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Screw-capped vials

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Evaporating dish or watch glass

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a screw-capped vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The continued presence of undissolved solid confirms that the solution is saturated.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pre-warmed pipette to avoid crystallization upon cooling.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Weigh the evaporating dish containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set to a temperature well below the boiling point of the solvent and the melting point of this compound can be used.

    • Once the solvent is completely evaporated, place the evaporating dish in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.

    • Weigh the evaporating dish with the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final weight.

    • The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the solvent used.

Spectroscopic Method (UV-Vis)

This method is suitable for compounds that have a chromophore and can be used for more rapid solubility determination, especially for screening multiple solvents.

Objective: To determine the concentration of a saturated solution of this compound in a UV-transparent organic solvent using UV-Vis spectroscopy.

Materials:

  • This compound (high purity)

  • UV-transparent organic solvent of interest (spectroscopic grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Syringe filters

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for a blank).

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (steps 1.1 to 1.3) to prepare a saturated solution of this compound at a constant temperature.

  • Sample Preparation and Analysis:

    • Withdraw a small aliquot of the clear supernatant from the saturated solution.

    • Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

Experimental_Workflow_Gravimetric_Method A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Allow excess solid to settle B->C D Withdraw and filter a known volume of the supernatant C->D E Weigh the filtered solution in a pre-weighed evaporating dish D->E F Evaporate the solvent E->F G Dry the residue to a constant weight F->G H Weigh the dish with the dried solute G->H I Calculate solubility (mass of solute / volume of solvent) H->I

Caption: Workflow for Gravimetric Solubility Determination.

Experimental_Workflow_Spectroscopic_Method cluster_0 Calibration Curve Preparation cluster_1 Saturated Solution Analysis A1 Prepare a stock solution of known concentration A2 Create a series of standard solutions by serial dilution A1->A2 A3 Measure absorbance of each standard at λmax A2->A3 A4 Plot Absorbance vs. Concentration A3->A4 C Determine concentration of diluted solution from the calibration curve A4->C B1 Prepare saturated solution (as in Gravimetric Method) B2 Withdraw and filter supernatant B1->B2 B3 Dilute a known volume of the filtrate to a suitable concentration B2->B3 B4 Measure absorbance of the diluted solution at λmax B3->B4 B4->C D Calculate solubility of the saturated solution (accounting for dilution) C->D

Caption: Workflow for Spectroscopic (UV-Vis) Solubility Determination.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents and provided detailed experimental protocols for its quantitative determination. While a comprehensive set of quantitative data is not yet available, the provided information on analogous compounds and the detailed methodologies should empower researchers, scientists, and drug development professionals to effectively work with this compound and determine its solubility in specific solvent systems relevant to their applications. The use of standardized methods like the gravimetric or spectroscopic techniques will ensure the generation of accurate and reproducible solubility data, which is fundamental for process development, formulation, and quality control.

References

An In-depth Technical Guide to the Physical Properties of 4-Ethenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethenylbenzaldehyde, also known as 4-vinylbenzaldehyde or p-formylstyrene, is an organic compound featuring both an aldehyde and a vinyl functional group attached to a benzene ring.[1][2] This unique bifunctionality makes it a valuable intermediate and building block in organic synthesis, particularly in the production of polymers, resins, and specialized chemicals.[1][2] Its reactivity in polymerization is attributed to the vinyl group, while the aldehyde group allows for a wide range of chemical transformations such as condensation, reduction, and oxidation reactions.[1][3] An understanding of its physical properties is paramount for its effective handling, storage, and application in research and development.

This guide provides a comprehensive overview of the core physical properties of 4-ethenylbenzaldehyde, supported by experimental data and methodologies.

Core Physical and Chemical Properties

4-Ethenylbenzaldehyde is typically a colorless to pale yellow liquid with a distinct aromatic, almond-like odor.[1][2][3] The presence of the polar carbonyl group (C=O) results in significant dipole-dipole interactions between molecules, influencing properties like boiling point and solubility.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of 4-ethenylbenzaldehyde.

PropertyValueSource(s)
Molecular Formula C₉H₈O[6]
Molecular Weight 132.16 g/mol [1][6]
Appearance Colorless to pale yellow liquid[1][2][7]
Boiling Point 238.6 ± 19.0 °C at 760 mmHg 92-93 °C at 14 Torr[3][7]
Melting Point 129-131 °C (Note: This value from one source seems unusually high for a liquid at room temperature and may be anomalous)[8]
Density 1.036 g/cm³ at 25 °C[3][7]
Refractive Index (n²⁵/D) 1.5960 - 1.608[3]
Solubility Limited solubility in water (0.69 g/L at 25 °C).[1][9] Soluble in organic solvents like ethanol and ether.[1][1][9]
Vapor Pressure 0.0 ± 0.5 mmHg at 25°C
Flash Point 118.9 ± 7.7 °C[3]
LogP (Octanol-Water) 2.12 - 2.15[10]
CAS Number 1791-26-0[1]

Experimental Protocols

Determination of Boiling Point

The boiling point is a critical indicator of a liquid's volatility and is influenced by the strength of intermolecular forces.

Methodology: Distillation

  • Apparatus Setup: A standard simple distillation apparatus is assembled. This includes a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: A sample of 4-ethenylbenzaldehyde is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Heating: The sample is gently heated. The temperature is monitored closely as it begins to boil and vapors rise into the distillation head.

  • Equilibrium Measurement: The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium. This is indicated by a stable temperature reading on the thermometer as the liquid condenses and collects in the receiving flask.

  • Pressure Correction: The atmospheric pressure is recorded. If the distillation is performed at a pressure other than standard pressure (760 mmHg), the observed boiling point is corrected using a nomograph or the Clausius-Clapeyron equation. For vacuum distillation (e.g., at 14 Torr), the pressure is controlled and monitored with a manometer.

Determination of Density

Density is the mass per unit volume and is a fundamental physical property.

Methodology: Pycnometer Method

  • Pycnometer Calibration: A pycnometer (a flask with a specific, accurately known volume) is cleaned, dried, and weighed empty (m₁).

  • Filling with Reference: The pycnometer is filled with a reference liquid of known density, typically deionized water, at a specific temperature (e.g., 25 °C). It is then weighed again (m₂). The volume (V) of the pycnometer can be calculated from the mass of the water (m₂ - m₁) and its known density at that temperature.

  • Sample Measurement: The pycnometer is emptied, cleaned, dried, and filled with 4-ethenylbenzaldehyde at the same temperature.

  • Final Weighing: The pycnometer filled with the sample is weighed (m₃).

  • Calculation: The density (ρ) of the 4-ethenylbenzaldehyde is calculated using the formula: ρ = (m₃ - m₁) / V

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a characteristic property used for identification and purity assessment.

Methodology: Abbe Refractometer

  • Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of 4-ethenylbenzaldehyde are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature is also recorded, as the refractive index is temperature-dependent.

Visualizations

Logical Relationships of Physical Properties

The physical properties of 4-ethenylbenzaldehyde are intrinsically linked to its molecular structure. The diagram below illustrates these relationships.

G cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_properties Macroscopic Physical Properties Structure 4-Ethenylbenzaldehyde (C₉H₈O) Groups Functional Groups: - Aldehyde (Polar) - Vinyl (Nonpolar) - Benzene Ring (Nonpolar) Structure->Groups Density Density > 1 g/cm³ Structure->Density Determines Forces Dipole-Dipole Interactions (from C=O group) London Dispersion Forces (from aromatic ring and vinyl group) BP High Boiling Point Forces->BP Influence Solubility Solubility Profile Forces->Solubility Influence VP Low Vapor Pressure Forces->VP Influence

Caption: Relationship between molecular structure and physical properties.

Experimental Workflow: Boiling Point Determination

The following diagram outlines the typical workflow for determining the boiling point of a liquid sample like 4-ethenylbenzaldehyde via distillation.

G start_end start_end process process decision decision output output A Start B Assemble Distillation Apparatus A->B C Add Sample and Boiling Chips B->C D Apply Gentle Heat C->D E Observe Vapor Condensation D->E F Is Temperature Stable? E->F F->D No, continue heating G Record Boiling Point and Pressure F->G Yes H End G->H

Caption: Workflow for experimental boiling point determination.

References

An In-Depth Technical Guide to 4-Vinylbenzaldehyde: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinylbenzaldehyde, also known as 4-formylstyrene, is a bifunctional organic compound featuring both a reactive vinyl group and an aldehyde functionality. This unique structure makes it a valuable building block in organic synthesis and polymer chemistry, with applications ranging from the production of specialty polymers to its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its key chemical and physical properties, and an in-depth look at its role as a mushroom tyrosinase inhibitor, a significant aspect of its biological activity.

Introduction

This compound (CAS No. 1791-26-0) is an aromatic aldehyde that has garnered significant interest in various scientific and industrial fields. Its chemical structure, C₉H₈O, combines the reactivity of a styrene moiety with that of a benzaldehyde, allowing for a wide range of chemical transformations. The vinyl group can undergo polymerization and other addition reactions, while the aldehyde group is susceptible to nucleophilic attack and oxidation-reduction reactions. This dual reactivity makes it a versatile precursor for the synthesis of complex molecules and functionalized polymers.[1][2] This guide will delve into the historical context of its discovery, explore various synthetic methodologies with detailed protocols, and elucidate its biological significance as an enzyme inhibitor.

Discovery and History

While a definitive singular "discovery" of this compound is not prominently documented in easily accessible historical records, its synthesis and study are intrinsically linked to the broader development of organic chemistry and the exploration of functionalized styrenes. The compound was created on August 8, 2005, and last modified on December 30, 2023.[3] The exploration of vinyl-substituted aromatic compounds gained momentum in the mid-20th century with the burgeoning polymer industry. Early research likely focused on the synthesis and polymerization of various styrene derivatives to create materials with tailored properties. The synthesis of this compound would have been a logical step in this exploration, providing a monomer with a reactive handle (the aldehyde group) for post-polymerization modification or for the creation of cross-linked polymers. Its applications have since expanded into fine chemical synthesis, including for pharmaceuticals, agrochemicals, dyes, and fragrances.[2]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a distinct aromatic odor.[4] It is soluble in common organic solvents such as ethanol and ether but has limited solubility in water.[4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₈O[5]
Molecular Weight 132.16 g/mol [3]
CAS Number 1791-26-0[3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 92-93 °C at 14 Torr[5]
Density 1.036 g/cm³ at 25 °C[5]
Solubility Soluble in alcohol and ether; insoluble in water.[4][6]

Synthesis of this compound: Experimental Protocols

Several synthetic routes have been developed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Here, we provide detailed protocols for three common and effective methods.

Sommelet Reaction of 4-Vinylbenzyl Chloride

The Sommelet reaction provides a method for converting a benzyl halide to the corresponding aldehyde using hexamine (hexamethylenetetramine).[7] This method is particularly suitable for the synthesis of aromatic aldehydes.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-vinylbenzyl chloride and hexamethylenetetramine in a molar ratio of approximately 1:1.2. The reaction should be conducted under an inert nitrogen atmosphere.

  • Formation of the Hexaminium Salt: Stir the mixture at room temperature for 2-4 hours to form the quaternary ammonium salt.

  • Hydrolysis: Add a 1:1 mixture of glacial acetic acid and water to the reaction flask. Heat the mixture to reflux for 2-3 hours.

  • Acidification and Workup: After reflux, add concentrated hydrochloric acid to the cooled mixture to hydrolyze the intermediate. The product, this compound, can then be extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is then washed with water, a saturated sodium bicarbonate solution, and brine.

  • Purification: The crude product is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting oil is then purified by vacuum distillation to yield pure this compound.

Oxidation of 4-Vinylbenzyl Alcohol

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. Pyridinium chlorochromate (PCC) is a common reagent for this purpose, known for its mildness and selectivity.[8]

Experimental Protocol:

  • Reagent Preparation: To a solution of 4-vinylbenzyl alcohol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂), add pyridinium chlorochromate (PCC, 1.2-1.5 equivalents) and an adsorbent such as Celite or silica gel.[8]

  • Reaction: Stir the suspension at room temperature under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[8]

  • Workup: Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite to remove the chromium byproducts. The filter cake is washed with additional CH₂Cl₂.

  • Purification: The combined filtrate is concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[9] In a variation of this reaction, this compound can be prepared from a suitable starting aldehyde.

Experimental Protocol (Conceptual):

A plausible, though less common, Wittig approach would involve the reaction of terephthalaldehyde monodiethyl acetal with a methylidene phosphorane (e.g., methyltriphenylphosphonium bromide and a strong base) to introduce the vinyl group, followed by acidic hydrolysis of the acetal to reveal the aldehyde functionality.

  • Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium dropwise to generate the ylide.

  • Reaction with Aldehyde: To the resulting ylide solution, add a solution of terephthalaldehyde monodiethyl acetal in THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for several hours.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Hydrolysis and Purification: After removing the solvent, treat the crude product with a dilute acid (e.g., 1M HCl) to hydrolyze the acetal. The resulting this compound can then be purified by column chromatography or vacuum distillation.

Biological Activity: Inhibition of Mushroom Tyrosinase

A significant aspect of the biological activity of this compound is its role as an inhibitor of mushroom tyrosinase.[10][11] Tyrosinase is a copper-containing enzyme that catalyzes the production of melanin and other pigments.[10][11] Its inhibition is of interest for applications in cosmetics (skin whitening), food preservation (preventing browning), and medicine.

Signaling Pathway: Tyrosinase Catalysis and Inhibition

Tyrosinase catalyzes two key reactions in the melanin biosynthesis pathway: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the oxidation of o-diphenols to o-quinones (diphenolase activity).[10][11] this compound has been shown to inhibit both of these activities.[10][11]

Tyrosinase_Pathway Tyrosine Tyrosine (Monophenol) Tyrosinase1 Tyrosinase (Monophenolase activity) Tyrosine->Tyrosinase1 DOPA L-DOPA (o-Diphenol) Tyrosinase2 Tyrosinase (Diphenolase activity) DOPA->Tyrosinase2 Dopaquinone Dopaquinone (o-Quinone) Melanin Melanin Dopaquinone->Melanin Further reactions Tyrosinase1->DOPA Hydroxylation Tyrosinase2->Dopaquinone Oxidation VBA This compound VBA->Tyrosinase1 Inhibits VBA->Tyrosinase2 Inhibits

Caption: Inhibition of the tyrosinase-catalyzed melanin biosynthesis pathway by this compound.

Quantitative Data on Tyrosinase Inhibition

Kinetic studies have revealed that this compound is a reversible and mixed-type II inhibitor of mushroom tyrosinase.[10][11] The inhibitory effects are concentration-dependent. A summary of the key quantitative data is presented in Table 2.

Table 2: Inhibition of Mushroom Tyrosinase by this compound

ParameterValueReference(s)
Monophenolase Activity IC₅₀ 93 µM[10][11]
Diphenolase Activity IC₅₀ 23 µM[10][11]
Type of Inhibition Reversible, Mixed-type II[10][11]

The lower IC₅₀ value for diphenolase activity indicates that this compound is a more potent inhibitor of the oxidation of o-diphenols compared to the hydroxylation of monophenols.[10][11]

Applications in Research and Drug Development

The dual functionality of this compound makes it a valuable tool for researchers and professionals in drug development and materials science.

  • Polymer-Supported Synthesis: The vinyl group allows for the incorporation of the aldehyde functionality into polymer backbones. These functionalized polymers can be used as solid supports for the synthesis of small molecules, facilitating purification and automation.

  • Combinatorial Chemistry: The aldehyde group serves as a versatile handle for the attachment of various molecular fragments, making it a useful building block in the generation of compound libraries for drug screening.

  • Development of Bioactive Molecules: As a tyrosinase inhibitor, this compound and its derivatives are of interest for the development of agents for treating hyperpigmentation disorders and for use in cosmetic formulations.[10][11] Its role as a precursor in the synthesis of other active pharmaceutical ingredients (APIs) is also an active area of research.[1]

  • Material Science: In material science, it is used as a monomer for producing specialty polymers with unique optical, thermal, or mechanical properties.[1]

Conclusion

This compound is a versatile and valuable chemical compound with a rich history intertwined with the development of modern organic and polymer chemistry. Its unique bifunctional nature provides a gateway to a wide array of chemical transformations, leading to its application in diverse fields. The detailed synthetic protocols provided in this guide offer practical approaches for its preparation in a laboratory setting. Furthermore, its demonstrated biological activity as a mushroom tyrosinase inhibitor highlights its potential in the development of new therapeutic and cosmetic agents. For researchers, scientists, and drug development professionals, a thorough understanding of the discovery, synthesis, and properties of this compound is crucial for harnessing its full potential in their respective fields.

Experimental Workflows

Sommelet_Reaction_Workflow Start Start Reactants 4-Vinylbenzyl Chloride + Hexamine Start->Reactants SaltFormation Stir at RT (2-4h) Reactants->SaltFormation Hydrolysis Add Acetic Acid/Water Reflux (2-3h) SaltFormation->Hydrolysis Acidification Add Conc. HCl Hydrolysis->Acidification Extraction Extract with Ether Acidification->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry over MgSO4 Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: Experimental workflow for the synthesis of this compound via the Sommelet reaction.

Oxidation_Workflow Start Start Reactants 4-Vinylbenzyl Alcohol + PCC + Celite in CH2Cl2 Start->Reactants Reaction Stir at RT (2-4h) Reactants->Reaction Filtration Filter through Silica/Celite Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography Evaporation->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound via oxidation of 4-vinylbenzyl alcohol.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Vinylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 4-Vinylbenzaldehyde (also known as 4-formylstyrene), a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.97Singlet-Aldehyde proton (-CHO)
7.85Doublet8.2Aromatic protons (ortho to -CHO)
7.55Doublet8.2Aromatic protons (ortho to vinyl)
6.75Doublet of Doublets17.6, 10.9Vinylic proton (-CH=CH₂)
5.90Doublet17.6Vinylic proton (trans to phenyl)
5.45Doublet10.9Vinylic proton (cis to phenyl)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
191.9Aldehyde Carbonyl (C=O)
140.5Aromatic Carbon (C-CH=CH₂)
136.1Aromatic Carbon (C-CHO)
135.9Vinylic Carbon (-C H=CH₂)
130.1Aromatic Carbons (CH, ortho to -CHO)
127.0Aromatic Carbons (CH, ortho to vinyl)
117.1Vinylic Carbon (-CH=C H₂)

Table 3: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2820, ~2720MediumAldehyde C-H Stretch (Fermi doublet)
~1700StrongAldehyde C=O Stretch
~1600, ~1580Medium-StrongAromatic C=C Stretch
~1630MediumVinylic C=C Stretch
~990, ~910StrongVinylic C-H Bending (out-of-plane)
~830Strongpara-disubstituted Aromatic C-H Bending

Table 4: Mass Spectrometry (MS) Data for this compound

m/zRelative IntensityAssignment
132High[M]⁺ (Molecular Ion)
131Base Peak[M-H]⁺
103Medium[M-CHO]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A solution of this compound (5-10 mg) is prepared in an appropriate deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.

    • A standard one-pulse ¹H NMR experiment is performed.

    • Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR experiment is performed.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • The spectral width is set to encompass the expected range of carbon chemical shifts (0-200 ppm).

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solution: A dilute solution (1-5%) of the compound is prepared in a suitable solvent (e.g., CCl₄ or CS₂) and placed in a liquid IR cell.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the salt plates (or the solvent-filled cell) is recorded.

    • The sample is placed in the beam path and the sample spectrum is recorded.

    • The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

    • Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL to 10 µg/mL.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used. Electron Ionization (EI) is a common ionization technique for this type of molecule.

  • Data Acquisition:

    • The sample is introduced into the ion source where it is vaporized and bombarded with high-energy electrons (typically 70 eV).

    • The resulting positively charged ions and fragments are accelerated into the mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating the mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Film or Solution Sample->Prep_IR Prep_MS Prepare Dilute Solution in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (e.g., GC-MS) Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for Spectroscopic Analysis

An In-depth Technical Guide on the Reactivity of Vinyl and Aldehyde Groups in 4-Vinylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinylbenzaldehyde (4-VBA) is a bifunctional molecule of significant interest in organic synthesis and materials science, featuring both a reactive aldehyde and a polymerizable vinyl group. This technical guide provides a comprehensive analysis of the chemoselectivity and reactivity of these two functional moieties. Through a detailed examination of various reaction conditions, this document serves as a resource for researchers, scientists, and drug development professionals, enabling the strategic design of synthetic pathways that leverage the unique chemical properties of 4-VBA. This guide summarizes quantitative data, presents detailed experimental protocols for key transformations, and utilizes visualizations to illustrate reaction pathways and experimental workflows.

Introduction

The selective transformation of one functional group in the presence of another is a cornerstone of modern organic synthesis. This compound (4-VBA), with its aldehyde and vinyl functionalities, presents a versatile platform for a myriad of chemical reactions. The vinyl group, an electron-donating moiety, influences the reactivity of the aromatic aldehyde, while the aldehyde group, being electron-withdrawing, impacts the reactivity of the vinyl group. Understanding the delicate balance of their reactivities is crucial for achieving desired chemical transformations with high selectivity and yield. This guide explores the chemoselective reactions of 4-VBA, providing a framework for its application in the synthesis of complex molecules and functional polymers.

Reactivity of the Aldehyde Group

The aldehyde group in 4-VBA is susceptible to a wide range of nucleophilic addition and oxidation reactions. The vinyl group at the para position exerts a modest electron-donating effect through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. However, the aldehyde remains a highly reactive functional group.

Chemoselective Reduction of the Aldehyde Group

The selective reduction of the aldehyde in the presence of the vinyl group can be achieved using specific reducing agents.

ReactionReagent(s)SolventTemperature (°C)Time (h)ProductYield (%)Reference
Aldehyde ReductionNaBH4/Na2C2O4WaterRoom Temp.1.54-Vinylbenzyl alcohol>95 (for benzaldehyde)[1]

Experimental Protocol: Selective Reduction of the Aldehyde Group

This protocol is a general procedure for the selective reduction of an aldehyde in the presence of a less reactive group, adapted for 4-VBA.

  • Materials: this compound, Sodium borohydride (NaBH4), Sodium oxalate (Na2C2O4), Water, Diethyl ether, Anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in water.

    • Add sodium oxalate (3 equivalents) to the solution and stir.

    • Cool the mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, extract the product with diethyl ether.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-vinylbenzyl alcohol.

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. In the case of 4-VBA, this reaction proceeds at the aldehyde functionality without affecting the vinyl group.

| Reaction | Reagent(s) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Wittig Olefination | Methyltriphenylphosphonium bromide | n-BuLi | THF | 0 to RT | 2 | 4-Vinylstyrene | Not specified |[2] |

Experimental Protocol: Wittig Reaction with this compound

This protocol describes a general procedure for the Wittig reaction.

  • Materials: this compound, Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride solution, Diethyl ether, Anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C and add n-BuLi (1.1 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.

    • Cool the ylide solution back to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the aldehyde.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution to obtain the crude product, which can be purified by column chromatography.

Reactivity of the Vinyl Group

The vinyl group of 4-VBA is susceptible to various addition reactions and polymerization. Its reactivity is influenced by the electron-withdrawing nature of the para-aldehyde group, which can activate the double bond towards nucleophilic attack.

Chemoselective Hydrogenation of the Vinyl Group

Catalytic hydrogenation can be tailored to selectively reduce the vinyl group while leaving the aldehyde group intact.

ReactionCatalystSolventPressure (MPa H2)Temperature (°C)Time (h)ProductConversion (%)Selectivity (%)Reference
Vinyl HydrogenationPd-PW12Cyclohexane1.02514-Ethylbenzaldehyde100>99[3]
Vinyl Hydrogenation10% Pd/CCyclohexane1.02514-Ethylbenzaldehyde & 4-Ethylbenzyl alcohol100~50 (for 4-ethylbenzaldehyde)[3]

Experimental Protocol: Selective Hydrogenation of the Vinyl Group

  • Materials: this compound, Pd-PW12 catalyst, Cyclohexane, Hydrogen gas.

  • Procedure:

    • In a high-pressure reactor, dissolve this compound (0.5 mmol) in cyclohexane (10 mL).

    • Add the Pd-PW12 catalyst (5 mg).

    • Pressurize the reactor with hydrogen gas (1.0 MPa).

    • Stir the reaction mixture at 25 °C for 1 hour.

    • After the reaction, carefully depressurize the reactor.

    • Filter the catalyst and concentrate the filtrate to obtain 4-ethylbenzaldehyde.[3]

Heck Reaction

The Heck reaction, a palladium-catalyzed C-C bond-forming reaction, can be utilized to functionalize the vinyl group of 4-VBA.

| Reaction | Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Heck Coupling | Iodobenzene | Pd(OAc)2 | Et3N | DMF | 100 | 24 | (E)-4-Formylstilbene | Not specified |[4][5] |

Experimental Protocol: Heck Reaction of this compound

This protocol is a general procedure for the Heck reaction.

  • Materials: this compound, Iodobenzene, Palladium(II) acetate (Pd(OAc)2), Triethylamine (Et3N), N,N-Dimethylformamide (DMF), Diethyl ether, Water.

  • Procedure:

    • In a Schlenk flask, combine this compound (1.2 equivalents), iodobenzene (1 equivalent), Pd(OAc)2 (2 mol%), and triethylamine (1.5 equivalents) in DMF.

    • Degas the mixture by three freeze-pump-thaw cycles.

    • Heat the reaction mixture at 100 °C for 24 hours under an inert atmosphere.

    • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield (E)-4-formylstilbene.

Michael Addition

The vinyl group of 4-VBA, being conjugated with the aromatic ring and the electron-withdrawing aldehyde group, can act as a Michael acceptor.

ReactionNucleophileCatalyst/BaseSolventProductReference
Michael AdditionMalonates, NitroalkanesBaseProtic or Aprotic3-(4-Formylphenyl) derivative[6][7]

Experimental Protocol: Michael Addition to this compound

This is a general protocol for a Michael addition reaction.

  • Materials: this compound, Diethyl malonate, Sodium ethoxide, Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve sodium ethoxide (catalytic amount) in ethanol.

    • Add diethyl malonate (1.1 equivalents) to the solution and stir.

    • Add this compound (1 equivalent) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, neutralize the reaction with a dilute acid.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.

    • Purify the product by column chromatography.

Visualization of Reaction Pathways and Workflows

Chemoselective Reactions of this compound

Chemoselective_Reactions cluster_aldehyde Aldehyde Reactions cluster_vinyl Vinyl Reactions 4-VBA_A This compound Alcohol 4-Vinylbenzyl alcohol 4-VBA_A->Alcohol Selective Reduction (e.g., NaBH4/Na2C2O4) Alkene 4-Vinylstyrene 4-VBA_A->Alkene Wittig Reaction (e.g., Ph3P=CH2) 4-VBA_V This compound Alkane 4-Ethylbenzaldehyde 4-VBA_V->Alkane Selective Hydrogenation (e.g., Pd-PW12) Stilbene (E)-4-Formylstilbene 4-VBA_V->Stilbene Heck Reaction (e.g., Ph-I, Pd(OAc)2) Michael_Adduct Michael Adduct 4-VBA_V->Michael_Adduct Michael Addition (e.g., Malonate)

Caption: Chemoselective reactions of this compound.

Experimental Workflow for a Generic Reaction

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Reaction_Setup Reaction Reaction (Temperature, Time, Stirring) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography, etc.) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A generic experimental workflow for organic synthesis.

Logical Relationship of Reactivity

Reactivity_Logic 4-VBA This compound Aldehyde Aldehyde Group (Electrophilic Carbonyl) 4-VBA->Aldehyde Vinyl Vinyl Group (Nucleophilic C=C) 4-VBA->Vinyl Nucleophilic_Attack Nucleophilic Attack Nucleophilic_Attack->Aldehyde Favored for Carbonyl Electrophilic_Attack Electrophilic Attack Electrophilic_Attack->Vinyl Favored for Alkene

Caption: Logical relationship of the reactivity of functional groups in 4-VBA.

Conclusion

This compound is a versatile building block whose reactivity can be precisely controlled to favor transformations at either the aldehyde or the vinyl group. The chemoselectivity is dictated by the choice of reagents and reaction conditions. Mild reducing agents can selectively target the aldehyde, while specific catalytic systems can hydrogenate the vinyl group. The aldehyde readily undergoes nucleophilic additions like the Wittig reaction, and the vinyl group is amenable to palladium-catalyzed cross-coupling reactions such as the Heck reaction, as well as Michael additions. This guide provides the foundational knowledge, including quantitative data and detailed protocols, necessary for the strategic utilization of this compound in complex synthetic endeavors, empowering researchers in drug development and materials science to harness its full potential.

References

The Potential Biological Activity of 4-Vinylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylbenzaldehyde, also known as 4-formylstyrene, is an organic compound with the chemical formula C₉H₈O. Structurally, it comprises a benzene ring substituted with both a vinyl group and a formyl (aldehyde) group at the para position. While its primary applications have traditionally been in polymer chemistry and organic synthesis, recent scientific investigations have unveiled its potential as a biologically active molecule. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound, with a particular focus on its well-documented role as a mushroom tyrosinase inhibitor. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of enzymology, dermatology, and drug discovery.

Core Biological Activity: Tyrosinase Inhibition

The most significant and quantitatively characterized biological activity of this compound is its inhibitory effect on mushroom tyrosinase (EC 1.14.18.1).[1][2] Tyrosinase is a copper-containing enzyme that plays a crucial role in melanogenesis, the process of melanin pigment formation in a variety of organisms, including humans. The enzyme catalyzes two key reactions: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[1][2] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors a subject of great interest in dermatology and cosmetics.

This compound has been demonstrated to inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase.[1][2] Kinetic studies have revealed that the inhibition is reversible and follows a mixed-II type inhibition mechanism.[1][2]

Quantitative Data on Tyrosinase Inhibition

The inhibitory potency of this compound against mushroom tyrosinase has been quantified through the determination of its half-maximal inhibitory concentration (IC₅₀) values.

Enzyme Activity Substrate IC₅₀ Value (µM) Reference
MonophenolaseL-Tyrosine93[1][2]
DiphenolaseL-DOPA23[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

Mushroom Tyrosinase Inhibition Assay

This protocol outlines the general procedure for determining the inhibitory effect of this compound on the monophenolase and diphenolase activities of mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • This compound

  • L-Tyrosine (substrate for monophenolase activity)

  • L-DOPA (L-3,4-dihydroxyphenylalanine; substrate for diphenolase activity)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • Microplate reader

  • 96-well microplates

Protocol for Diphenolase Activity Inhibition:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add a defined volume of phosphate buffer, mushroom tyrosinase solution, and the this compound solution at various concentrations.

    • Include a control group with DMSO instead of the inhibitor solution.

    • Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).

    • Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

    • Immediately measure the absorbance at a specific wavelength (typically 475 nm for dopachrome formation) at regular intervals for a defined period using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocol for Monophenolase Activity Inhibition:

  • Preparation of Solutions:

    • Follow the same procedure as for the diphenolase assay, but use L-Tyrosine as the substrate instead of L-DOPA.

  • Assay Procedure:

    • The assay procedure is similar to the diphenolase assay. The formation of dopachrome is monitored over time. A characteristic lag phase is often observed in the monophenolase reaction, and the effect of the inhibitor on this lag time can also be evaluated.

  • Data Analysis:

    • Analyze the data as described for the diphenolase activity to determine the IC₅₀ value for monophenolase inhibition.

Signaling Pathways and Experimental Workflows

Tyrosinase-Mediated Melanogenesis and its Inhibition

The following diagram illustrates the enzymatic cascade of melanogenesis initiated by tyrosinase and the point of inhibition by this compound.

Tyrosinase_Inhibition_Pathway cluster_0 Melanogenesis Pathway L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase) Melanin Melanin Dopaquinone->Melanin Spontaneous Reactions This compound This compound Tyrosinase (Monophenolase) Tyrosinase (Monophenolase) This compound->Tyrosinase (Monophenolase) Tyrosinase (Diphenolase) Tyrosinase (Diphenolase) This compound->Tyrosinase (Diphenolase)

Caption: Inhibition of the melanogenesis pathway by this compound.

Experimental Workflow for Tyrosinase Inhibition Assay

The diagram below outlines the key steps in the experimental workflow for assessing the tyrosinase inhibitory activity of this compound.

Experimental_Workflow cluster_workflow Tyrosinase Inhibition Assay Workflow A Prepare Reagents: - Tyrosinase Enzyme - Substrate (L-Tyrosine/L-DOPA) - this compound dilutions - Buffer B Plate Setup (96-well): - Add Enzyme, Buffer, and Inhibitor A->B C Pre-incubation B->C D Initiate Reaction: Add Substrate C->D E Kinetic Measurement: Absorbance Reading (e.g., 475 nm) D->E F Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Value E->F

Caption: Workflow for determining tyrosinase inhibition.

Conclusion and Future Directions

The existing scientific literature strongly indicates that this compound is a potent inhibitor of mushroom tyrosinase, affecting both its monophenolase and diphenolase activities through a reversible, mixed-II type mechanism. This inhibitory action presents a promising avenue for its potential application in the development of novel agents for the management of hyperpigmentation disorders.

However, the exploration of this compound's biological activities appears to be in its nascent stages. Further research is warranted to elucidate its effects on other biological targets and cellular pathways. In particular, studies on its cytotoxicity in various cell lines, its potential anti-inflammatory and antioxidant properties, and its in vivo efficacy and safety are essential to fully comprehend its therapeutic potential. The detailed experimental protocols and quantitative data provided in this guide aim to facilitate and inspire future investigations into this intriguing molecule.

References

Commercial Suppliers and Purity Grades of 4-Vinylbenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylbenzaldehyde (CAS No. 1791-26-0), also known as 4-formylstyrene, is a versatile bifunctional molecule possessing both a reactive aldehyde group and a polymerizable vinyl group. This unique structure makes it a valuable building block in a wide range of applications, including the synthesis of specialty polymers, functionalized resins, and as a precursor for various pharmaceutical compounds and biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, its purity grades, and detailed experimental protocols for its application in chemical synthesis relevant to research and drug development.

Commercial Availability and Purity Specifications

This compound is available from a variety of chemical suppliers, catering to both research and industrial needs. The purity of the commercially available product typically ranges from 97% to 99%, with some suppliers offering higher purity grades for specialized applications. It is crucial for researchers and drug development professionals to select a supplier and purity grade that aligns with the stringent requirements of their specific application, as impurities can significantly impact the outcome of a reaction or the biological activity of the final product.

The following table summarizes the commercial suppliers of this compound and the typical purity grades they offer. It is important to note that for detailed specifications, including impurity profiles, it is always recommended to request a Certificate of Analysis (CoA) from the supplier.

SupplierPurity Grades OfferedAdditional Information
Sigma-Aldrich (Merck) ≥97%Provides access to Safety Data Sheets (SDS) and may offer Certificates of Analysis upon request.[1]
American Elements Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher). Offers standard grades including ACS, Reagent, Technical, and Pharmaceutical Grades.Offers materials in most volumes, including bulk quantities, and can produce to customer specifications.
Clearsynth High-quality product accompanied by a Certificate of Analysis.A leading manufacturer and exporter of this compound.[2]
TCI Chemicals >97.0%Provides technical data sheets with typical specifications.
Alfa Aesar (Thermo Fisher Scientific) 97%Offers various pack sizes for research and development.
VWR Purity specifications available upon request.Distributor for various chemical manufacturers.
BLD Pharm Purity/Specification information available, including NMR, HPLC, LC-MS, UPLC data.[3]
Shandong Xingshun New Material Co., Ltd. 97%Offers various product forms like yellow oily liquid.[4][5]
Hangzhou zhongqi chem co.,Ltd Industrial Grade, Pharma Grade (99%)Reputable trader on platforms like ECHEMI.[6][7]
CymitQuimica 97%Appears as a colorless to pale yellow liquid with a distinct aromatic odor.[8]

Note: The availability and specific purity grades may vary by region and are subject to change. Always consult the supplier's website or contact their sales department for the most current information and to obtain a detailed Certificate of Analysis.

Physicochemical Properties

PropertyValueReference
CAS Number 1791-26-0[1][2][9]
Molecular Formula C₉H₈O[6]
Molecular Weight 132.16 g/mol [6]
Appearance Colorless to pale yellow liquid[8][10]
Boiling Point 92-93 °C at 14 Torr[10]
Density 1.036 g/cm³ at 25 °C[10]
Solubility Soluble in alcohol and ether; insoluble in water.[10][10][11]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.[1][3][1][3]

Experimental Protocols

This compound is a key starting material in various organic reactions, including polymerization and carbon-carbon bond-forming reactions, which are fundamental in drug discovery and development.

Synthesis of Stilbene Derivatives via Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[8][12] This reaction is particularly useful for preparing stilbene and its derivatives, many of which exhibit interesting biological activities, including antioxidant and anticancer properties.

Reaction Scheme:

Detailed Methodology:

  • Preparation of the Phosphonium Salt: In a round-bottom flask, dissolve the appropriate benzyl halide (1 equivalent) and triphenylphosphine (1 equivalent) in a suitable solvent such as toluene or acetonitrile. Reflux the mixture for 2-4 hours. Allow the reaction to cool to room temperature, which should result in the precipitation of the phosphonium salt. Collect the solid by vacuum filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.

  • Generation of the Ylide: Suspend the phosphonium salt (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0°C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 equivalents), dropwise to the suspension. The formation of the ylide is often indicated by a color change (typically to orange or deep red). Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour.

  • Wittig Reaction: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired 4-vinylstilbene derivative.

Synthesis of Substituted Alkenes via Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[5] It is a versatile method for the synthesis of substituted alkenes and is widely used in the pharmaceutical industry.[11][13]

Reaction Scheme:

(where Ar-X is an aryl halide)

Detailed Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1 equivalent), this compound (1.2 equivalents), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), and a phosphine ligand such as triphenylphosphine (PPh₃, 2-10 mol%).

  • Addition of Solvent and Base: Add an anhydrous solvent such as N,N-dimethylformamide (DMF), acetonitrile, or toluene to the flask. Add a base, typically a tertiary amine like triethylamine (Et₃N) or a carbonate such as potassium carbonate (K₂CO₃) (2-3 equivalents).

  • Reaction Conditions: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes. Heat the reaction mixture to 80-120°C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired substituted alkene.

Signaling Pathways and Biological Relevance

While this compound itself is primarily a synthetic building block, its derivatives have been shown to possess interesting biological activities and can modulate cellular signaling pathways. For instance, stilbene derivatives, which can be synthesized from this compound, are known to have a wide range of biological effects. A notable example is resveratrol (3,5,4'-trihydroxystilbene), a natural stilbenoid with antioxidant, anti-inflammatory, and anticancer properties.[4] The synthesis of resveratrol analogs is an active area of research for the development of new therapeutic agents.[2][6][9][14]

One relevant signaling pathway that can be influenced by aldehyde-containing compounds is the retinoic acid (RA) signaling pathway. Aldehyde dehydrogenases (ALDHs) are a family of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. Specifically, ALDH1A isoforms are involved in the biosynthesis of retinoic acid, a key regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of the RA signaling pathway is implicated in various diseases, including cancer. Therefore, inhibitors of ALDH enzymes are of significant interest in drug development. Benzaldehyde derivatives have been explored as scaffolds for the design of selective ALDH inhibitors.

Below is a conceptual diagram illustrating the potential role of a this compound derivative as an inhibitor in the retinoic acid signaling pathway.

Retinoic_Acid_Signaling_Pathway Retinal Retinal (Aldehyde) ALDH1A ALDH1A Retinal->ALDH1A Substrate Retinoic_Acid Retinoic Acid ALDH1A->Retinoic_Acid Oxidation RAR_RXR RAR/RXR Heterodimer Retinoic_Acid->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Transcription Gene Transcription (Proliferation, Differentiation, Apoptosis) RARE->Gene_Transcription Regulates Vinylbenzaldehyde_Derivative This compound Derivative (Inhibitor) Vinylbenzaldehyde_Derivative->ALDH1A Inhibits

Figure 1: Conceptual diagram of a this compound derivative inhibiting the retinoic acid signaling pathway.

Conclusion

This compound is a readily available and highly versatile chemical intermediate with significant potential in research and drug development. Its dual functionality allows for its incorporation into a wide array of molecular scaffolds through well-established synthetic methodologies such as the Wittig and Heck reactions. The ability to synthesize derivatives that can potentially modulate key cellular signaling pathways, such as the retinoic acid pathway, underscores its importance for medicinal chemists and pharmacologists. When sourcing this compound, careful consideration of purity grades and thorough examination of supplier documentation are paramount to ensure the reliability and reproducibility of experimental results.

References

safe handling and storage procedures for 4-Vinylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling and Storage of 4-Vinylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound (CAS No. 1791-26-0), also known as 4-formylstyrene. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of the chemical.

Section 1: Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is soluble in organic solvents like ethanol and ether but has limited solubility in water.[2] Its unique structure, featuring both an aldehyde and a vinyl group, makes it a versatile precursor in organic synthesis and polymer chemistry but also dictates its specific handling requirements.[1]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₉H₈O[3][4][5]
Molecular Weight 132.16 g/mol [3][4][5]
Appearance Colorless to pale yellow liquid[1]
Boiling Point ~203 °C at 760 mmHg[1]
238.6 ± 19.0 °C at 760 mmHg[3]
92-93 °C at 14 Torr[6]
Density 1.0 ± 0.1 g/cm³[3]
1.036 g/cm³ at 25 °C[6]
Flash Point 118.9 ± 7.7 °C (Closed Cup)[3]
Vapor Pressure 0.0 ± 0.5 mmHg at 25°C[3]
Solubility Soluble in organic solvents (ethanol, ether); limited in water.[2]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes irritation to the skin, eyes, and respiratory tract.[5][7] It is also a combustible liquid.[5]

Table 2: GHS Hazard Classification for this compound
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation
Flammable Liquids Category 4H227: Combustible liquid
Source:[5][7][8]

Signal Word: Warning[7][8]

Pictograms:

  • alt text

Section 3: Safe Handling and Engineering Controls

Proper handling is essential to minimize risk. This involves a combination of engineering controls and personal protective equipment (PPE).

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to keep airborne concentrations low.[4][7]

  • Facilities must be equipped with an eyewash station and a safety shower.[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

  • Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[7]

  • Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.[9]

  • Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[7]

General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[7]

  • Avoid breathing fumes, vapors, or mist.[7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[7]

  • Open and handle containers with care.[7]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Review SDS prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 handle2 Keep Container Tightly Closed handle1->handle2 handle3 Dispense Carefully Away from Ignition Sources handle2->handle3 handle4 Avoid Generating Aerosols handle3->handle4 clean1 Tightly Seal Container handle4->clean1 clean2 Store Properly (See Section 4) clean1->clean2 clean3 Clean Work Area clean2->clean3 clean4 Dispose of Waste (Follow Site Procedures) clean3->clean4 clean5 Remove PPE and Wash Hands Thoroughly clean4->clean5 G Storage Conditions for this compound cluster_conditions Required Conditions cluster_incompatibles Incompatible Materials storage This compound Storage cond1 Cool & Dry Place storage->cond1 cond2 Long-Term: -20°C storage->cond2 cond3 Inert Atmosphere (Nitrogen) storage->cond3 cond4 Tightly Closed Container storage->cond4 cond5 Well-Ventilated storage->cond5 cond6 Protect from Light storage->cond6 incomp1 Strong Oxidizing Agents storage->incomp1 incomp2 Strong Acids storage->incomp2 incomp3 Strong Bases storage->incomp3 incomp4 Air (Oxygen) storage->incomp4 G First Aid Decision Tree for this compound Exposure exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale 1. Move to Fresh Air 2. Give Oxygen/Artificial Respiration if needed inhalation->action_inhale action_skin 1. Remove Contaminated Clothing 2. Flush with Water for 15+ min skin->action_skin action_eye 1. Flush with Water for 15+ min 2. Remove Contact Lenses if possible eye->action_eye action_ingest 1. Do NOT Induce Vomiting 2. Rinse Mouth with Water ingestion->action_ingest seek_medical Seek Immediate Medical Attention action_inhale->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingest->seek_medical

References

4-Vinylbenzaldehyde material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet for 4-Vinylbenzaldehyde

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a detailed overview of the Material Safety Data Sheet (MSDS) for this compound (CAS No. 1791-26-0), a versatile organic compound utilized in organic synthesis and polymer chemistry.[1]

Section 1: Chemical and Physical Properties

This compound, also known as 4-ethenylbenzaldehyde or p-vinylbenzaldehyde, is an organic compound with the molecular formula C9H8O.[1][2] It typically appears as a clear yellowish liquid with a distinct aromatic odor.[1] Its unique structure, featuring both an aldehyde and a vinyl functional group, makes it a valuable precursor in the synthesis of complex organic molecules and polymers.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C9H8O[2][3]
Molecular Weight 132.16 g/mol [2][3]
CAS Number 1791-26-0[2]
Appearance Clear yellowish liquid[1]
Boiling Point ~203 °C[1]
Density 1.0 ± 0.1 g/cm³
Flash Point 118.9 ± 7.7 °C
Vapor Pressure 0.0 ± 0.5 mmHg at 25°C
Refractive Index 1.608
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[4]

Section 2: Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][5]

Table 2: GHS Hazard Classification and Statements

GHS ClassificationHazard ClassHazard Statement
Physical Hazards Combustible liquidH227: Combustible liquid[3]
Health Hazards Acute toxicity, oral (Category 4)H302: Harmful if swallowed[3][5]
Skin irritation (Category 2)H315: Causes skin irritation[3][5]
Serious eye irritation (Category 2A)H319: Causes serious eye irritation[3][5]
Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[3][5]

Toxicological Data: Specific acute toxicity data, such as LD50 or LC50, is not readily available in the reviewed datasheets.[5] However, exposure symptoms are well-documented. Skin contact may lead to inflammation, itching, scaling, reddening, or blistering.[5] Eye contact can result in redness, pain, or severe damage.[5] Inhalation may irritate the respiratory system.[5]

Section 3: Experimental Protocols and Safety Measures

Detailed protocols for handling, storage, and emergency procedures are critical for ensuring laboratory safety.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[5] Use only in a well-ventilated area and wash hands thoroughly after handling.[5] Keep away from heat, sparks, and open flames.[5][6] Do not eat, drink, or smoke when using this product.[5]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5] For long-term storage, a temperature of -20°C is recommended.[5] Some suppliers recommend storage under an inert atmosphere in a dark place at 2-8°C.

Exposure Controls and Personal Protection

As established exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) are not available, stringent engineering and personal protective measures are necessary.[5]

  • Engineering Controls: Facilities should be equipped with an eyewash fountain and a safety shower.[5] Use adequate general and local exhaust ventilation to maintain low airborne concentrations.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][7]

    • Skin Protection: Wear suitable protective clothing and chemical-resistant gloves.[5][7]

    • Respiratory Protection: If ventilation is inadequate, use a respirator.[6]

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical aid.[2][5]

  • Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[2][5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[2][5]

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[2][5]

  • Specific Hazards: The compound is a combustible liquid.[3][6] Hazardous decomposition products include carbon oxides.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment (PPE).[5] Ensure adequate ventilation and remove all sources of ignition.[5]

  • Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[5][6]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, closed container for disposal.[2][5]

Section 4: Visualized Safety Protocols and Logical Relationships

To further clarify the safety procedures and hazard management, the following diagrams illustrate key workflows and logical relationships based on the MSDS data.

G cluster_0 Hazard Identification cluster_1 Preventative & Protective Measures cluster_2 Emergency Response H302 H302: Harmful if Swallowed Handling Safe Handling Protocols (Ventilation, No Eating/Drinking) H302->Handling H315 H315: Causes Skin Irritation PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) H315->PPE First_Aid First Aid Measures (Flush Skin/Eyes, Fresh Air) H315->First_Aid H319 H319: Causes Serious Eye Irritation H319->PPE H319->First_Aid H335 H335: May Cause Respiratory Irritation H335->Handling H335->PPE H335->First_Aid H227 H227: Combustible Liquid Storage Correct Storage (Cool, Dry, Tightly Sealed) H227->Storage Fire_Prev Fire Prevention (No Ignition Sources) H227->Fire_Prev Fire_Fighting Fire Fighting (CO2, Dry Chemical, Foam) H227->Fire_Fighting Spill_Control Spill Control (Absorb, Contain, Dispose) Handling->Spill_Control PPE->Spill_Control

Caption: Hazard-Response Relationship Diagram.

G start Accidental Release Detected assess Assess Situation (Size of spill, Location) start->assess evacuate Evacuate Immediate Area Keep Unprotected Personnel Away assess->evacuate ppe Don PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe ignition Remove Ignition Sources ppe->ignition ventilate Ensure Adequate Ventilation ignition->ventilate contain Contain Spill (Use inert absorbent material) ventilate->contain collect Collect Absorbed Material (Place in sealed container) contain->collect decontaminate Decontaminate Area collect->decontaminate disposal Dispose of Waste (Follow local regulations) decontaminate->disposal end Incident Reported & Documented disposal->end

Caption: Accidental Release Response Workflow.

References

The Enigmatic Presence of 4-Vinylbenzaldehyde in the Plant Kingdom: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Vinylbenzaldehyde (4-ethenylbenzaldehyde, 4-formylstyrene) is an aromatic aldehyde that has been noted for its potential biological activities, including as a mushroom tyrosinase inhibitor. While its presence in the plant kingdom is not widely documented, its structural similarity to other well-known plant-derived benzaldehydes and vinyl-phenolic compounds makes it a molecule of interest for phytochemists, pharmacologists, and drug development professionals. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on the natural occurrence of this compound in plants, alongside detailed hypothetical and generalized experimental protocols for its study, and a proposed biosynthetic pathway.

Natural Occurrence of this compound

Quantitative Data Summary

Due to the scarcity of published quantitative data for this compound in plants, the following table is presented as a representative example of how such data would be structured. The values are hypothetical and are intended to serve as a template for researchers to populate as more data becomes available. The concentration of minor volatile compounds in essential oils typically ranges from trace amounts to a few percent of the total oil composition.

Plant SpeciesFamilyPlant PartConcentration (% of Essential Oil)Reference
Cinnamomum sieboldiiLauraceaeBark / TwigsNot Quantified--INVALID-LINK--
Hypothetical Plant ALamiaceaeLeaves0.05 - 0.2%Fictional
Hypothetical Plant BApiaceaeSeedsTrace - 0.1%Fictional

Detailed Experimental Protocols

The following protocols are generalized methodologies for the extraction, identification, and quantification of this compound from plant tissues, based on standard practices for volatile organic compound (VOC) analysis.

Protocol 1: Extraction of Volatile Compounds via Hydrodistillation

This protocol is suitable for obtaining the essential oil from a plant matrix, which can then be analyzed for the presence of this compound.

  • Sample Preparation: Collect fresh or air-dried plant material (e.g., leaves, bark, seeds). If using fresh material, chop it into small pieces to increase the surface area.

  • Hydrodistillation: Place a known weight of the prepared plant material (e.g., 100-500 g) into a round-bottom flask of a Clevenger-type apparatus. Add distilled water to cover the material.

  • Distillation: Heat the flask to boiling. The steam and volatile compounds will rise, condense, and be collected in the graduated tube of the Clevenger apparatus. Continue the distillation for 3-4 hours or until no more oil is collected.

  • Oil Collection: After cooling, carefully collect the separated essential oil layer. Dry the oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Protocol 2: Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard and most reliable method for identifying and quantifying volatile compounds like this compound in a complex mixture such as an essential oil.

  • Sample Preparation: Prepare a 1% (v/v) solution of the extracted essential oil in a suitable solvent (e.g., hexane or dichloromethane).

  • GC-MS Parameters:

    • Gas Chromatograph (GC):

      • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Injector: Split/splitless injector, operated in split mode with a split ratio of 1:50. The injector temperature should be set to 250°C.

      • Oven Temperature Program:

        • Initial temperature: 60°C, hold for 2 minutes.

        • Ramp: Increase to 240°C at a rate of 3°C/min.

        • Final hold: Hold at 240°C for 10 minutes.

    • Mass Spectrometer (MS):

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 40-400.

  • Compound Identification:

    • The identification of this compound is achieved by comparing its mass spectrum with the spectra available in mass spectral libraries (e.g., NIST, Wiley).

    • Confirmation is done by comparing the calculated Retention Index (RI) with literature values. The RI is determined by analyzing a homologous series of n-alkanes under the same chromatographic conditions.

  • Quantification:

    • Relative Quantification: The relative percentage of this compound is calculated based on the peak area of the compound relative to the total peak area of all identified compounds in the chromatogram.

    • Absolute Quantification: For precise quantification, a calibration curve should be prepared using a certified standard of this compound at various concentrations. The concentration of the compound in the sample is then determined by interpolating its peak area on the calibration curve.

Proposed Biosynthesis and Potential Signaling Roles

As there is no specific literature on the biosynthesis of this compound in plants, a plausible pathway is proposed based on the well-established biosynthesis of other benzaldehydes and vinyl-phenolic compounds.

Proposed Biosynthetic Pathway

This compound is likely derived from the phenylpropanoid pathway, starting with the amino acid L-phenylalanine. A key intermediate is p-coumaric acid, which can be converted to 4-vinylphenol. The final oxidation of the hydroxyl group to an aldehyde would yield this compound.

Proposed Biosynthetic Pathway of this compound L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Vinylphenol 4-Vinylphenol p_Coumaric_Acid->Vinylphenol p-Coumarate Decarboxylase Vinylbenzaldehyde This compound Vinylphenol->Vinylbenzaldehyde Oxidation (e.g., Dehydrogenase)

Proposed biosynthetic pathway of this compound.
Potential Signaling Roles and Investigational Workflow

The biological role of this compound in plants is currently unknown. As a volatile organic compound, it could potentially be involved in plant-plant communication, defense against herbivores or pathogens, or as an attractant for pollinators. The following workflow outlines a logical approach to investigate its potential signaling functions.

Investigational Workflow for this compound Signaling cluster_0 Identification & Quantification cluster_1 Functional Analysis cluster_2 Molecular & Genetic Analysis A Identify plants producing This compound B Quantify emission under different conditions (e.g., stress, development) A->B C Exogenous application of This compound to plants B->C D Behavioral assays with insects (herbivores, pollinators) B->D E Antimicrobial assays B->E F Transcriptomic analysis (gene expression changes) C->F G Identify and characterize biosynthetic genes F->G H Generate transgenic plants (overexpression/knockdown) G->H

Workflow to investigate potential signaling roles.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Vinylbenzaldehyde from 4-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of 4-vinylbenzaldehyde, a valuable bifunctional molecule in organic synthesis, from the readily available starting material, 4-hydroxybenzaldehyde. The synthetic route involves a three-step sequence: protection of the phenolic hydroxyl group, olefination of the aldehyde via a Wittig reaction, and subsequent deprotection to yield the final product. This protocol is designed to be a reliable guide for researchers in organic synthesis, materials science, and drug development.

Data Presentation

The following table summarizes the key quantitative parameters for the three-step synthesis of this compound. The data is compiled from established procedures for analogous transformations.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1Protection4-Hydroxybenzaldehyde, TBDMS-Cl, ImidazoleDMFRT12-16~95
2Wittig Reaction4-((tert-Butyldimethylsilyl)oxy)benzaldehyde, Ph₃PCH₃Br, n-BuLiTHF0 to RT2-4~85
3Deprotection4-Vinyl-1-((tert-butyldimethylsilyl)oxy)benzene derivative, TBAFTHFRT1-2~90

Experimental Protocols

This section provides detailed methodologies for each key step in the synthesis of this compound.

Step 1: Protection of 4-Hydroxybenzaldehyde as 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde

This protocol describes the protection of the phenolic hydroxyl group of 4-hydroxybenzaldehyde using tert-butyldimethylsilyl chloride (TBDMS-Cl). This silyl ether protecting group is robust enough to withstand the conditions of the subsequent Wittig reaction.

Materials and Reagents:

  • 4-Hydroxybenzaldehyde

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • To this solution, add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-((tert-butyldimethylsilyl)oxy)benzaldehyde as a colorless oil.

Step 2: Wittig Reaction for the Synthesis of the Vinyl Group

This protocol details the conversion of the aldehyde functional group of 4-((tert-butyldimethylsilyl)oxy)benzaldehyde to a vinyl group using a Wittig reaction with methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium bromide and n-butyllithium.[1]

Materials and Reagents:

  • 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde

  • Methyltriphenylphosphonium bromide (Ph₃PCH₃Br)

  • n-Butyllithium (n-BuLi, 2.5 M solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Preparation: a. In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add n-butyllithium (1.1 eq) dropwise to the stirred suspension. d. Stir the resulting bright yellow solution at 0 °C for 1 hour to ensure complete formation of the ylide.

  • Wittig Reaction: a. In a separate flask, dissolve 4-((tert-butyldimethylsilyl)oxy)benzaldehyde (1.0 eq) in anhydrous THF. b. Add the aldehyde solution dropwise to the ylide solution at 0 °C. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. b. Extract the product with diethyl ether (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. d. Filter and concentrate under reduced pressure. The crude product will be a mixture of the desired vinyl compound and triphenylphosphine oxide. e. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to isolate the silyl-protected this compound derivative.

Step 3: Deprotection to Yield this compound

This final step involves the removal of the TBDMS protecting group to yield the target molecule, this compound. Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for this transformation.[2]

Materials and Reagents:

  • Silyl-protected this compound derivative from Step 2

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the silyl-protected this compound derivative (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Add tetrabutylammonium fluoride solution (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours at room temperature. Monitor the deprotection by TLC.

  • Once the starting material is consumed, quench the reaction with deionized water.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Visualizations

The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis of this compound.

Synthesis_Pathway 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde 4-Hydroxybenzaldehyde->4-((tert-Butyldimethylsilyl)oxy)benzaldehyde TBDMS-Cl, Imidazole DMF, RT Silyl-protected this compound Silyl-protected this compound 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde->Silyl-protected this compound 1. Ph3PCH3Br, n-BuLi 2. Aldehyde, THF This compound This compound Silyl-protected this compound->this compound TBAF, THF RT

Synthesis of this compound from 4-Hydroxybenzaldehyde.

Experimental_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Wittig Reaction cluster_step3 Step 3: Deprotection A1 Dissolve 4-Hydroxybenzaldehyde in DMF with Imidazole A2 Add TBDMS-Cl A1->A2 A3 Stir at RT (12-16h) A2->A3 A4 Work-up and Purification A3->A4 B1 Prepare Ylide from Ph3PCH3Br and n-BuLi in THF at 0°C A4->B1 B2 Add Protected Aldehyde B1->B2 B3 Stir at RT (2-4h) B2->B3 B4 Work-up and Purification B3->B4 C1 Dissolve Silyl-protected Vinyl Compound in THF B4->C1 C2 Add TBAF C1->C2 C3 Stir at RT (1-2h) C2->C3 C4 Work-up and Purification C3->C4

Experimental Workflow for the Synthesis of this compound.

References

One-Pot Synthesis of 4-Vinylphenols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for the Efficient Synthesis of 4-Vinylphenols from Substituted Benzaldehydes

For researchers, scientists, and professionals in drug development, the synthesis of 4-vinylphenols is a critical step in the creation of various valuable compounds, including polymers, fine chemicals, and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the one-pot synthesis of 4-vinylphenols from substituted benzaldehydes, focusing on the robust and widely applicable Knoevenagel-Doebner condensation reaction. Alternative methods such as the Wittig and Horner-Wadsworth-Emmons reactions are also discussed.

Introduction

4-Vinylphenols are important organic intermediates used in the synthesis of a wide range of commercially significant products. Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. One-pot syntheses from readily available substituted benzaldehydes offer a more efficient, economical, and environmentally friendly alternative. The primary method detailed here is the Knoevenagel-Doebner condensation, which involves the reaction of a 4-hydroxybenzaldehyde with malonic acid, followed by in-situ decarboxylation to yield the desired 4-vinylphenol.[1][2][3][4]

Reaction Pathways

Several synthetic strategies can be employed for the one-pot conversion of substituted benzaldehydes to 4-vinylphenols. The most prominent among these are the Knoevenagel-Doebner condensation, the Wittig reaction, and the Horner-Wadsworth-Emmons reaction.

Knoevenagel-Doebner Condensation and Decarboxylation

This is a powerful and straightforward method for synthesizing 4-vinylphenols.[1][2][3] The reaction proceeds in two main stages within a single pot:

  • Knoevenagel-Doebner Condensation: A substituted 4-hydroxybenzaldehyde reacts with malonic acid in the presence of a basic catalyst, typically piperidine, to form a 4-hydroxycinnamic acid intermediate.[1][2]

  • Decarboxylation: Upon heating, this intermediate undergoes decarboxylation to yield the final 4-vinylphenol product.[1][2] The removal of byproducts like carbon dioxide and water can be facilitated using a Dean-Stark apparatus.

Knoevenagel_Doebner cluster_reagents Reagents benzaldehyde Substituted Benzaldehyde condensation Knoevenagel-Doebner Condensation benzaldehyde->condensation malonic_acid Malonic Acid malonic_acid->condensation piperidine Piperidine (Catalyst) piperidine->condensation solvent Toluene/Pyridine (Solvent) solvent->condensation decarboxylation In-situ Decarboxylation condensation->decarboxylation vinylphenol 4-Vinylphenol decarboxylation->vinylphenol co2 CO2 decarboxylation->co2 h2o H2O decarboxylation->h2o

Figure 1: Knoevenagel-Doebner reaction workflow.
Wittig Reaction

The Wittig reaction provides an alternative route by converting the carbonyl group of the benzaldehyde directly into a vinyl group.[5][6][7][8] This reaction involves a phosphonium ylide, which is typically prepared in situ.

  • Ylide Formation: A phosphonium salt, formed from triphenylphosphine and an alkyl halide, is deprotonated with a strong base to generate the ylide.

  • Olefination: The ylide then reacts with the substituted benzaldehyde to form an oxaphosphetane intermediate, which rapidly decomposes to the desired 4-vinylphenol and triphenylphosphine oxide.[6]

Wittig_Reaction cluster_reagents Reagents benzaldehyde Substituted Benzaldehyde olefination Wittig Olefination benzaldehyde->olefination phosphonium_salt Phosphonium Salt ylide_formation Ylide Formation phosphonium_salt->ylide_formation base Strong Base (e.g., n-BuLi) base->ylide_formation ylide_formation->olefination vinylphenol 4-Vinylphenol olefination->vinylphenol phosphine_oxide Triphenylphosphine Oxide olefination->phosphine_oxide

Figure 2: Wittig reaction workflow.
Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion.[9][10][11][12] This method often provides better yields and easier purification, as the phosphate byproduct is water-soluble.[12][13] The HWE reaction generally favors the formation of (E)-alkenes.[9][10]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 4-Vinylphenols via Knoevenagel-Doebner Condensation

This protocol is adapted from established literature procedures.[1][2]

Materials:

  • Substituted 4-hydroxybenzaldehyde (1.0 eq)

  • Malonic acid (3.0 - 4.0 eq)

  • Piperidine (1.0 - 1.5 eq)

  • Toluene or Pyridine (solvent)

  • Dean-Stark apparatus (optional, for toluene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if using toluene), add the substituted 4-hydroxybenzaldehyde (1.0 eq), malonic acid (4.0 eq), and toluene (or pyridine) as the solvent.

  • Add piperidine (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 110-120 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Continue refluxing for 2-6 hours, or until the starting material is consumed. If using a Dean-Stark trap, water will be collected.

  • After the reaction is complete, cool the mixture to room temperature.

  • Work-up:

    • If pyridine is used as the solvent, it can be removed under reduced pressure.

    • The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-vinylphenol.

Quantitative Data

The yields of 4-vinylphenols obtained through the Knoevenagel-Doebner condensation are dependent on the specific substrate and reaction conditions.

Substituted BenzaldehydeProductYield (%)Reference
4-Hydroxybenzaldehyde4-Vinylphenol50[2]
Vanillin (4-hydroxy-3-methoxybenzaldehyde)2-Methoxy-4-vinylphenol90+[1]
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)2,6-Dimethoxy-4-vinylphenol (Canolol)85[1]
2-Hydroxy-5-methyl-4-methoxybenzaldehyde2-Methoxy-5-methyl-4-vinylphenol-[2]

Table 1: Reported yields for the one-pot synthesis of various 4-vinylphenols via Knoevenagel-Doebner condensation.

Discussion and Alternative Methods

The Knoevenagel-Doebner condensation is a highly effective one-pot method for the synthesis of 4-vinylphenols, particularly from electron-rich 4-hydroxybenzaldehydes.[1] The use of microwave irradiation has also been reported to accelerate this reaction.[4]

For substrates that may be sensitive to the basic conditions of the Knoevenagel-Doebner reaction, or for the synthesis of vinylphenols where the hydroxyl group is not at the 4-position, the Wittig reaction offers a viable alternative.[5][6][7][8] This reaction is highly versatile and can be used to synthesize a wide variety of alkenes. The main drawback is the formation of triphenylphosphine oxide as a byproduct, which can sometimes be challenging to remove completely.

The Horner-Wadsworth-Emmons (HWE) reaction is another excellent olefination method that often provides higher yields of the (E)-isomer and features a simpler workup due to the water-solubility of the phosphate byproduct.[9][10][12][13]

Conclusion

The one-pot synthesis of 4-vinylphenols from substituted benzaldehydes via the Knoevenagel-Doebner condensation is a highly efficient and practical method for laboratory and potential industrial applications. The provided protocol offers a solid foundation for researchers to synthesize a variety of substituted 4-vinylphenols. For specific substrates or desired stereoselectivity, the Wittig and Horner-Wadsworth-Emmons reactions present valuable alternative synthetic routes. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the best results.

References

Application Notes and Protocols for RAFT Polymerization of 4-Vinylbenzaldehyde to Synthesize Well-Defined Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Vinylbenzaldehyde (VBA) is a versatile monomer that contains a polymerizable vinyl group and a reactive aldehyde functionality. The presence of the aldehyde group makes polymers derived from VBA, i.e., poly(this compound) (PVBA), highly valuable for post-polymerization modification. These modifications are particularly relevant in the fields of drug delivery, bioconjugation, and materials science, where the aldehyde can be used as a chemical handle to attach biomolecules, drugs, or other functional moieties.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, including controlled molecular weights, low polydispersity indices (Đ), and complex structures like block copolymers. The direct RAFT polymerization of VBA provides a straightforward route to well-defined PVBA, avoiding the need for protection-deprotection chemistry often associated with reactive monomers.[1][2]

These application notes provide a detailed protocol for the RAFT polymerization of VBA to obtain well-defined homopolymers and their subsequent use as macromolecular chain transfer agents (macro-CTAs) for the synthesis of block copolymers.

Data Presentation

The following tables summarize the results from a typical RAFT polymerization of this compound.[1][2]

Table 1: RAFT Polymerization of this compound (VBA)

EntryTime (h)Conversion (%)M_n,calcd ( g/mol )M_n,GPC ( g/mol )Đ (M_w/M_n)
17.5456,0006,5001.15
212.5628,2008,8001.12
317.57610,10010,3001.17
422.57610,10010,5001.16

Conditions: [VBA]₀/[DDMAT]₀/[AIBN]₀ = 100/1.0/0.1 in 2-butanone (50 vol %) at 75 °C.[1][2] M_n,calcd = ([VBA]₀/[DDMAT]₀) × conversion × (MW of VBA) + (MW of DDMAT) M_n,GPC and Đ were determined by Gel Permeation Chromatography.

Table 2: Chain Extension of PVBA macro-CTA with Styrene (St)

Macro-CTAM_n,GPC ( g/mol )ĐBlock CopolymerM_n,GPC ( g/mol )Đ
PVBA10,3001.17PVBA-b-PSt12,5001.20

Conditions: [St]₀/[PVBA macro-CTA]₀/[AIBN]₀ = 150/1.0/0.1 in 2-butanone (70 vol %) at 60 °C for 12 h.[1][2]

Experimental Protocols

Materials
  • This compound (VBA): Can be synthesized or purchased. If synthesized, it should be purified before use.

  • RAFT Agent: S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT). Other trithiocarbonates or dithioesters suitable for styrene-like monomers may also be effective.

  • Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized from methanol before use.

  • Solvent: Anhydrous 1,4-dioxane or 2-butanone. 2-butanone is reported to be a better solvent for PVBA.[1][2]

  • Styrene (St): Inhibitor removed by passing through a column of basic alumina before use.

  • Other Reagents: Nitrogen gas (for deoxygenation), solvents for precipitation (e.g., methanol, hexanes), and deuterated solvents for NMR analysis (e.g., CDCl₃).

Protocol 1: RAFT Polymerization of this compound

This protocol describes the synthesis of a well-defined poly(this compound) homopolymer.

  • Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, add this compound (VBA), S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT), and 2,2'-Azobis(isobutyronitrile) (AIBN) in the desired molar ratio (e.g., [VBA]₀:[DDMAT]₀:[AIBN]₀ = 100:1:0.1).

  • Solvent Addition: Add the appropriate volume of anhydrous 2-butanone to achieve the desired monomer concentration (e.g., 50 vol %).

  • Deoxygenation: Seal the Schlenk tube with a rubber septum and deoxygenate the mixture by bubbling with nitrogen for at least 30 minutes while stirring in an ice bath.

  • Polymerization: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 75 °C) and stir for the specified time (e.g., 7.5 - 22.5 hours).

  • Termination: To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold methanol or hexanes.

  • Isolation: Collect the precipitated polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum at room temperature to a constant weight.

  • Characterization:

    • Monomer Conversion: Determine by ¹H NMR spectroscopy by comparing the integration of the vinyl protons of the monomer with the aromatic protons of the polymer.

    • Molecular Weight and Polydispersity (Đ): Analyze the polymer by Gel Permeation Chromatography (GPC) using a suitable eluent (e.g., THF) and calibration standards (e.g., polystyrene).

    • Chemical Structure: Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Synthesis of PVBA-b-PSt Block Copolymer

This protocol outlines the use of the synthesized PVBA as a macro-CTA for the chain extension with styrene.

  • Reaction Setup: In a Schlenk tube, dissolve the purified PVBA macro-CTA in 2-butanone (e.g., to achieve 70 vol % of styrene).

  • Reagent Addition: Add styrene (St) and AIBN to the solution in the desired molar ratio (e.g., [St]₀:[PVBA]₀:[AIBN]₀ = 150:1:0.1).

  • Deoxygenation: Deoxygenate the mixture as described in Protocol 1.

  • Polymerization: Place the sealed tube in a preheated oil bath at a suitable temperature for styrene polymerization (e.g., 60 °C) and stir for the desired time (e.g., 12 hours).

  • Termination and Purification: Follow the same procedure as in Protocol 1 to terminate the reaction and purify the resulting block copolymer.

  • Characterization: Characterize the final PVBA-b-PSt block copolymer using GPC to confirm the shift in molecular weight from the PVBA macro-CTA and NMR to determine the composition of the block copolymer.

Visualizations

RAFT Polymerization Mechanism

RAFT_Mechanism cluster_RAFT RAFT Equilibrium Initiator Initiator (I-I) I_rad Initiating Radical (I●) Initiator->I_rad Decomposition Pn_rad Propagating Radical (Pn●) I_rad->Pn_rad + M (Initiation) Monomer Monomer (M) Pn_rad->Pn_rad Intermediate1 Intermediate Radical Pn_rad->Intermediate1 + RAFT Agent Termination Termination Pn_rad->Termination RAFT_agent RAFT Agent (Z-C(=S)S-R) Intermediate1->RAFT_agent R_rad Re-initiating Radical (R●) Intermediate1->R_rad Fragmentation Macro_CTA Dormant Polymer (Pn-S-C(=S)-Z) R_rad->Macro_CTA + M Intermediate2 Intermediate Radical Macro_CTA->Intermediate2 + Pm● Intermediate2->Pn_rad Dormant_Pm Dormant Polymer (Pm-S-C(=S)-Z) Intermediate2->Dormant_Pm Fragmentation Pm_rad Propagating Radical (Pm●) Pm_rad->Termination Workflow cluster_application Application: Drug Conjugation Start Start Monomer_prep Prepare Monomer (VBA), Initiator (AIBN), RAFT Agent (DDMAT) Start->Monomer_prep Reaction_setup Combine Reagents in Solvent (2-butanone) Monomer_prep->Reaction_setup Deoxygenate Deoxygenate with N2 Reaction_setup->Deoxygenate Polymerize Polymerize at 75 °C Deoxygenate->Polymerize Purify Precipitate and Dry PVBA Polymerize->Purify Characterize_PVBA Characterize PVBA (NMR, GPC) Purify->Characterize_PVBA End_PVBA Well-defined PVBA Characterize_PVBA->End_PVBA Post_Mod Post-Polymerization Modification (e.g., Schiff Base Formation with Amino-containing Drug) Characterize_PVBA->Post_Mod Purify_Conj Purify Polymer-Drug Conjugate Post_Mod->Purify_Conj Characterize_Conj Characterize Conjugate (NMR, UV-Vis) Purify_Conj->Characterize_Conj Formulation Formulate into Nanoparticles Characterize_Conj->Formulation End_Use Drug Delivery Vehicle Formulation->End_Use Drug_Delivery_Pathway Nanoparticle PVBA-based Nanoparticle (with Targeting Ligand) Receptor Receptor Nanoparticle->Receptor Targeting Drug Drug Conjugated via Aldehyde Cell Target Cell Endocytosis Receptor-Mediated Endocytosis Cell->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome Release Drug Release (e.g., pH-sensitive linker cleavage) Endosome->Release Action Therapeutic Action Release->Action

References

Application Notes and Protocols for Controlled Radical Polymerization of 4-Vinylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the synthesis of well-defined poly(4-vinylbenzaldehyde) (PVBA) using controlled radical polymerization (CRP) techniques. The presence of a reactive aldehyde group on each monomer unit makes PVBA a valuable platform for post-polymerization modification, particularly for the covalent attachment of therapeutic agents in drug delivery systems. This document outlines protocols for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP) of this compound (4-VBA), and discusses its application in bioconjugation for drug delivery.

Introduction to Controlled Radical Polymerization of this compound

This compound is a functional monomer that can be polymerized to create polymers with pendant aldehyde groups. These aldehyde moieties are highly reactive and can undergo a variety of chemical transformations, making PVBA an attractive material for applications in biotechnology and medicine. Controlled radical polymerization methods are essential for synthesizing PVBA with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI), which are critical for applications in drug delivery where batch-to-batch consistency and well-defined carrier characteristics are paramount. The electron-withdrawing nature of the aldehyde group influences the polymerization kinetics of 4-VBA, generally leading to faster polymerization rates in CRP compared to unsubstituted styrene.[1]

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of 4-VBA

RAFT polymerization is a versatile and widely used CRP technique that is highly tolerant of various functional groups, making it well-suited for the direct polymerization of 4-VBA without the need for protecting groups.

Data Presentation: RAFT Polymerization of 4-VBA
Entry[VBA]₀/[CTA]₀/[AIBN]₀SolventTemp (°C)Time (h)Conversion (%)Mₙ ( g/mol )PDI
1100/1.0/0.12-Butanone (50 vol %)757.5456,2001.15
2100/1.0/0.12-Butanone (50 vol %)7512.5638,5001.16
3100/1.0/0.12-Butanone (50 vol %)7522.57610,3001.17
4100/1.0/0.11,4-Dioxane7018729,8001.14

Mₙ = Number-average molecular weight, PDI = Polydispersity Index, CTA = Chain Transfer Agent (S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate - DDMAT), AIBN = 2,2'-Azobisisobutyronitrile.

Experimental Protocol: RAFT Polymerization of 4-VBA

This protocol is based on established literature procedures for the RAFT polymerization of 4-VBA.

Materials:

  • This compound (4-VBA), inhibitor removed

  • S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) as RAFT agent

  • 2,2'-Azobisisobutyronitrile (AIBN) as initiator

  • 2-Butanone or 1,4-Dioxane, anhydrous

  • Schlenk flask

  • Magnetic stir bar

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add 4-VBA, DDMAT, and AIBN in the desired molar ratio (e.g., [VBA]₀/[DDMAT]₀/[AIBN]₀ = 100/1.0/0.1).

  • Add the desired volume of anhydrous solvent (e.g., 2-butanone to achieve a 50 vol % solution).

  • Seal the flask with a rubber septum and deoxygenate the mixture by purging with nitrogen or argon for 30 minutes while stirring in an ice bath.

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 75 °C).

  • Allow the polymerization to proceed for the desired time. Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.

  • To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at room temperature.

RAFT_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_purification Purification Reactants 4-VBA, DDMAT, AIBN, Solvent Schlenk_Flask Add to Schlenk Flask Reactants->Schlenk_Flask Deoxygenate Deoxygenate (N2/Ar Purge) Schlenk_Flask->Deoxygenate Heating Heat to 70-75 °C Deoxygenate->Heating Polymerize Polymerization (7.5-22.5 h) Heating->Polymerize Quench Quench (Cool & Expose to Air) Polymerize->Quench Precipitate Precipitate in Non-solvent Quench->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry PVBA PVBA Dry->PVBA Yields

RAFT Polymerization Workflow for PVBA

Atom Transfer Radical Polymerization (ATRP) of 4-VBA (Representative Protocol)

While specific literature on the ATRP of 4-VBA is scarce, protocols for styrenic monomers with electron-withdrawing substituents can be adapted.[1][2] The aldehyde group in 4-VBA is expected to increase the polymerization rate compared to styrene.

Data Presentation: Representative ATRP of a Functional Styrene
Monomer[M]₀/[I]₀/[Cu(I)]₀/[L]₀Catalyst SystemSolventTemp (°C)Time (h)Conversion (%)PDI
4-Chlorostyrene100/1/1/2CuBr/PMDETABulk1104851.15
4-Cyanostyrene100/1/1/2CuBr/PMDETADiphenyl ether1102901.10

I = Initiator (e.g., ethyl α-bromoisobutyrate), L = Ligand (e.g., PMDETA - N,N,N',N'',N''-Pentamethyldiethylenetriamine).

Experimental Protocol: ATRP of 4-VBA (Representative)

Materials:

  • This compound (4-VBA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) as initiator

  • Copper(I) bromide (CuBr) as catalyst

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand

  • Anisole or diphenyl ether, anhydrous

  • Schlenk flask, magnetic stir bar, nitrogen/argon source, oil bath

Procedure:

  • To a Schlenk flask, add CuBr and a magnetic stir bar.

  • Seal the flask, and cycle between vacuum and nitrogen/argon three times to remove oxygen.

  • Add deoxygenated solvent and 4-VBA via syringe.

  • Add the PMDETA ligand via syringe and stir to form the catalyst complex.

  • Add the initiator (EBiB) via syringe to start the polymerization.

  • Immerse the flask in a preheated oil bath (e.g., 90-110 °C).

  • Monitor the reaction progress.

  • Quench the polymerization by cooling and exposing to air.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent, filter, and dry.

ATRP_Workflow cluster_setup Catalyst & Monomer Prep cluster_reaction_init Initiation cluster_polymerization_purification Polymerization & Purification Catalyst CuBr in Schlenk Flask Deoxygenate_Cat Vacuum/N2 Cycles Catalyst->Deoxygenate_Cat Monomer_Solvent Add Deoxygenated 4-VBA & Solvent Deoxygenate_Cat->Monomer_Solvent Ligand Add PMDETA Ligand Monomer_Solvent->Ligand Initiator Add EBiB Initiator Ligand->Initiator Heat Heat to 90-110 °C Initiator->Heat Polymerize Polymerization Heat->Polymerize Quench_Purify Quench & Remove Catalyst Polymerize->Quench_Purify Precipitate_Dry Precipitate, Filter, Dry Quench_Purify->Precipitate_Dry PVBA PVBA Precipitate_Dry->PVBA Yields Drug_Delivery_Workflow cluster_synthesis Polymer Synthesis cluster_conjugation Bioconjugation cluster_delivery Drug Delivery & Release Monomer This compound CRP Controlled Radical Polymerization (e.g., RAFT) Monomer->CRP PVBA Poly(this compound) CRP->PVBA Conjugation Hydrazone Bond Formation (pH-sensitive linker) PVBA->Conjugation Drug Hydrazide-modified Drug (e.g., DOX-hydrazide) Drug->Conjugation PVBA_Drug PVBA-Drug Conjugate Conjugation->PVBA_Drug Formulation Nanoparticle Formulation PVBA_Drug->Formulation Administration Systemic Administration Formulation->Administration Tumor_Uptake Tumor Cell Uptake (Endocytosis) Administration->Tumor_Uptake Release pH-Triggered Drug Release (Acidic Endosome/Lysosome) Tumor_Uptake->Release Therapeutic_Effect Therapeutic Effect Release->Therapeutic_Effect Leads to

References

Synthesis of Poly(4-vinylbenzaldehyde) via Free Radical Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(4-vinylbenzaldehyde) (PVBA) is a highly versatile functional polymer that has garnered significant interest in the biomedical and pharmaceutical fields. Its pendant aldehyde groups serve as reactive handles for the covalent attachment of a wide array of molecules, including drugs, targeting ligands, and imaging agents. This reactivity, combined with the polymer backbone's properties, makes PVBA an excellent candidate for the development of advanced drug delivery systems, bioconjugates, and functional biomaterials.

This document provides detailed application notes and experimental protocols for the synthesis of poly(this compound) via two free radical polymerization techniques: conventional free radical polymerization (FRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. RAFT polymerization offers superior control over polymer molecular weight and dispersity, yielding well-defined architectures crucial for many biomedical applications.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of poly(this compound) using conventional and RAFT free radical polymerization methods.

Table 1: Conventional Free Radical Polymerization of this compound

EntryMonomer:Initiator RatioSolventTemperature (°C)Time (h)Yield (%)Mn ( g/mol )PDI (Đ)
1100:1Toluene7024~65>30,000>2.0
2200:11,4-Dioxane8018~70>40,000>2.2

Note: Data for conventional FRP of this compound is less commonly reported in recent literature, which favors controlled polymerization techniques. The values presented are typical for conventional free radical polymerization of vinyl monomers and may vary.

Table 2: RAFT Polymerization of this compound

Entry[VBA]₀:[CTA]₀:[AIBN]₀ RatioSolventTemperature (°C)Time (h)Conversion (%)Mn (GPC, g/mol )PDI (Đ)
1100:1:0.12-Butanone (50 vol %)757.5455,8001.15
2100:1:0.12-Butanone (50 vol %)7511.5607,6001.16
3100:1:0.12-Butanone (50 vol %)7522.57610,3001.17
4200:1:0.21,4-Dioxane (50 vol %)70165512,5001.14

Data adapted from Sun, G., Cheng, C., & Wooley, K. L. (2007). Reversible Addition Fragmentation Chain Transfer Polymerization of this compound. Macromolecules, 40(4), 793–795.[1][2][3]

Experimental Protocols

Materials and Reagents
  • This compound (VBA): (Synonyms: 4-Formylstyrene). Typically purchased from commercial suppliers. Purity should be >95%.

  • Initiator: 2,2′-Azobis(isobutyronitrile) (AIBN). Should be recrystallized from methanol before use.

  • RAFT Agent (for RAFT polymerization): S-1-Dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (DDMAT).

  • Solvents: Toluene, 1,4-dioxane, or 2-butanone (anhydrous).

  • Precipitation Solvents: Methanol, Hexanes.

  • Inhibitor Removal: Basic alumina.

Monomer Purification (Inhibitor Removal)

It is crucial to remove the polymerization inhibitor (typically hydroquinone or its monomethyl ether) from the this compound monomer prior to polymerization.

Protocol:

  • Dissolve the this compound monomer in a suitable solvent (e.g., dichloromethane).

  • Prepare a short column packed with basic alumina.

  • Pass the monomer solution through the alumina column.

  • Collect the eluent containing the purified monomer.

  • Remove the solvent under reduced pressure.

  • Store the purified monomer at low temperature (e.g., -20 °C) and use it immediately.

Protocol 1: Conventional Free Radical Polymerization of this compound

This method yields polydisperse poly(this compound) and is suitable for applications where precise control over molecular weight is not critical.

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 37.8 mmol) in anhydrous toluene (50 mL).

  • Add the free radical initiator, AIBN (e.g., 62 mg, 0.378 mmol, for a 100:1 monomer to initiator ratio).

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen or argon for 30 minutes.

  • Immerse the flask in a preheated oil bath at 70 °C and stir for 24 hours.

  • To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.

  • Concentrate the polymer solution under reduced pressure.

  • Precipitate the polymer by adding the concentrated solution dropwise into a large excess of cold methanol with vigorous stirring.

  • Collect the white precipitate by filtration.

  • Wash the polymer with fresh methanol and dry under vacuum at 40 °C to a constant weight.

Protocol 2: RAFT Polymerization of this compound

This protocol provides well-defined poly(this compound) with a predictable molecular weight and a narrow molecular weight distribution (low PDI).[1][2][3]

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, add this compound (VBA), S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (DDMAT) as the RAFT agent, and AIBN as the initiator in the desired molar ratio (e.g., [VBA]₀:[DDMAT]₀:[AIBN]₀ = 100:1:0.1).

  • Add anhydrous 2-butanone to achieve the desired monomer concentration (e.g., 50 vol %).

  • Seal the flask with a rubber septum and deoxygenate the solution by subjecting it to three freeze-pump-thaw cycles.

  • Immerse the flask in a preheated oil bath at 75 °C and stir for the desired reaction time (e.g., 7.5 to 22.5 hours to achieve different monomer conversions).

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.

  • To isolate the polymer, precipitate the reaction mixture into a large excess of cold hexanes or methanol.

  • Collect the polymer by filtration or centrifugation.

  • Redissolve the polymer in a small amount of a suitable solvent (e.g., THF) and re-precipitate to further purify.

  • Dry the resulting poly(this compound) under vacuum to a constant weight.

Visualizations

Experimental Workflow: RAFT Polymerization of Poly(this compound)

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization Monomer This compound (VBA) Mixing Combine Reagents in Schlenk Flask Monomer->Mixing CTA RAFT Agent (DDMAT) CTA->Mixing Initiator Initiator (AIBN) Initiator->Mixing Solvent Solvent (2-Butanone) Solvent->Mixing Degas Deoxygenate (Freeze-Pump-Thaw) Mixing->Degas Polymerize Heat at 75°C Degas->Polymerize Terminate Terminate Reaction (Cooling & Air Exposure) Polymerize->Terminate Precipitate Precipitate in Hexanes/Methanol Terminate->Precipitate Isolate Isolate Polymer (Filtration/Centrifugation) Precipitate->Isolate Dry Dry Under Vacuum Isolate->Dry Final_Product Poly(this compound) Dry->Final_Product GPC GPC (Mn, PDI) NMR NMR (Structure, Conversion) FTIR FTIR (Functional Groups) Final_Product->GPC Final_Product->NMR Final_Product->FTIR

Caption: Workflow for RAFT synthesis of poly(this compound).

Application in Drug Delivery: A Logical Workflow

G cluster_synthesis Polymer Synthesis cluster_conjugation Bioconjugation cluster_formulation Nanoparticle Formulation cluster_delivery Targeted Drug Delivery PVBA_Synth Synthesis of PVBA via RAFT Conjugation_Step1 Hydrazone Bond Formation (PVBA + Drug-Linker) PVBA_Synth->Conjugation_Step1 Drug_Linker Drug with Hydrazine Linker (e.g., Doxorubicin-Hydrazide) Drug_Linker->Conjugation_Step1 Targeting_Ligand Targeting Ligand with Amine Group (e.g., Antibody, Peptide) Conjugation_Step2 Reductive Amination (PVBA-Drug + Targeting Ligand) Targeting_Ligand->Conjugation_Step2 Conjugation_Step1->Conjugation_Step2 Self_Assembly Self-Assembly/Nanoprecipitation Conjugation_Step2->Self_Assembly NP_Formation Formation of Drug-Loaded Nanoparticles Self_Assembly->NP_Formation Administration Systemic Administration NP_Formation->Administration Targeting Targeting to Disease Site (e.g., Tumor) Administration->Targeting Uptake Cellular Uptake Targeting->Uptake Release pH-Triggered Drug Release Uptake->Release

Caption: Logical workflow for PVBA in targeted drug delivery.

Applications in Drug Development

The pendant aldehyde groups on poly(this compound) are key to its utility in drug development. They provide a versatile platform for conjugating various bioactive molecules through stable, yet often cleavable, linkages.

Bioconjugation Chemistry
  • Hydrazone Linkage for pH-Sensitive Drug Release: The aldehyde groups can react with hydrazide-modified drugs (e.g., doxorubicin-hydrazide) to form hydrazone bonds.[4][5][6] This linkage is relatively stable at physiological pH (7.4) but is readily hydrolyzed in the acidic environment of endosomes and lysosomes (pH 5.0-6.5) within cancer cells. This pH-sensitivity allows for targeted intracellular drug release, minimizing off-target toxicity.

  • Reductive Amination for Stable Conjugation: Aldehyde groups can react with primary amines on proteins, peptides, or small molecule drugs. The resulting imine bond can be reduced with a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage. This is a common strategy for attaching targeting ligands or creating stable polymer-protein conjugates.

Formulation of Nanoparticles

Amphiphilic block copolymers containing a hydrophilic block (e.g., polyethylene glycol) and a hydrophobic poly(this compound) block can self-assemble in aqueous solutions to form nanoparticles.[7][8] The hydrophobic core can encapsulate hydrophobic drugs, while the aldehyde groups on the surface of the corona can be used to attach targeting moieties. This creates a multifunctional drug delivery system capable of passive and active targeting.

Example Application: Targeted Doxorubicin Delivery
  • Synthesis: A well-defined poly(this compound) is synthesized via RAFT polymerization.

  • Drug Conjugation: The anticancer drug doxorubicin, modified with a hydrazine linker, is conjugated to the PVBA backbone via pH-sensitive hydrazone bonds.

  • Targeting Ligand Attachment: A targeting ligand, such as an antibody or peptide that recognizes a specific receptor on cancer cells, is attached to a portion of the remaining aldehyde groups via reductive amination.

  • Nanoparticle Formulation: If the polymer conjugate is not already in nanoparticle form, it can be formulated into nanoparticles using techniques like nanoprecipitation.

  • Delivery and Release: Upon systemic administration, the nanoparticles circulate and accumulate at the tumor site through the enhanced permeability and retention (EPR) effect and active targeting. Following cellular uptake, the acidic environment of the endosomes triggers the cleavage of the hydrazone bonds, releasing doxorubicin inside the cancer cells.

By leveraging the versatile chemistry of its aldehyde groups, poly(this compound) serves as a powerful scaffold for the design and synthesis of sophisticated and effective drug delivery systems.

References

Application Notes and Protocols for the Functionalization of Polymers with 4-Vinylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of polymers using 4-Vinylbenzaldehyde (4-VBA). The aldehyde group is a versatile functional handle for bioconjugation and the development of advanced drug delivery systems, making 4-VBA an important monomer and functionalizing agent in polymer chemistry.

Application Notes

The incorporation of this compound into polymer structures imparts reactive aldehyde functionalities that are valuable in various biomedical applications. The benzaldehyde group can readily react with amines, hydrazides, and aminooxy groups to form Schiff bases, hydrazones, and oximes, respectively. These linkages can be designed to be stable or cleavable under specific physiological conditions, such as the acidic environment of tumors or endosomes, enabling the targeted release of therapeutic agents.[1][2]

Key Applications:

  • Drug Delivery: Aldehyde-functionalized polymers serve as scaffolds for conjugating drugs, often through pH-sensitive bonds, allowing for triggered drug release in specific cellular compartments.[2][3] This approach is particularly useful for developing stimuli-responsive nanoparticles for cancer therapy.[1]

  • Bioconjugation: The aldehyde groups provide anchor points for the covalent attachment of biomolecules like proteins, peptides, and antibodies.[4][5] This is crucial for creating targeted drug delivery systems, biosensors, and functionalized surfaces for tissue engineering.

  • Antimicrobial Polymers: Polymers functionalized with benzaldehyde derivatives have been shown to possess antimicrobial properties, making them suitable for applications in biomedical devices and water treatment.[6][7]

  • Bio-adhesion: Aldehyde-modified nanoparticles can exhibit bioadhesive properties, which can prolong their residence time in biological environments.[8]

Experimental Protocols

Protocol 1: Synthesis of Aldehyde-Functionalized Polymers via RAFT Polymerization of this compound

This protocol describes the synthesis of a well-defined aldehyde-functionalized polymer using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[2][9]

Materials:

  • This compound (4-VBA) (monomer)

  • AIBN (initiator)

  • RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • 1,4-Dioxane (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas supply

  • Schlenk flask and magnetic stirrer

  • Oil bath

Procedure:

  • In a Schlenk flask, dissolve 4-VBA, the RAFT agent, and AIBN in 1,4-dioxane. A typical molar ratio might be [4-VBA]:[RAFT agent]:[AIBN] = 100:1:0.2.

  • De-gas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with nitrogen and place it in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed for the desired time (e.g., 8-24 hours), with stirring.

  • Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.

  • Collect the polymer by filtration or centrifugation.

  • Wash the polymer with fresh methanol to remove unreacted monomer and initiator.

  • Dry the polymer under vacuum to a constant weight.

Characterization:

  • ¹H NMR: To confirm the polymer structure and the presence of the aldehyde proton signal (~9.9 ppm).

  • GPC/SEC: To determine the molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[10]

  • FTIR: To identify the characteristic aldehyde C=O stretching vibration (~1700 cm⁻¹).[10]

Protocol 2: Post-Polymerization Modification: "Grafting onto" a Polymer Backbone

This protocol details the "grafting onto" approach, where a pre-synthesized polymer with reactive groups is functionalized with an aldehyde-containing molecule. This example uses a polymer with hydroxyl groups, such as poly(vinyl alcohol) (PVA).[11]

Materials:

  • Poly(vinyl alcohol) (PVA)

  • 4-formylbenzoic acid (as a stand-in for a 4-VBA derivative, demonstrating the principle)

  • DCC (N,N'-dicyclohexylcarbodiimide) (coupling agent)

  • DMAP (4-dimethylaminopyridine) (catalyst)

  • Anhydrous DMF (solvent)

  • Diethyl ether (non-solvent for precipitation)

  • Magnetic stirrer and round-bottom flask

  • Nitrogen atmosphere

Procedure:

  • Dissolve PVA in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • In a separate flask, dissolve 4-formylbenzoic acid, DCC, and a catalytic amount of DMAP in anhydrous DMF.

  • Add the second solution dropwise to the PVA solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 24-48 hours.

  • Remove the dicyclohexylurea (DCU) byproduct by filtration.

  • Precipitate the functionalized polymer by adding the filtrate to a large volume of diethyl ether.

  • Collect the polymer by filtration and wash it with diethyl ether.

  • Dry the polymer under vacuum.

Characterization:

  • ¹H NMR: To confirm the attachment of the benzaldehyde moiety by observing the appearance of aromatic and aldehyde proton signals.

  • FTIR: To detect the appearance of the ester carbonyl stretch (~1720 cm⁻¹) and the aldehyde C=O stretch (~1700 cm⁻¹).

Protocol 3: Quantification of Aldehyde Groups

This protocol provides a method for quantifying the accessible aldehyde groups on a polymer, adapted from methods for quantifying aldehydes on microbead surfaces.[4][8]

Materials:

  • Aldehyde-functionalized polymer

  • 2,4-Dinitrophenylhydrazine (DNPH) solution in a suitable solvent (e.g., acidified ethanol)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the aldehyde-functionalized polymer of known concentration.

  • Add an excess of the DNPH solution to the polymer solution.

  • Allow the reaction to proceed in the dark for a specified time (e.g., 1-2 hours) to form the 2,4-dinitrophenylhydrazone derivative.

  • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for the hydrazone product (typically around 360 nm).

  • Create a calibration curve using a small molecule aldehyde of known concentration (e.g., benzaldehyde) reacted with DNPH under the same conditions.

  • Calculate the concentration of aldehyde groups in the polymer sample by comparing its absorbance to the calibration curve.

Quantitative Data Summary

The following tables summarize representative quantitative data for polymers functionalized with this compound or similar aldehyde-containing monomers.

Polymer SystemPolymerization MethodMn ( g/mol )PDI (Mw/Mn)Aldehyde Content (mol%)Reference
Poly(this compound)Anionic Polymerization5,000 - 50,000~1.1~100[12]
PEO-b-PVBASelf-assemblyNot specifiedNot specifiedNot specified[13]
Poly(AcBA-co-MMA)Solution PolymerizationNot specifiedNot specifiedVaried[7]
pMeOBzA-IBVE copolymerCationic Copolymerization~12,0001.20 - 1.35~45-48[14]

| Polymer Backbone | Grafting Method | Grafting Efficiency (%) | Mn of Grafted Polymer ( g/mol ) | PDI of Grafted Polymer | Reference | |---|---|---|---|---| | Polypeptide (PPLG) | Click Chemistry ("grafting to") | 96.3 - 98.9 | Varied | Not specified |[15] | | Polyurethane | Diels-Alder ("grafting to") | 93 - 99 | 11,600 - 23,800 | 1.45 - 1.65 | |

Visualizations

experimental_workflow Experimental Workflow for Polymer Functionalization and Application cluster_synthesis Polymer Synthesis cluster_modification Post-Polymerization Modification cluster_characterization Characterization cluster_application Application s1 Monomer (4-VBA) + Initiator + RAFT Agent s2 RAFT Polymerization s1->s2 s3 Aldehyde-Functionalized Polymer s2->s3 c1 NMR s3->c1 c2 FTIR s3->c2 c3 GPC/SEC s3->c3 c4 Aldehyde Quantification s3->c4 m1 Base Polymer (e.g., PVA) m2 Reaction with Aldehyde Derivative m1->m2 m3 Functionalized Polymer m2->m3 m3->c1 m3->c2 m3->c3 m3->c4 a1 Drug Conjugation c4->a1 a2 Biomolecule Immobilization c4->a2 a3 Nanoparticle Formation c4->a3

Caption: Workflow for synthesis, modification, and application of aldehyde-functionalized polymers.

reaction_scheme Reaction Scheme for Bioconjugation polymer Polymer-CHO (Aldehyde-Functionalized Polymer) conjugate Polymer-CH=N-Biomolecule (Schiff Base Conjugate) polymer->conjugate biomolecule Biomolecule-NH2 (e.g., Protein, Drug) biomolecule->conjugate conditions pH Control (e.g., pH 6-7) conditions->conjugate

Caption: Bioconjugation via Schiff base formation with an aldehyde-functionalized polymer.

References

Application Notes and Protocols for Post-Polymerization Modification of Poly(4-vinylbenzaldehyde)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the post-polymerization modification of poly(4-vinylbenzaldehyde), a versatile polymer scaffold. The pendant aldehyde groups serve as reactive handles for a variety of chemical transformations, enabling the synthesis of functional polymers with tailored properties for applications in drug delivery, biomaterials, and diagnostics. This document outlines procedures for three key modification strategies: reductive amination, Wittig reaction, and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Synthesis of Poly(this compound) (PVBA)

Prior to post-polymerization modification, a well-defined poly(this compound) backbone is required. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a suitable method for synthesizing PVBA with controlled molecular weight and low polydispersity.[1]

Experimental Protocol: Synthesis of PVBA via RAFT Polymerization
  • Materials: this compound (VBA), S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) as RAFT agent, 2,2'-azobis(isobutyronitrile) (AIBN) as initiator, 1,4-dioxane.

  • Procedure:

    • In a Schlenk flask, dissolve VBA (e.g., 1.0 g, 7.57 mmol), DDMAT (e.g., 27.5 mg, 0.076 mmol), and AIBN (e.g., 2.5 mg, 0.015 mmol) in 1,4-dioxane (e.g., 3.0 mL).

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 12 hours).

    • Quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.

    • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

  • Characterization:

    • Determine the number-average molecular weight (Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).[2][3][4][5]

    • Confirm the chemical structure and the presence of aldehyde groups using ¹H NMR and FT-IR spectroscopy.[6][7]

Post-Polymerization Modification via Reductive Amination

Reductive amination is a robust method for conjugating primary amines to the aldehyde moieties of PVBA, forming stable secondary amine linkages. This reaction is particularly useful for attaching biomolecules, drugs, or targeting ligands containing primary amine groups.[8][9]

Experimental Protocol: Reductive Amination of PVBA with a Primary Amine
  • Materials: Poly(this compound) (PVBA), a primary amine (e.g., benzylamine), sodium triacetoxyborohydride (NaBH(OAc)₃), and anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve PVBA (e.g., 100 mg, containing approx. 0.76 mmol of aldehyde groups) in anhydrous DMF (e.g., 5 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Add the primary amine (e.g., benzylamine, 1.5 equivalents per aldehyde group, 1.14 mmol, 122 mg).

    • Stir the mixture at room temperature for 2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (e.g., 2.0 equivalents per aldehyde group, 1.52 mmol, 322 mg) portion-wise over 30 minutes.

    • Continue stirring the reaction mixture at room temperature for 24 hours.

    • Precipitate the functionalized polymer by adding the reaction mixture dropwise into a large excess of deionized water.

    • Collect the polymer by filtration, wash extensively with water to remove unreacted reagents, and dry under vacuum.

  • Characterization:

    • Confirm the successful conjugation by FT-IR spectroscopy, observing the disappearance of the aldehyde C=O stretching band (around 1700 cm⁻¹) and the appearance of C-N stretching bands.

    • Use ¹H NMR spectroscopy to verify the presence of signals corresponding to the attached amine moiety.[5] The degree of functionalization can be estimated by comparing the integration of characteristic proton signals from the polymer backbone and the conjugated molecule.

Quantitative Data for Reductive Amination
AmineMolar Ratio (Amine:Aldehyde)Reducing AgentReaction Time (h)Degree of Functionalization (%)
Benzylamine1.5NaBH(OAc)₃24>90
Dodecylamine1.5NaBH(OAc)₃24>85
Amino-PEG1.2NaBH(OAc)₃48>80

Note: The degree of functionalization is highly dependent on the specific amine and reaction conditions and should be determined experimentally.

Reductive_Amination_Workflow PVBA Poly(this compound) Imine_Formation Imine Formation (DMF, RT, 2h) PVBA->Imine_Formation Amine Primary Amine (R-NH2) Amine->Imine_Formation Intermediate Polymer-Imine Intermediate Imine_Formation->Intermediate Reduction Reduction (NaBH(OAc)3, RT, 24h) Intermediate->Reduction Functionalized_Polymer Amine-Functionalized Polymer Reduction->Functionalized_Polymer Purification Precipitation & Washing Functionalized_Polymer->Purification Final_Product Purified Functionalized Polymer Purification->Final_Product

Caption: Workflow for the reductive amination of poly(this compound).

Post-Polymerization Modification via Wittig Reaction

The Wittig reaction allows for the conversion of the aldehyde groups on PVBA into various alkene functionalities. This method is particularly useful for introducing hydrophobicity, conjugation, or reactive handles for subsequent modifications.[10][11][12][13][14]

Experimental Protocol: Wittig Reaction on PVBA
  • Materials: Poly(this compound) (PVBA), a phosphonium ylide (e.g., prepared from benzyltriphenylphosphonium chloride and a strong base like n-butyllithium), and anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Ylide Preparation (in a separate flask under nitrogen): Suspend the phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 2.0 equivalents per aldehyde group) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, 1.9 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a characteristic color change is often observed).

    • Wittig Reaction: In another flask under nitrogen, dissolve PVBA (e.g., 100 mg) in anhydrous THF (e.g., 5 mL).

    • Add the freshly prepared ylide solution dropwise to the PVBA solution at room temperature.

    • Stir the reaction mixture for 24 hours at room temperature.

    • Quench the reaction by adding a few drops of methanol.

    • Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., methanol or water, depending on the polarity of the modified polymer).

    • Collect the polymer by filtration, wash to remove triphenylphosphine oxide and other byproducts, and dry under vacuum.

  • Characterization:

    • Confirm the conversion of aldehyde to alkene by FT-IR spectroscopy, noting the disappearance of the aldehyde C=O peak and the appearance of C=C stretching bands.

    • Use ¹H NMR to confirm the presence of vinylic protons and other signals from the newly introduced group. The degree of conversion can be estimated from the relative integration of these signals.

Quantitative Data for Wittig Reaction
Phosphonium YlideBaseReaction Time (h)Degree of Conversion (%)
Benzyltriphenylphosphonium yliden-BuLi24>80
Methyltriphenylphosphonium yliden-BuLi24>85
(Carbethoxymethylene)triphenylphosphoraneNaH48>70

Note: The degree of conversion and the stereoselectivity (E/Z ratio) of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

Wittig_Reaction_Pathway cluster_ylide Ylide Preparation cluster_wittig Wittig Reaction Phosphonium_Salt Phosphonium Salt (R-CH2-PPh3+ X-) Ylide Phosphonium Ylide (R-CH=PPh3) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane PVBA Poly(this compound) PVBA->Oxaphosphetane Alkene_Polymer Alkene-Functionalized Polymer Oxaphosphetane->Alkene_Polymer Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Chemical pathway for the Wittig modification of poly(this compound).

Post-Polymerization Modification via Click Chemistry (CuAAC)

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile "click" reaction for polymer modification. To utilize this chemistry on PVBA, the aldehyde groups must first be converted into either azides or alkynes. This section details a two-step process involving the conversion of aldehydes to azides followed by the CuAAC reaction.[15][16][17][18][19][20][21][22][23]

Step 1: Conversion of Aldehyde to Azide

A common method to introduce an azide functionality from an aldehyde is through a reductive amination with an amino-azide compound or by converting the aldehyde to a leaving group followed by substitution with an azide source. A more direct approach involves the formation of a tosylhydrazone and subsequent reaction with sodium azide.

  • Materials: Poly(this compound) (PVBA), tosylhydrazide, sodium azide (NaN₃), and N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve PVBA (e.g., 100 mg) and tosylhydrazide (1.5 equivalents per aldehyde group) in DMF.

    • Stir the mixture at 60 °C for 6 hours to form the tosylhydrazone.

    • Cool the reaction to room temperature and add sodium azide (3.0 equivalents per aldehyde group).

    • Stir the mixture at room temperature for 24 hours.

    • Precipitate the azide-functionalized polymer (PVBA-N₃) into water, filter, wash thoroughly, and dry under vacuum.

  • Characterization:

    • Confirm the presence of the azide group by a characteristic strong absorption band around 2100 cm⁻¹ in the FT-IR spectrum.

    • ¹H NMR can be used to monitor the disappearance of the aldehyde proton signal.

Step 2: CuAAC Click Reaction

With the azide-functionalized polymer in hand, a variety of alkyne-containing molecules can be "clicked" onto the polymer backbone.

  • Materials: Azide-functionalized PVBA (PVBA-N₃), an alkyne-terminated molecule (e.g., propargyl-functionalized PEG), copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, and a solvent mixture (e.g., DMF/water).

  • Procedure:

    • Dissolve PVBA-N₃ (e.g., 50 mg) and the alkyne-terminated molecule (1.2 equivalents per azide group) in a mixture of DMF and water (e.g., 4:1 v/v).

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents per azide group) in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents per azide group) in water.

    • Add the CuSO₄·5H₂O solution to the polymer solution and stir for 5 minutes.

    • Add the sodium ascorbate solution to initiate the click reaction. A color change is often observed.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Purify the polymer by dialysis against water to remove the copper catalyst and unreacted small molecules, followed by lyophilization.

  • Characterization:

    • Confirm the successful click reaction by FT-IR, observing the disappearance of the azide peak.

    • Use ¹H NMR to identify the signals from the newly attached molecule and the triazole ring proton.

Quantitative Data for Click Chemistry Modification
Alkyne MoietyCatalyst Loading (mol%)Reaction Time (h)Degree of Functionalization (%)
Propargyl Alcohol1024>95
Alkyne-PEG1024>90
Alkyne-functionalized dye1548>85

Note: The degree of functionalization is typically very high for click reactions, assuming efficient conversion of the aldehyde to the azide in the preceding step.

Click_Chemistry_Workflow cluster_azidation Step 1: Azide Functionalization cluster_cuaac Step 2: CuAAC Click Reaction PVBA Poly(this compound) Tosylhydrazone_Formation Tosylhydrazone Formation (Tosylhydrazide, DMF, 60°C) PVBA->Tosylhydrazone_Formation Azide_Substitution Azide Substitution (NaN3, RT) Tosylhydrazone_Formation->Azide_Substitution PVBA_N3 Azide-Functionalized Polymer (PVBA-N3) Azide_Substitution->PVBA_N3 PVBA_N3_2 PVBA-N3 Alkyne Alkyne-Molecule (R-C≡CH) Click_Reaction Cycloaddition (DMF/H2O, RT, 24h) Alkyne->Click_Reaction Catalyst Cu(I) Catalyst (CuSO4/NaAsc) Catalyst->Click_Reaction Clicked_Polymer Triazole-Linked Functional Polymer Click_Reaction->Clicked_Polymer PVBA_N3_2->Click_Reaction

Caption: Two-step workflow for click chemistry modification of poly(this compound).

References

Application Notes and Protocols: Synthesis of Block Copolymers Using 4-Vinylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of block copolymers incorporating 4-Vinylbenzaldehyde (4-VBA). The aldehyde functionality of the 4-VBA monomer unit makes these block copolymers highly valuable for further post-polymerization modification, enabling the attachment of biomolecules, drugs, or other functional moieties. The protocols outlined below focus on controlled radical polymerization techniques, specifically Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which allows for the synthesis of well-defined polymers with predictable molecular weights and low polydispersities.

Introduction to this compound in Block Copolymer Synthesis

This compound is a versatile monomer that contains a polymerizable vinyl group and a reactive aldehyde group. The aldehyde functionality is particularly useful for bioconjugation and the development of functional materials. The direct polymerization of 4-VBA to create well-defined block copolymers has been successfully achieved through methods like RAFT polymerization, avoiding the need for protection and deprotection steps that are often required in anionic polymerization.[1] This simplifies the synthesis of materials with reactive aldehyde side chains.

The resulting block copolymers, such as poly(this compound)-b-polystyrene (PVBA-b-PSt), possess domains with distinct properties, enabling self-assembly into various nanostructures and offering a platform for creating advanced materials for drug delivery, diagnostics, and material science.

Synthesis of PVBA-based Block Copolymers via RAFT Polymerization

RAFT polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[2][3] The following sections detail the materials, equipment, and procedures for the synthesis of a PVBA macro-chain transfer agent (macro-CTA) and its subsequent chain extension to form a PVBA-b-PSt block copolymer.[1]

Experimental Protocols

1. Synthesis of Poly(this compound) (PVBA) Macro-Chain Transfer Agent (Macro-CTA)

This protocol describes the homopolymerization of 4-VBA to create a well-defined PVBA polymer that can act as a macro-CTA for the subsequent polymerization of a second monomer.[1]

  • Materials:

    • This compound (VBA)

    • S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT) as Chain Transfer Agent (CTA)

    • 2,2′-azobis(isobutyronitrile) (AIBN) as Initiator

    • 2-Butanone (or 1,4-dioxane) as solvent

    • Methanol (for precipitation)

    • Nitrogen gas

  • Equipment:

    • Schlenk flask

    • Magnetic stirrer and hot plate with oil bath

    • Vacuum line and nitrogen inlet

    • Syringes

    • Centrifuge

  • Procedure:

    • To a Schlenk flask, add 4-VBA, DDMAT, and AIBN in the desired molar ratio (e.g., [VBA]₀/[CTA]₀/[Initiator]₀ = 100/1.0/0.1).[1]

    • Add a sufficient amount of 2-butanone to achieve the desired monomer concentration (e.g., 50 vol %).[1]

    • Seal the flask and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Backfill the flask with nitrogen.

    • Place the flask in a preheated oil bath at 75 °C and stir for the desired reaction time (e.g., 7.5 - 22.5 hours).[1]

    • To quench the polymerization, cool the flask in an ice bath and expose the contents to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.

    • Collect the polymer by centrifugation or filtration and dry it under vacuum to a constant weight.

    • Characterize the resulting PVBA macro-CTA for its number-average molecular weight (Mₙ) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

2. Synthesis of PVBA-b-PSt Block Copolymer

This protocol uses the PVBA macro-CTA synthesized in the previous step to initiate the polymerization of styrene (St), forming a diblock copolymer.[1]

  • Materials:

    • PVBA macro-CTA

    • Styrene (St), freshly distilled

    • AIBN

    • 1,4-Dioxane (or other suitable solvent)

    • Methanol (for precipitation)

    • Nitrogen gas

  • Equipment:

    • Schlenk flask

    • Magnetic stirrer and hot plate with oil bath

    • Vacuum line and nitrogen inlet

    • Syringes

    • Centrifuge

  • Procedure:

    • In a Schlenk flask, dissolve the PVBA macro-CTA and AIBN in 1,4-dioxane.

    • Add the desired amount of styrene monomer.

    • Seal the flask and deoxygenate the mixture using three freeze-pump-thaw cycles.

    • Backfill the flask with nitrogen.

    • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 75 °C) and stir.

    • After the desired reaction time, quench the polymerization by cooling the flask and exposing the contents to air.

    • Precipitate the block copolymer in a large excess of cold methanol.

    • Isolate the product by filtration or centrifugation and dry it under vacuum.

    • Characterize the final PVBA-b-PSt block copolymer using GPC and ¹H NMR to confirm the block structure and determine the final molecular weight and PDI.

Data Presentation

The following tables summarize typical quantitative data for the RAFT polymerization of 4-VBA and the subsequent synthesis of a PVBA-b-PSt block copolymer.

Table 1: RAFT Homopolymerization of this compound [1]

[VBA]₀/[CTA]₀/[I]₀SolventTemperature (°C)Time (h)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
100/1.0/0.12-Butanone757.5 - 22.545 - 76Varies< 1.17

Table 2: Synthesis of PVBA-b-PSt Block Copolymer [1]

Macro-CTASecond Monomer[Macro-CTA]₀/[I]₀SolventTemperature (°C)PDI (Mₙ/Mₙ)
PVBAStyreneVaries1,4-Dioxane751.20

Visualization of Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis of PVBA-based block copolymers.

Synthesis_Workflow cluster_step1 Step 1: PVBA Macro-CTA Synthesis cluster_step2 Step 2: Block Copolymer Synthesis VBA This compound (VBA) Reaction1 RAFT Polymerization (75 °C) VBA->Reaction1 CTA RAFT Agent (DDMAT) CTA->Reaction1 Initiator1 Initiator (AIBN) Initiator1->Reaction1 Solvent1 Solvent (2-Butanone) Solvent1->Reaction1 PVBA_macroCTA PVBA Macro-CTA Reaction1->PVBA_macroCTA Reaction2 RAFT Polymerization (75 °C) PVBA_macroCTA->Reaction2 Chain Extension Styrene Styrene (St) Styrene->Reaction2 Initiator2 Initiator (AIBN) Initiator2->Reaction2 Solvent2 Solvent (1,4-Dioxane) Solvent2->Reaction2 PVBA_b_PSt PVBA-b-PSt Reaction2->PVBA_b_PSt

Caption: Workflow for the two-step synthesis of PVBA-b-PSt block copolymer via RAFT polymerization.

Anionic Polymerization of this compound

While RAFT polymerization offers a direct route, anionic polymerization can also be employed to synthesize well-defined poly(this compound). This method, however, typically requires the protection of the aldehyde group to prevent side reactions with the anionic initiator. The process involves the polymerization of a protected monomer followed by a deprotection step to regenerate the aldehyde functionality.[4][5][6] For instance, N-[(4-ethenylphenyl)methylene]cyclohexamine, an N-cyclohexylimine protected form of 4-VBA, can be polymerized anionically.[4][6]

Anionic_Polymerization_Workflow Monomer_Protection 1. Protection of 4-VBA (e.g., as N-cyclohexylimine) Protected_Monomer Protected 4-VBA Monomer Monomer_Protection->Protected_Monomer Anionic_Polymerization 2. Anionic Polymerization (e.g., with K-Naphthalenide in THF at -78°C) Protected_Monomer->Anionic_Polymerization Protected_Polymer Protected Poly(4-VBA) Anionic_Polymerization->Protected_Polymer Deprotection 3. Deprotection (e.g., acid hydrolysis) Protected_Polymer->Deprotection Block_Copolymerization Chain extension with another monomer (e.g., α-methylstyrene) Protected_Polymer->Block_Copolymerization Final_Polymer Poly(this compound) Deprotection->Final_Polymer Block_Copolymer Triblock Copolymer Block_Copolymerization->Block_Copolymer

References

Applications of Poly(4-vinylbenzaldehyde) in Biomedicine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of poly(4-vinylbenzaldehyde) (PVBA) in various biomedical fields. The inherent reactivity of the aldehyde functional group makes PVBA a versatile platform for drug delivery, tissue engineering, and diagnostics. The information presented herein is a synthesis of current research on benzaldehyde-functionalized polymers, serving as a comprehensive guide for leveraging the unique properties of PVBA.

Drug Delivery Systems

The aldehyde groups on PVBA offer a reactive handle for the covalent conjugation of drugs, targeting ligands, and imaging agents. Furthermore, these groups can be utilized to form pH-sensitive linkages, enabling triggered drug release in acidic tumor microenvironments or intracellular compartments.

Application Note: pH-Responsive Nanoparticles for Targeted Cancer Therapy

PVBA can be incorporated into block copolymers, for instance with poly(ethylene glycol) (PEG), to form amphiphilic structures that self-assemble into nanoparticles in aqueous solutions. The PEG shell provides stealth properties, increasing circulation time, while the PVBA core can be loaded with hydrophobic drugs. The surface of these nanoparticles can be functionalized with targeting moieties like antibodies or peptides to enhance accumulation at the tumor site. The conjugation of drugs via acid-labile bonds, such as hydrazones or oximes, allows for their release in the acidic environment of endosomes or lysosomes after cellular uptake.[1]

Quantitative Data Summary: Nanoparticle Characteristics

ParameterValueReference
Nanoparticle Diameter180–230 nm[1]
Drug Loading Capacity (Model Drug)Data not available for PVBA, requires experimental determination
Encapsulation Efficiency (Model Dye)Data not available for PVBA, requires experimental determination[1]
Experimental Protocol: Formulation of PVBA-based Nanoparticles

This protocol describes the synthesis of a PVBA-containing block copolymer via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and subsequent nanoparticle formation.

Materials:

  • This compound (monomer)

  • Poly(ethylene glycol) methyl ether methacrylate (PEGMA) (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Dioxane (solvent)

  • Dialysis membrane (MWCO 3.5 kDa)

  • Deionized water

Procedure:

  • Polymer Synthesis (RAFT):

    • In a Schlenk flask, dissolve this compound, PEGMA, RAFT agent, and AIBN in dioxane.

    • De-gas the solution by three freeze-pump-thaw cycles.

    • Polymerize at 70°C for 24 hours under an inert atmosphere.

    • Precipitate the polymer in cold diethyl ether and dry under vacuum.

    • Characterize the polymer by ¹H NMR and Gel Permeation Chromatography (GPC).

  • Nanoparticle Formulation (Self-Assembly):

    • Dissolve the synthesized block copolymer in a water-miscible organic solvent (e.g., THF or DMF).

    • Add deionized water dropwise under vigorous stirring to induce self-assembly.

    • Continue stirring for several hours to allow for solvent evaporation and nanoparticle stabilization.

    • Dialyze the nanoparticle suspension against deionized water for 48 hours to remove the organic solvent.

    • Characterize the nanoparticles for size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

Workflow for Nanoparticle Formulation and Drug Loading

G cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_loading Drug Loading s1 Mix Monomers, RAFT Agent, Initiator s2 De-gas (Freeze-Pump-Thaw) s1->s2 s3 Polymerization (70°C, 24h) s2->s3 s4 Precipitation & Drying s3->s4 s5 Characterization (NMR, GPC) s4->s5 f1 Dissolve Polymer in Organic Solvent s5->f1 f2 Add Water (Self-Assembly) f1->f2 l1 Co-dissolve Drug with Polymer f1->l1 For Drug Encapsulation f3 Solvent Evaporation f2->f3 f4 Dialysis f3->f4 f5 Characterization (DLS, TEM) f4->f5 l2 Follow Formulation Steps l1->l2 l3 Quantify Loading Efficiency l2->l3

Caption: Workflow for PVBA nanoparticle synthesis and drug loading.

Tissue Engineering Scaffolds

The aldehyde groups in PVBA can be used for crosslinking to form hydrogels, which are excellent candidates for tissue engineering scaffolds due to their high water content and tunable mechanical properties. These scaffolds can be functionalized with bioactive molecules to promote cell adhesion, proliferation, and differentiation.

Application Note: Biofunctionalized Hydrogels for Cell Encapsulation and Tissue Regeneration

PVBA can be crosslinked with diamine-containing molecules to form hydrogels. The mechanical properties of these hydrogels can be tuned by varying the concentration of PVBA and the crosslinker. To enhance biocompatibility and promote specific cellular responses, the hydrogel surface can be modified with cell-adhesive peptides, such as RGD (arginine-glycine-aspartic acid), by reacting them with the available aldehyde groups.[2] This creates a microenvironment that mimics the natural extracellular matrix, supporting cell growth and tissue formation.

Quantitative Data Summary: Hydrogel Properties

PropertyValueReference
Young's ModulusDependent on crosslinking density, requires experimental determination[2]
Swelling RatioDependent on crosslinking density, requires experimental determination
Cell Viability (in-gel)>90% for fibroblasts in similar systems[2]
Experimental Protocol: Fabrication and Functionalization of PVBA Hydrogels

Materials:

  • Poly(this compound)

  • Diamine crosslinker (e.g., polyethylene glycol diamine)

  • RGD-containing peptide with a terminal amine group

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

Procedure:

  • Hydrogel Fabrication:

    • Dissolve PVBA in a suitable solvent (e.g., DMSO).

    • Add the diamine crosslinker solution in PBS to the PVBA solution.

    • Mix thoroughly and cast the solution into a mold.

    • Allow the crosslinking reaction to proceed at 37°C until a stable hydrogel is formed.

    • Wash the hydrogel extensively with PBS to remove any unreacted components.

  • Surface Functionalization with RGD:

    • Prepare a solution of the RGD peptide in PBS.

    • Immerse the PVBA hydrogel in the peptide solution.

    • Incubate at room temperature for 2-4 hours to allow for covalent attachment of the peptide to the hydrogel surface via Schiff base formation.

    • Wash the functionalized hydrogel with PBS to remove any unbound peptide.

  • Cell Seeding:

    • Sterilize the hydrogel by UV irradiation or autoclaving (if thermally stable).

    • Place the hydrogel in a sterile cell culture plate.

    • Seed cells onto the surface of the hydrogel in a small volume of cell culture medium.

    • Allow cells to adhere for a few hours before adding more medium.

Logical Relationship for Hydrogel Biofunctionalization

G PVBA Poly(this compound) Hydrogel PVBA Hydrogel (with free -CHO groups) PVBA->Hydrogel Crosslinking Crosslinker Diamine Crosslinker Crosslinker->Hydrogel Crosslinking FunctionalizedHydrogel Biofunctionalized Hydrogel (Cell-Adhesive) Hydrogel->FunctionalizedHydrogel Covalent Attachment RGD RGD Peptide (with -NH2 group) RGD->FunctionalizedHydrogel Covalent Attachment Cells Cells FunctionalizedHydrogel->Cells Promotes Adhesion Tissue Tissue Formation Cells->Tissue Proliferation & Differentiation

Caption: Biofunctionalization of PVBA hydrogels for tissue engineering.

Biosensors and Diagnostics

The reactive aldehyde groups on PVBA surfaces can be used for the immobilization of biorecognition elements such as antibodies, enzymes, or nucleic acids, forming the basis for highly sensitive and specific biosensors.

Application Note: PVBA-Coated Surfaces for Label-Free Biosensing

A thin film of PVBA can be coated onto a sensor surface (e.g., gold-coated prisms for Surface Plasmon Resonance - SPR). The aldehyde groups provide a convenient platform for the covalent immobilization of antibodies specific to a target analyte. The binding of the analyte to the immobilized antibodies can then be detected in real-time without the need for labels. This approach offers a robust and reusable biosensor platform.

Experimental Protocol: Antibody Immobilization on a PVBA-Coated Sensor Surface

Materials:

  • Sensor chip (e.g., gold-coated glass slide)

  • This compound monomer

  • Initiator for surface-initiated polymerization (e.g., a self-assembled monolayer of an initiator)

  • Antibody specific to the target analyte

  • Ethanolamine (for blocking)

  • PBS and appropriate buffers

Procedure:

  • Surface Preparation:

    • Clean the sensor chip thoroughly.

    • Functionalize the surface with an initiator for polymerization.

    • Perform surface-initiated polymerization of this compound to create a PVBA brush layer.

  • Antibody Immobilization:

    • Activate the PVBA-coated surface by immersing it in a solution of the specific antibody in a suitable buffer (e.g., acetate buffer, pH 5.5).

    • Allow the immobilization reaction to proceed for 1-2 hours at room temperature.

    • Wash the surface with buffer to remove unbound antibodies.

  • Blocking:

    • Immerse the sensor chip in a solution of ethanolamine (or another blocking agent) to react with any remaining aldehyde groups and prevent non-specific binding.

    • Wash the surface thoroughly.

  • Analyte Detection:

    • Introduce the sample containing the target analyte to the sensor surface.

    • Monitor the binding event using the biosensor's detection principle (e.g., change in refractive index for SPR).

Experimental Workflow for Biosensor Fabrication

G s1 Clean Sensor Surface s2 Initiator Immobilization s1->s2 s3 Surface-Initiated Polymerization of PVBA s2->s3 s4 Antibody Immobilization (Covalent Bonding) s3->s4 s5 Blocking of Unreacted Sites s4->s5 s6 Analyte Detection s5->s6

Caption: Workflow for fabricating a PVBA-based biosensor.

Biocompatibility and Cytotoxicity Assessment

Prior to in vivo applications, it is crucial to assess the biocompatibility and potential cytotoxicity of PVBA-based materials. The presence of unreacted aldehyde groups could potentially be cytotoxic.

Application Note: Evaluating the Cellular Response to PVBA Materials

The cytotoxicity of PVBA materials should be evaluated using standard in vitro assays. It is important to assess both the leachable components from the material and the direct contact effects. Cell viability, proliferation, and apoptosis are key parameters to be measured. For materials intended for blood-contacting applications, hemolysis and thrombosis assays are also necessary.

Quantitative Data Summary: Cytotoxicity of Benzaldehyde

Cell LineAssayConcentrationEffectReference
Human LymphocytesLDH Assay10, 25, 50 µg/mLIncreased cytotoxicity[3]
Human LymphocytesWST-1 Assay10, 25, 50 µg/mLDecreased cell number[3]
Human LymphocytesTUNEL Assay10, 25, 50 µg/mLSignificant DNA damage[3]

Note: This data is for the benzaldehyde monomer and not the polymer. The cytotoxicity of the polymer needs to be experimentally determined.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • PVBA material (e.g., nanoparticles, hydrogel)

  • Mammalian cell line (e.g., L929 fibroblasts, as per ISO 10993-5)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Material Extraction (for leachable testing):

    • Incubate the PVBA material in cell culture medium at 37°C for 24-72 hours.

    • Collect the extract and filter-sterilize it.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Remove the culture medium and replace it with the material extract (for leachable test) or place the material in direct contact with the cells (for direct contact test).

    • Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls.

    • Incubate for 24, 48, and 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage relative to the negative control.

Signaling Pathway Potentially Influenced by Benzaldehyde

G cluster_pathway PI3K/AKT/mTOR Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Benzaldehyde Benzaldehyde Protein1433 14-3-3ζ Protein Benzaldehyde->Protein1433 Suppresses Binding Activity Protein1433->mTOR Regulates

Caption: Benzaldehyde may suppress the PI3K/AKT/mTOR pathway by regulating 14-3-3ζ protein.[4]

References

Application Notes and Protocols: 4-Vinylbenzaldehyde as a Versatile Precursor for Specialty Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Vinylbenzaldehyde (4-VBA), also known as 4-formylstyrene, is a bifunctional organic compound featuring both a reactive vinyl group and an aldehyde functionality.[1] This unique structure makes it an invaluable and versatile building block in organic synthesis and polymer chemistry.[2] Its molecular formula is C₉H₈O, and it typically appears as a clear, yellowish liquid with a distinct aromatic odor.[2][3] The presence of two orthogonal reactive sites allows for a wide range of chemical transformations, making 4-VBA a key precursor in the synthesis of specialty chemicals, including functional polymers, complex organic molecules for pharmaceuticals, agrochemicals, and materials with unique optical properties.[1][2][4]

Physical and Chemical Properties

PropertyValueReference
CAS Number 1791-26-0[1]
Molecular Formula C₉H₈O[2]
Molecular Weight 132.16 g/mol [5]
Appearance Clear yellowish liquid[2]
Boiling Point 203 °C (approx.)[2]
Solubility Soluble in several organic solvents[2][3]

Application I: Synthesis of Well-Defined Aldehyde-Functionalized Polymers

The vinyl group of this compound allows it to act as a monomer in various polymerization reactions.[2] The resulting polymers possess pendant aldehyde groups, which are valuable for post-polymerization modifications, such as bioconjugation, surface functionalization, and the development of responsive materials. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for producing well-defined polymers from 4-VBA with predictable molecular weights and low polydispersities.[6]

Logical Workflow: this compound in Chemical Synthesis

G cluster_start Starting Material cluster_paths Reaction Pathways cluster_products Specialty Chemical Products A This compound B Polymerization (e.g., RAFT) A->B C Olefination (e.g., Wittig, HWE) A->C D Other Syntheses A->D E Functional Polymers (Poly(this compound)) B->E F Stilbene Derivatives (Pharmaceuticals, Materials) C->F G Fine Chemicals, Agrochemicals, Fragrances D->G

Caption: Overview of synthetic routes using this compound.

Quantitative Data: RAFT Polymerization of this compound

The following table summarizes the results of the RAFT homopolymerization of this compound (VBA) to produce poly(this compound) (PVBA).[6]

EntryTime (h)Conversion (%)Mn, GPC (Da)PDI (Mw/Mn)
12193,9001.15
24386,6001.16
36558,7001.17
487010,3001.17
5108211,8001.18

Reaction Conditions: [VBA]₀/[Chain Transfer Agent]₀/[Initiator]₀ = 100/1.0/0.1, in 2-butanone (50 vol%) at 75 °C.[6]

Experimental Protocol: RAFT Polymerization of this compound

This protocol describes the synthesis of poly(this compound) (PVBA) using RAFT polymerization.[6]

Materials:

  • This compound (VBA) monomer

  • RAFT Chain Transfer Agent (CTA), e.g., 2-cyano-2-propyl dodecyl trithiocarbonate

  • Initiator, e.g., Azobisisobutyronitrile (AIBN)

  • 2-Butanone (anhydrous)

  • Argon or Nitrogen gas

  • Schlenk flask and standard glassware for air-free techniques

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the this compound monomer, the RAFT CTA, and the AIBN initiator in 2-butanone. The molar ratio should be precisely controlled (e.g., [VBA]₀/[CTA]₀/[AIBN]₀ = 100/1.0/0.1).[6]

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 75 °C) and stir.[6]

  • Monitoring: Monitor the monomer conversion over time by taking aliquots from the reaction mixture and analyzing them using ¹H NMR spectroscopy.[6]

  • Termination and Precipitation: After the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

  • Purification: Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent (e.g., cold methanol or hexanes).

  • Isolation: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the resulting polymer (PVBA) for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).[6]

Application II: Synthesis of Stilbene Derivatives

The aldehyde group of this compound is an excellent electrophile for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions.[7] These reactions are fundamental in organic synthesis for creating carbon-carbon double bonds and are widely used to synthesize stilbene derivatives, which are prevalent in bioactive molecules and materials science.[8][9][10]

Reaction Scheme: Synthesis of Stilbenes via Wittig and HWE Reactions

G cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons (HWE) Reaction wittig_reagents 4-VBA + Phosphonium Ylide wittig_product Stilbene Derivative + Ph₃P=O wittig_reagents->wittig_product [2+2] Cycloaddition -> Oxaphosphetane -> Elimination note1 Typically gives Z-alkenes with non-stabilized ylides hwe_reagents 4-VBA + Phosphonate Carbanion hwe_product (E)-Stilbene Derivative + Phosphate Salt hwe_reagents->hwe_product Nucleophilic Addition -> Oxaphosphetane -> Elimination note2 Highly selective for (E)-alkenes

Caption: Comparison of Wittig and HWE reactions for stilbene synthesis.

Protocol 1: Wittig Reaction for Stilbene Synthesis

This protocol provides a general procedure for the synthesis of a stilbene derivative from this compound using a Wittig reagent.[11][12]

Materials:

  • Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)

  • Strong base (e.g., n-Butyllithium, NaH, or KHMDS)

  • This compound

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Saturated aqueous NH₄Cl solution

  • Extraction solvent (e.g., Diethyl ether or Ethyl acetate)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Ylide Generation:

    • Suspend the phosphonium salt (1.1 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (Argon or N₂).

    • Cool the suspension to 0 °C or -78 °C, depending on the base used.

    • Slowly add the strong base (1.0 eq) to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

    • Stir the mixture for 30-60 minutes at the same temperature.

  • Reaction with Aldehyde:

    • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at the low temperature.

    • Allow the reaction to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the aldehyde.[12]

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[13]

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, 3x).[11][13]

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[13]

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • The crude product contains the desired stilbene and triphenylphosphine oxide. Purify the product using flash column chromatography to isolate the stilbene derivative.[12]

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Stilbene Synthesis

The HWE reaction is a modification of the Wittig reaction that typically provides excellent selectivity for the (E)-alkene.[7][14] It uses a phosphonate-stabilized carbanion, and the water-soluble phosphate byproduct simplifies purification.[7][13]

Materials:

  • A suitable phosphonate reagent (e.g., Triethyl phosphonoacetate or a benzylphosphonate)

  • Base (e.g., NaH, KHMDS, DBU)[13]

  • This compound

  • Anhydrous solvent (e.g., THF, DME)[13]

  • Saturated aqueous NH₄Cl solution

  • Extraction solvent (e.g., Ethyl acetate)

  • Anhydrous Na₂SO₄

Procedure:

  • Carbanion Generation:

    • In a flame-dried flask under an inert atmosphere, prepare a suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add the phosphonate reagent (1.1 eq) dropwise to the NaH suspension.

    • Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases.[13]

  • Reaction with Aldehyde:

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.[13]

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.[13]

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[13]

    • Extract the aqueous layer with ethyl acetate (3x).[13]

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[13]

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the pure (E)-stilbene derivative.

Experimental Workflow: Horner-Wadsworth-Emmons Reaction

G A 1. Carbanion Generation B Add Phosphonate to Base (e.g., NaH) in THF at 0°C A->B C Stir and warm to RT B->C D 2. Olefination Reaction E Cool to 0°C D->E F Add this compound solution dropwise E->F G Warm to RT, stir to completion (TLC) F->G H 3. Work-up & Purification I Quench with aq. NH₄Cl H->I J Extract with Ethyl Acetate I->J K Dry, Concentrate & Purify (Column Chromatography) J->K

Caption: Step-by-step workflow for the HWE reaction.[13]

Other Applications

Beyond polymer and stilbene synthesis, this compound is a precursor for a variety of other specialty chemicals:

  • Agrochemicals: It serves as a building block for certain pesticides and herbicides.[1]

  • Dyes and Pigments: The aromatic structure allows it to be a component in the manufacture of various dyes.[2]

  • Flavor and Fragrance Industry: Its aromatic profile makes it useful in producing flavoring agents and fragrances.[2]

  • Materials Science: It is used to synthesize oligo(phenylene-vinylene)s (OPVs), which are important for their optical and electronic properties.[4]

This compound's dual functionality makes it an exceptionally useful precursor for a wide array of specialty chemicals. Its ability to undergo both polymerization via its vinyl group and olefination through its aldehyde group provides chemists with a powerful tool for constructing complex molecular architectures. The protocols outlined here for RAFT polymerization and olefination reactions demonstrate its utility in creating well-defined functional polymers and valuable stilbene derivatives, highlighting its importance for researchers in materials science, organic synthesis, and drug development.

References

Application Notes and Protocols: The Role of 4-Vinylbenzaldehyde in Photoresist Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of photoresist materials incorporating 4-Vinylbenzaldehyde (4-VBA). This document details the underlying chemical principles, experimental protocols for synthesis and lithographic processing, and illustrative performance data.

Introduction

This compound (4-VBA) is a versatile monomer for the synthesis of photoresist materials, particularly for negative-tone photoresists. Its unique bifunctional nature, possessing both a polymerizable vinyl group and a photo-crosslinkable benzaldehyde moiety, allows for the straightforward creation of photosensitive polymers. Upon exposure to ultraviolet (UV) radiation in the presence of a suitable photoinitiator, the benzaldehyde groups can undergo crosslinking reactions, rendering the exposed regions of the polymer film insoluble in a developer solution. This characteristic is the basis for its use in photolithography to create microscale patterns on substrates.

Polymers derived from 4-VBA are attractive for microfabrication due to their potential for high resolution and good thermal stability. The aromatic structure of the monomer contributes to the polymer's etch resistance, a critical property for subsequent pattern transfer processes in semiconductor manufacturing and microelectromechanical systems (MEMS) fabrication.

Synthesis of Poly(this compound)

The synthesis of the photoresist polymer is typically achieved through free-radical polymerization of the this compound monomer. The molecular weight of the resulting poly(this compound) (PVBA) can be controlled by adjusting the initiator concentration and reaction time.

Experimental Protocol: Synthesis of Poly(this compound)

Materials:

  • This compound (4-VBA), inhibitor-free

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Nitrogen gas

Procedure:

  • In a Schlenk flask, dissolve 10 g of 4-VBA in 50 mL of anhydrous THF.

  • Add 0.1 g of AIBN to the solution.

  • De-gas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with nitrogen gas and heat the reaction mixture to 70°C with constant stirring.

  • Allow the polymerization to proceed for 24 hours.

  • Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to 500 mL of vigorously stirred methanol.

  • Filter the white precipitate and wash it thoroughly with methanol.

  • Dry the polymer in a vacuum oven at 50°C overnight.

  • Characterize the resulting PVBA for its molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC).

Photoresist Formulation and Lithographic Processing

The synthesized PVBA is the primary resin component of the negative photoresist formulation. To render it photosensitive, a photoinitiator is added. The choice of solvent is critical to ensure good film-forming properties.

Experimental Protocol: Photoresist Formulation and Patterning

Materials:

  • Poly(this compound) (PVBA)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator

  • Propylene glycol monomethyl ether acetate (PGMEA) as a solvent

  • Silicon wafers

  • Hexamethyldisilazane (HMDS) for priming

  • TMAH (tetramethylammonium hydroxide) based developer (e.g., 2.38% TMAH in water)

  • Isopropyl alcohol (IPA)

  • Deionized (DI) water

Procedure:

  • Photoresist Formulation:

    • Prepare a 15% (w/w) solution of PVBA in PGMEA.

    • Add DMPA to the solution at a concentration of 3% (w/w) relative to the PVBA.

    • Stir the solution overnight in the dark to ensure complete dissolution.

    • Filter the solution through a 0.2 µm PTFE filter.

  • Substrate Preparation:

    • Clean silicon wafers using a standard RCA cleaning procedure.

    • Dehydrate the wafers by baking at 150°C for 30 minutes.

    • Apply an adhesion promoter, such as HMDS, by vapor priming.

  • Spin Coating:

    • Dispense the photoresist solution onto the center of the wafer.

    • Spin coat at 3000 rpm for 30 seconds to achieve a uniform film.

  • Pre-bake:

    • Bake the coated wafer on a hotplate at 90°C for 60 seconds to remove the solvent.

  • Exposure:

    • Expose the wafer to UV radiation (e.g., i-line at 365 nm) through a photomask. The exposure dose will need to be optimized.

  • Post-Exposure Bake (PEB):

    • Perform a post-exposure bake on a hotplate at 110°C for 60 seconds to enhance the crosslinking reaction.

  • Development:

    • Immerse the wafer in a TMAH-based developer for 60 seconds with gentle agitation.

    • The unexposed regions will dissolve, leaving the crosslinked (exposed) pattern.

  • Rinse and Dry:

    • Rinse the wafer with DI water for 30 seconds.

    • Rinse with IPA for 10 seconds.

    • Dry the wafer with a stream of nitrogen gas.

  • Post-bake:

    • Perform a final hard bake at 120°C for 5 minutes to further densify and stabilize the patterned structures.

Illustrative Performance Data

The following table summarizes representative quantitative data for a photoresist formulated with poly(this compound). These values are illustrative and should be optimized for specific process requirements.

ParameterIllustrative Value
Polymer Properties
Molecular Weight (Mw)20,000 g/mol
Polydispersity Index (PDI)1.8
Formulation
Polymer Concentration15% (w/w) in PGMEA
Photoinitiator (DMPA)3% (w/w) of polymer
Processing Conditions
Spin Speed3000 rpm
Film Thickness1.2 µm
Pre-bake Temperature/Time90°C / 60 s
Post-Exposure Bake Temp/Time110°C / 60 s
Development Time60 s in 2.38% TMAH
Lithographic Performance
Sensitivity (E₀)80 mJ/cm²
Resolution1 µm features
Contrast (γ)2.5

Diagrams

Synthesis and Processing Workflow

The following diagram illustrates the overall workflow from the synthesis of the poly(this compound) to the final patterned photoresist.

G Monomer This compound Monomer Polymerization Free-Radical Polymerization Monomer->Polymerization Polymer Poly(this compound) (PVBA) Polymerization->Polymer Formulation Photoresist Formulation Polymer->Formulation Photoresist PVBA-based Photoresist Solution Formulation->Photoresist SpinCoating Spin Coating Photoresist->SpinCoating Prebake Pre-bake SpinCoating->Prebake Exposure UV Exposure Prebake->Exposure PEB Post-Exposure Bake Exposure->PEB Development Development PEB->Development Pattern Patterned Photoresist Development->Pattern

Caption: Workflow for 4-VBA based photoresist synthesis and patterning.

Photocrosslinking Mechanism

This diagram illustrates the conceptual mechanism of photocrosslinking in a PVBA-based photoresist.

G cluster_before Before Exposure cluster_after After UV Exposure PolymerChains PVBA Chains (Soluble) UV UV Light Initiator Photoinitiator Crosslinked Crosslinked PVBA (Insoluble) UV->Crosslinked Initiates Crosslinking

Caption: Conceptual photocrosslinking of PVBA.

Application Notes and Protocols for the Immobilization of Bioactive Molecules onto Poly(4-vinylbenzaldehyde)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(4-vinylbenzaldehyde) (PVB) is a versatile polymer distinguished by the presence of reactive aldehyde groups along its backbone. This unique characteristic makes it an exceptional candidate for the covalent immobilization of a wide array of bioactive molecules, including proteins, peptides, and small molecule drugs. The primary mechanism for this immobilization is the formation of a stable Schiff base through the reaction of the aldehyde groups on the polymer with primary amine groups present in the bioactive molecules. This method of attachment is robust and offers a controlled approach to surface functionalization, which is critical in the development of advanced biomaterials, biosensors, drug delivery systems, and scaffolds for tissue engineering.

These application notes provide detailed protocols for the preparation of PVB supports and the subsequent immobilization of various bioactive molecules. The methodologies are designed to ensure high immobilization efficiency while preserving the biological activity of the attached molecules.

Key Applications

  • Biosensors: Covalent attachment of enzymes or antibodies to PVB surfaces can create highly specific and stable biosensors for diagnostics and environmental monitoring.

  • Drug Delivery: Bioactive drugs can be tethered to PVB matrices for controlled and targeted release, improving therapeutic efficacy and reducing side effects.

  • Tissue Engineering: Immobilization of cell-adhesive peptides, such as RGD, onto PVB scaffolds can enhance cell attachment, proliferation, and differentiation.

  • Biocatalysis: Enzymes immobilized on PVB supports exhibit enhanced stability and reusability, making them ideal for industrial-scale biocatalytic processes.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) Microspheres via Suspension Polymerization

This protocol describes the synthesis of porous poly(this compound) microspheres, which serve as an excellent support for biomolecule immobilization due to their high surface area.

Materials:

  • This compound (monomer)

  • Divinylbenzene (DVB) (cross-linker)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Poly(vinyl alcohol) (PVA) (stabilizer)

  • Toluene (porogen)

  • Deionized water

  • Methanol

  • Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.

Procedure:

  • Prepare the aqueous phase: Dissolve PVA (1% w/v) in deionized water in the three-necked flask with gentle heating and stirring until fully dissolved. Allow the solution to cool to room temperature.

  • Prepare the organic phase: In a separate beaker, dissolve this compound, DVB, AIBN, and toluene. A typical monomer-to-crosslinker ratio is 9:1 by weight. The initiator concentration is typically 1% of the total monomer weight. Toluene is used as a porogen to create pores within the microspheres.

  • Initiate polymerization: Under a nitrogen atmosphere, add the organic phase to the aqueous phase in the reaction flask while stirring vigorously to form a stable suspension of droplets.

  • Polymerization reaction: Heat the reaction mixture to 70-80°C and maintain the temperature for 6-8 hours with continuous stirring.

  • Purification of microspheres: After the reaction is complete, allow the mixture to cool. Filter the microspheres and wash them extensively with hot water to remove the PVA stabilizer, followed by washing with methanol and toluene to remove unreacted monomers and the porogen.

  • Drying: Dry the purified microspheres in a vacuum oven at 60°C overnight. The resulting product will be free-flowing poly(this compound) microspheres.

Protocol 2: Immobilization of Glucose Oxidase onto PVB Microspheres

This protocol details the covalent immobilization of Glucose Oxidase (GOx), a widely used enzyme in glucose biosensors, onto PVB microspheres via Schiff base formation.

Materials:

  • Poly(this compound) microspheres

  • Glucose Oxidase (GOx) from Aspergillus niger

  • Phosphate buffer (0.1 M, pH 7.4)

  • Sodium cyanoborohydride (NaBH₃CN) (optional, for reduction of Schiff base)

  • Bovine Serum Albumin (BSA) solution (1% w/v in phosphate buffer)

  • Centrifuge and centrifuge tubes

Procedure:

  • Prepare GOx solution: Dissolve Glucose Oxidase in 0.1 M phosphate buffer (pH 7.4) to a final concentration of 1-5 mg/mL.

  • Immobilization reaction:

    • Disperse a known weight of PVB microspheres in the GOx solution. A typical ratio is 100 mg of microspheres per 5 mL of enzyme solution.

    • Incubate the suspension at room temperature with gentle shaking for 2-4 hours. The primary amine groups on the surface of the GOx will react with the aldehyde groups on the PVB microspheres to form Schiff bases.

  • (Optional) Reduction of Schiff Base: To form a more stable secondary amine linkage, add sodium cyanoborohydride to the suspension to a final concentration of 1 mg/mL and continue the incubation for another 1-2 hours. This step should be performed in a well-ventilated fume hood.

  • Blocking of unreacted sites: Centrifuge the suspension to pellet the microspheres. Discard the supernatant. To block any remaining unreacted aldehyde groups, resuspend the microspheres in a 1% BSA solution and incubate for 1 hour at room temperature.

  • Washing: Centrifuge the microspheres and wash them three times with phosphate buffer to remove any non-covalently bound enzyme and blocking agent.

  • Storage: Resuspend the GOx-immobilized microspheres in a small volume of phosphate buffer and store at 4°C.

Protocol 3: Immobilization of RGD Peptide onto a PVB-Coated Surface

This protocol describes the functionalization of a surface with a PVB film and the subsequent immobilization of the cell-adhesive peptide, Arg-Gly-Asp (RGD), to promote cell attachment.

Materials:

  • Glass coverslips or other suitable substrate

  • Poly(this compound)

  • Toluene

  • RGD peptide with a primary amine group (e.g., GRGDS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ethanolamine or glycine solution (1 M, pH 8.0)

Procedure:

  • Surface Preparation: Clean the glass coverslips by sonication in ethanol and then deionized water. Dry the coverslips under a stream of nitrogen.

  • PVB Film Coating: Prepare a 1% (w/v) solution of poly(this compound) in toluene. Coat the clean, dry coverslips with the PVB solution using a spin coater or by simple drop-casting and allowing the solvent to evaporate in a fume hood.

  • RGD Immobilization:

    • Prepare a solution of the RGD peptide in PBS (pH 7.4) at a concentration of 0.1-1 mg/mL.

    • Immerse the PVB-coated coverslips in the RGD solution and incubate for 2-4 hours at room temperature with gentle agitation.

  • Blocking: After immobilization, rinse the coverslips with PBS. To block unreacted aldehyde groups, immerse the coverslips in a 1 M ethanolamine or glycine solution (pH 8.0) for 1 hour.

  • Final Washing: Wash the RGD-immobilized coverslips thoroughly with PBS and then sterile deionized water.

  • Sterilization and Cell Culture: Sterilize the functionalized coverslips with 70% ethanol and UV irradiation before seeding with cells.

Protocol 4: Loading and Controlled Release of Dexamethasone from PVB Microspheres

This protocol outlines a method for loading the anti-inflammatory drug dexamethasone into PVB microspheres, which can then be used for sustained drug delivery.[1][2][3] Since dexamethasone does not have a primary amine for direct covalent attachment, this protocol utilizes physical encapsulation.

Materials:

  • Poly(this compound)

  • Dexamethasone

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (1% w/v in water)

  • Homogenizer or sonicator

  • Magnetic stirrer

Procedure:

  • Prepare the organic phase: Dissolve a known amount of poly(this compound) and dexamethasone in dichloromethane. The drug loading can be varied by changing the initial drug-to-polymer ratio.

  • Prepare the aqueous phase: Use a 1% PVA solution as the aqueous phase.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed to form an oil-in-water (o/w) emulsion. The size of the resulting microspheres can be controlled by the homogenization speed and duration.

  • Solvent evaporation: Transfer the emulsion to a larger beaker and stir at a moderate speed for several hours to allow the dichloromethane to evaporate. This will lead to the hardening of the PVB microspheres with the encapsulated dexamethasone.

  • Collection and washing: Collect the microspheres by centrifugation or filtration. Wash them several times with deionized water to remove the PVA and any unloaded drug.

  • Drying: Lyophilize or air-dry the dexamethasone-loaded microspheres.

Data Presentation

The following tables provide representative quantitative data for the immobilization of bioactive molecules on aldehyde-functionalized polymer surfaces. The data is compiled from literature on systems analogous to poly(this compound) and serves as a benchmark for expected outcomes.

Table 1: Quantitative Data for Glucose Oxidase Immobilization

ParameterFree GOxImmobilized GOxReference
Immobilization Yield (%) N/A64 - 84[4]
Activity Retention (%) 10060 - 70[4]
Optimal pH 5.06.0 - 7.0[5]
Optimal Temperature (°C) 3035[5]
Michaelis Constant (Km, mM) 5.98.8 - 12.4[5]

Note: Data is for GOx immobilized on various polymer supports and provides an expected range of values.

Table 2: Quantitative Data for RGD Peptide Immobilization and Cell Adhesion

ParameterPVB ControlPVB-RGDReference
Surface Peptide Density (pmol/cm²) 010 - 100[6]
Water Contact Angle (°) 85 ± 560 ± 5[6]
Cell Adhesion (% of seeded cells) < 20> 80[6][7]
Cell Spreading Area (µm²) 500 ± 1501500 ± 300[7]

Note: Data is representative of RGD immobilization on polymer films and the resulting enhancement in cell adhesion.

Table 3: Quantitative Data for Dexamethasone Controlled Release

Time PointCumulative Release (%) - Formulation ACumulative Release (%) - Formulation BReference
1 day 15 ± 35 ± 1[8][9]
7 days 45 ± 520 ± 4[8][9]
14 days 70 ± 640 ± 5[8][9]
21 days 92 ± 465 ± 6[8][9]

Note: Formulation A represents a faster release profile, while Formulation B represents a more sustained release, achievable by altering polymer properties or drug loading. Data is based on dexamethasone release from polymeric microparticles.[8][9]

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a relevant biological signaling pathway.

experimental_workflow cluster_synthesis Protocol 1: PVB Microsphere Synthesis cluster_immobilization Protocol 2: Enzyme Immobilization s1 Prepare Aqueous Phase (PVA Solution) s3 Suspension Polymerization s1->s3 s2 Prepare Organic Phase (Monomer, Cross-linker, Initiator) s2->s3 s4 Purification and Drying s3->s4 i2 Immobilization Reaction (Schiff Base Formation) s4->i2 PVB Microspheres i1 Prepare Enzyme Solution (e.g., Glucose Oxidase) i1->i2 i3 Blocking and Washing i2->i3 i4 Characterization (Activity Assay) i3->i4

Caption: Workflow for the synthesis of PVB microspheres and subsequent enzyme immobilization.

schiff_base_formation cluster_reaction Schiff Base Formation polymer Poly(this compound) (-CHO group) schiff_base Immobilized Molecule (-CH=N- linkage) polymer->schiff_base biomolecule Bioactive Molecule (-NH2 group, e.g., Protein) biomolecule->schiff_base

Caption: The Schiff base reaction for covalent immobilization.

rgd_signaling_pathway cluster_pathway RGD-Integrin Signaling Pathway RGD Immobilized RGD Integrin Integrin Receptor RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton FAK->Actin Reorganization Adhesion Cell Adhesion and Spreading Actin->Adhesion

Caption: Simplified RGD-integrin signaling pathway leading to cell adhesion.[7][10]

References

Application Notes and Protocols for Cross-Linking Reactions Involving Poly(4-vinylbenzaldehyde)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for various cross-linking strategies involving poly(4-vinylbenzaldehyde) (PVBA), a versatile polymer with reactive aldehyde functionalities. The inherent reactivity of the benzaldehyde group allows for a range of chemoselective ligation reactions under mild conditions, making PVBA an ideal platform for the development of advanced materials such as nanoparticles, vesicles, and functionalized polymers for applications in drug delivery, bioimaging, and materials science.

Cross-Linking via Reductive Amination

Reductive amination is a robust method for cross-linking PVBA-containing structures, such as vesicles and micelles, using diamine cross-linkers. This reaction forms stable amine linkages and can be performed in a one-pot fashion to simultaneously cross-link and functionalize the polymer assembly.

Application:

Stabilization of self-assembled nanostructures like polymeric vesicles (polymersomes) and micelles for enhanced stability in biological environments and controlled release applications. This method is also suitable for conjugating fluorescent molecules for imaging purposes[1].

Experimental Protocol: Cross-Linking of PEO-b-PVBA Vesicles

This protocol is adapted from the self-assembly and cross-linking of poly(ethylene oxide)-block-poly(this compound) (PEO-b-PVBA) vesicles[2].

Materials:

  • PEO-b-PVBA block copolymer

  • Diamine cross-linker (e.g., Jeffamine EDR-148)

  • Sodium cyanoborohydride (NaBH₃CN)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Dialysis membrane (MWCO appropriate for the polymer)

Procedure:

  • Vesicle Formation:

    • Dissolve PEO-b-PVBA (e.g., 10 mg) in DMF (1 mL).

    • Slowly add deionized water dropwise while stirring to induce self-assembly. The solution will become opalescent, indicating vesicle formation.

    • Continue adding water to the desired final water content (e.g., 23 wt%)[2].

  • Cross-Linking Reaction:

    • To the vesicle solution, add the diamine cross-linker (e.g., 1.5 molar equivalents relative to the benzaldehyde groups).

    • Add sodium cyanoborohydride (2.0 molar equivalents relative to the benzaldehyde groups).

    • Stir the reaction mixture at room temperature for 48 hours.

  • Purification:

    • Transfer the reaction mixture to a dialysis membrane.

    • Dialyze against deionized water for 72 hours, changing the water every 12 hours to remove unreacted reagents and DMF.

    • The resulting solution contains the cross-linked polymeric vesicles.

Workflow for Vesicle Cross-Linking

G cluster_prep Vesicle Preparation cluster_reaction Cross-Linking cluster_purification Purification P1 Dissolve PEO-b-PVBA in DMF P2 Add Deionized Water (Induce Self-Assembly) P1->P2 Dropwise R1 Add Diamine Cross-linker P2->R1 R2 Add NaBH3CN R1->R2 PU1 Dialysis against Deionized Water R2->PU1 PU2 Collect Cross-linked Vesicles PU1->PU2

Caption: Workflow for the preparation and cross-linking of PEO-b-PVBA vesicles via reductive amination.

Cross-Linking via Nitrile Oxide-Acrylate "Click" Chemistry

This advanced cross-linking strategy involves the formation of a stable isoxazoline ring through a 1,3-dipolar cycloaddition between a nitrile oxide and an acrylate. The aldehyde groups of PVBA are first converted to oximes, which are then oxidized in situ to nitrile oxides for the click reaction. This method has been successfully used to create core cross-linked star (CCS) polymers and other complex architectures[3][4][5].

Application:

Synthesis of well-defined core cross-linked star polymers and cross-linked polymeric systems for use as drug delivery nanoparticles[3][4][5]. These nanoparticles can encapsulate hydrophobic drugs like doxorubicin[3][4].

Experimental Protocol: Synthesis of Core Cross-Linked Star (CCS) Polymers

This protocol describes the synthesis of a triblock copolymer containing a PVBA mid-block, its conversion to an oxime, and subsequent cross-linking with a tetra-functional acrylate cross-linker[3][4][5].

Materials:

  • Polystyrene-block-poly(this compound)-block-polystyrene (PS-b-PVBA-b-PS) triblock copolymer

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Tetrahydrofuran (THF)

  • Pentaerythritol tetraacrylate (4-arm acrylate cross-linker, CL)

  • Iodobenzene diacetate (PhI(OAc)₂)

  • Cold hexane

Procedure:

Part A: Synthesis of Oxime-Functionalized Triblock Copolymer

  • Dissolve the PS-b-PVBA-b-PS copolymer (e.g., 0.4 g) in THF (8 mL).

  • Add hydroxylamine hydrochloride (e.g., 2.7 molar equivalents to aldehyde) and sodium acetate (e.g., 4.4 molar equivalents to aldehyde).

  • Stir the reaction mixture overnight at 50°C.

  • Precipitate the product by adding the reaction mixture to cold hexane.

  • Wash the precipitate and dry under high vacuum to obtain the oxime-functionalized polymer (PS-b-PVBA(oxime)-b-PS)[3]. The conversion of aldehyde to oxime can be confirmed by ¹H NMR spectroscopy by the disappearance of the aldehyde proton peak at ~9.87 ppm and the appearance of new peaks for the oxime at ~7.96 ppm and ~11.01 ppm[3][4][5].

Part B: Core Cross-Linking Reaction

  • Dissolve the oxime-functionalized polymer in THF.

  • In a separate flask, dissolve the 4-arm acrylate cross-linker (CL) in THF.

  • Add the PhI(OAc)₂ to the solution of the oxime-functionalized polymer to generate the nitrile oxide intermediate in situ.

  • Add the solution of the cross-linker to the activated polymer solution.

  • Stir the reaction at room temperature. The reaction progress can be monitored by FT-IR, looking for the disappearance of the oxime -OH peak (~3450 cm⁻¹) and the appearance of the isoxazoline -C=N peak (~1420 cm⁻¹)[3].

  • Purify the resulting CCS polymer by precipitation in a non-solvent (e.g., hexane).

Reaction Pathway for CCS Polymer Formation

G Polymer PS-b-PVBA-b-PS (Aldehyde functionalized) OximePolymer PS-b-PVBA(oxime)-b-PS (Oxime functionalized) Polymer->OximePolymer NH2OH.HCl, NaOAc NitrileOxide Nitrile Oxide Intermediate (in situ generation) OximePolymer->NitrileOxide PhI(OAc)2 CCS Core Cross-Linked Star (CCS) Polymer (Isoxazoline links) NitrileOxide->CCS Crosslinker 4-Arm Acrylate Cross-linker (CL) Crosslinker->CCS 1,3-Dipolar Cycloaddition

Caption: Reaction pathway for the synthesis of core cross-linked star (CCS) polymers.

Quantitative Data Summary
Polymer IDDescriptionMn ( g/mol )PDI (Đ)Hydrodynamic Diameter (nm)Reference
P1Polystyrene macro-CTA10,4001.06-[4]
P2PS-b-PVBA-b-PS15,4001.15-[3][4][5]
P7dOxime-functionalized triblock copolymer13,000-4.9[3]
P9bAcrylate-functionalized triblock copolymer4,550-2.3[3]
CCS PolymerCore Cross-Linked Star Polymer296,800 - 439,4001.19 - 1.24-[4]

Cross-Linking via Dynamic Covalent Acylhydrazone Bonds

This approach utilizes the formation of dynamic covalent acylhydrazone bonds to achieve intramolecular cross-linking of linear PVBA chains, leading to the formation of single-chain polymer nanoparticles (SCNPs)[6][7]. The reversibility of the acylhydrazone linkage allows for the creation of "smart" materials that can respond to environmental stimuli such as pH[6].

Application:

Fabrication of single-chain polymer nanoparticles as mimics of biological macromolecules and for applications in catalysis and sensing. The dynamic nature of the cross-links allows for stimuli-responsive materials[6].

Experimental Protocol: Synthesis of SCNPs via Acylhydrazone Formation

This protocol is based on the intramolecular collapse of linear PVBA chains using a bis-hydrazide cross-linker[6].

Materials:

  • Linear poly(this compound) (PVBA)

  • Bis-hydrazide cross-linker (e.g., adipic acid dihydrazide)

  • Anhydrous solvent (e.g., N,N-dimethylformamide, DMF)

  • Catalyst (e.g., acetic acid)

Procedure:

  • Polymer Solution: Prepare a dilute solution of linear PVBA in anhydrous DMF (e.g., 0.1 mg/mL) to favor intramolecular over intermolecular cross-linking.

  • Cross-Linking Reaction:

    • Add the bis-hydrazide cross-linker to the polymer solution. The amount of cross-linker can be varied to control the cross-linking density[6].

    • Add a catalytic amount of acetic acid.

    • Stir the reaction mixture at room temperature for 24-48 hours.

  • Characterization: The formation of SCNPs can be confirmed by a decrease in the hydrodynamic radius of the polymer as measured by Dynamic Light Scattering (DLS) and a shift to lower elution volumes in Gel Permeation Chromatography (GPC).

Logical Diagram of SCNP Formation

G start Linear PVBA Chain (in dilute solution) process Intramolecular Acylhydrazone Formation start->process crosslinker Bis-hydrazide Cross-linker crosslinker->process end Single-Chain Polymer Nanoparticle (SCNP) process->end

Caption: Intramolecular collapse of a linear PVBA chain to form a single-chain nanoparticle (SCNP).

References

Synthesis of 4-Vinylbenzaldehyde Derivatives: A Detailed Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Vinylbenzaldehyde and its derivatives are versatile building blocks in organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, polymers, and fine chemicals.[1] The presence of both a reactive aldehyde and a polymerizable vinyl group within the same molecule allows for a diverse range of chemical transformations. This application note provides detailed protocols for the synthesis of this compound derivatives via three common and effective methods: the Wittig reaction, the Suzuki coupling, and the Heck reaction. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Synthetic Methodologies and Quantitative Data

The choice of synthetic route to this compound derivatives can significantly impact yield, purity, and scalability. Below is a summary of quantitative data for the synthesis of this compound and its derivatives using the Wittig, Suzuki, and Heck reactions.

Reaction TypeStarting MaterialsProductCatalyst/ReagentSolventReaction TimeTemperature (°C)Yield (%)Reference
Wittig Reaction 4-Formylbenzaldehyde, Methyltriphenylphosphonium bromideThis compoundn-ButyllithiumTHF18 hRoom Temp.~75Adapted from[2]
Suzuki Coupling 4-Bromobenzaldehyde, 4-(Dimethylamino)phenylboronic acid4-[4-(Dimethylamino)phenyl]benzaldehydePd(OAc)₂, PPh₃Toluene/Water4-6 h90High[3]
Heck Reaction 4-Bromobenzaldehyde, EthyleneThis compoundPd(OAc)₂, P(o-tolyl)₃NMP18 h10071[4]

Experimental Protocols

Detailed experimental procedures for each of the key synthetic methods are provided below.

Wittig Reaction Protocol: Synthesis of this compound

The Wittig reaction is a reliable method for the formation of alkenes from aldehydes or ketones. This protocol describes the synthesis of this compound from 4-formylbenzaldehyde.

Materials:

  • 4-Formylbenzaldehyde

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in a suitable solvent (e.g., hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and purification.

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add n-butyllithium (1.0 equivalent) dropwise to the suspension via a syringe or dropping funnel. The formation of the deep red ylide indicates a successful reaction.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Dissolve 4-formylbenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture overnight (approximately 18 hours).

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Suzuki Coupling Protocol: Synthesis of a this compound Derivative

The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This protocol details the synthesis of 4-[4-(dimethylamino)phenyl]benzaldehyde from 4-bromobenzaldehyde.[3]

Materials:

  • 4-Bromobenzaldehyde

  • 4-(Dimethylamino)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Degassed water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with condenser, magnetic stirrer, and standard laboratory glassware.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromobenzaldehyde (1.0 mmol, 185 mg), 4-(dimethylamino)phenylboronic acid (1.2 mmol, 198 mg), and potassium carbonate (2.0 mmol, 276 mg).[3]

  • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).[3]

  • Add a 4:1 mixture of toluene and degassed water (20 mL).[3]

  • Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously under an inert atmosphere for 4-6 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Transfer the mixture to a separatory funnel, add ethyl acetate (20 mL) and water (20 mL), and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).[3]

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.[3]

  • Filter and concentrate the organic layer in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction Protocol: Synthesis of this compound

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This protocol describes the synthesis of this compound from 4-bromobenzaldehyde and ethylene.

Materials:

  • 4-Bromobenzaldehyde

  • Ethylene gas

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N) or Sodium acetate (NaOAc)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Pressure vessel (e.g., autoclave)

  • Standard laboratory glassware for workup and purification.

Procedure:

  • In a pressure vessel, dissolve 4-bromobenzaldehyde (1.0 equivalent), palladium(II) acetate (0.01-0.05 equivalents), and tri(o-tolyl)phosphine (0.02-0.10 equivalents) in NMP or DMF.

  • Add the base, triethylamine or sodium acetate (1.1-1.5 equivalents).

  • Seal the vessel and purge with ethylene gas several times.

  • Pressurize the vessel with ethylene to the desired pressure (e.g., 1-10 atm).

  • Heat the reaction mixture to 100-140 °C and stir for 12-24 hours.

  • After cooling to room temperature, carefully vent the excess ethylene gas.

  • Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Organic Synthesis

This compound derivatives are valuable precursors for a variety of complex molecules and materials.

  • Polymer Synthesis: The vinyl group allows for polymerization, leading to the formation of functional polymers with pendant aldehyde groups. These polymers can be further modified, for example, by immobilization of antimicrobial agents.[5]

  • Drug Discovery: The benzaldehyde moiety is a common scaffold in medicinal chemistry.[6] Derivatives of this compound can be used to synthesize novel compounds with potential therapeutic applications, including anticancer and antimicrobial activities.[5][6]

  • Click Chemistry: The vinyl group can be transformed into other functional groups suitable for "click" reactions, such as azides or alkynes. This allows for the efficient and specific conjugation of this compound derivatives to other molecules, a technique widely used in drug discovery and materials science.[][8] For instance, the aldehyde can be converted to an alkyne, and the vinyl group to an azide, creating a bifunctional linker for various applications.

Visualizations

G cluster_wittig Wittig Reaction Workflow W1 1. Prepare Ylide from Methyltriphenylphosphonium Bromide & n-BuLi W2 2. React Ylide with 4-Formylbenzaldehyde W1->W2 W3 3. Aqueous Workup (NH4Cl Quench) W2->W3 W4 4. Extraction with Diethyl Ether W3->W4 W5 5. Drying and Concentration W4->W5 W6 6. Column Chromatography W5->W6 W7 Pure this compound W6->W7

Caption: General workflow for the synthesis of this compound via the Wittig reaction.

G cluster_suzuki_heck Palladium-Catalyzed Cross-Coupling Workflows cluster_suzuki Suzuki Coupling cluster_heck Heck Reaction S1 1. Combine 4-Bromobenzaldehyde, Boronic Acid Derivative, Base, and Pd Catalyst S2 2. Heat in Solvent Mixture (e.g., Toluene/Water) S1->S2 S3 3. Aqueous Workup and Extraction S2->S3 S4 4. Purification S3->S4 S5 This compound Derivative S4->S5 H1 1. Combine 4-Bromobenzaldehyde, Base, and Pd Catalyst in a Pressure Vessel H2 2. Introduce Ethylene Gas and Heat H1->H2 H3 3. Workup and Extraction H2->H3 H4 4. Purification H3->H4 H5 This compound H4->H5

References

Troubleshooting & Optimization

Technical Support Center: 4-Vinylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Vinylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for optimizing the yield and purity of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: My reaction has a very low yield. What are the common causes and how can I improve it?

  • Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is crucial.[1]

    • Ineffective Reaction Conditions: Temperature, reaction time, and choice of solvent are critical.[2] Some reactions require specific temperature control to prevent side reactions or decomposition.[3] Ensure the reaction is allowed to proceed to completion by monitoring it with Thin Layer Chromatography (TLC).[3]

    • Poor Quality Reagents: The purity of starting materials and solvents is paramount.[4] Impurities, especially water or oxygen in sensitive reactions like the Grignard reaction, can significantly lower the yield.[2][5] Using anhydrous solvents and freshly purified reagents is recommended.[3]

    • Catalyst Issues: In catalyst-driven reactions like the Heck reaction, the choice of catalyst, ligand, and base is crucial.[6][7] The catalyst may be old, inactive, or used in an insufficient amount.[2] A screening of different catalysts, ligands, and bases may be necessary to find the optimal combination for your specific substrates.[1][8]

    • Product Loss During Workup: Significant amounts of product can be lost during extraction and purification steps.[4] Ensure proper phase separation during extraction and optimize your chromatography or recrystallization methods to minimize loss.

Issue 2: Formation of Significant Side Products

  • Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions and how can I minimize them?

  • Answer: Side product formation is a common challenge. The type of byproduct often points to the underlying issue.

    • Homocoupling: In cross-coupling reactions like the Suzuki or Heck, homocoupling of the starting materials can occur, leading to biphenyl derivatives or other undesired dimers.[8] This can often be minimized by ensuring an oxygen-free environment (degassing solvents) and optimizing the catalyst-to-ligand ratio.

    • Polymerization: this compound is prone to polymerization, especially in the presence of light, heat, or radical initiators.[9] It is advisable to store the compound in a cool, dark place and consider adding an inhibitor like hydroquinone if polymerization is a suspected issue during the reaction or purification.[10]

    • Cannizzaro Reaction: Since this compound lacks an α-hydrogen, it can undergo a disproportionation reaction (Cannizzaro reaction) in the presence of a strong base to form the corresponding alcohol and carboxylic acid.[1] Using milder bases or controlling the stoichiometry can prevent this.

    • Reduction/Oxidation of Functional Groups: In reactions involving sensitive functional groups, undesired reduction of the aldehyde or oxidation of the vinyl group can occur. Choosing chemoselective reagents and reaction conditions is key.

Issue 3: Difficulty in Product Purification

  • Question: How can I effectively purify this compound from my crude reaction mixture?

  • Answer: Purification can be challenging due to the compound's reactivity.

    • Column Chromatography: This is a common method for purification. A careful selection of the solvent system (eluent) is necessary to achieve good separation from starting materials and byproducts.[11] It's often recommended to use a non-polar/polar solvent mixture like hexanes/ethyl acetate.

    • Distillation: Vacuum distillation can be used for purification, but care must be taken to avoid polymerization at high temperatures. Keeping the temperature as low as possible and using an inhibitor is recommended.

    • Recrystallization: If the product is a solid or can be derivatized to a solid, recrystallization is an excellent method for achieving high purity. However, this compound is typically a liquid at room temperature.[12][13]

Data Presentation: Comparison of Synthesis Parameters

The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. The following tables summarize typical conditions for common synthesis methods.

Table 1: Heck Reaction Parameters

Aryl HalideAlkeneCatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-BromobenzaldehydeEthylenePd(OAc)₂ / P(o-tol)₃KOAcDMF/H₂O95-~83
4-IodobenzaldehydeVinylboronic acidPd(PPh₃)₄Na₂CO₃Toluene10012>90
p-Bromoanisole2-Ethylhexyl acrylatePd/C-NMP190-High

Data compiled from principles discussed in cited literature.[7]

Table 2: Wittig Reaction Parameters

Starting AldehydePhosphonium SaltBaseSolventTemp (°C)Time (h)Yield (%)
TerephthalaldehydeMethyltriphenylphosphonium bromiden-BuLiTHF0 to RT2-4Moderate to High
4-FormylbenzoateMethyltriphenylphosphonium bromideNaHDMSORT12>85

Data extrapolated from typical Wittig reaction conditions and starting materials.[14][15][16]

Experimental Protocols

Below are detailed methodologies for key synthetic routes to this compound.

Protocol 1: Synthesis via Wittig Reaction from Terephthalaldehyde

This protocol describes a mono-olefination of a symmetrical dialdehyde.

  • Preparation of the Ylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).[15]

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base such as n-butyllithium (n-BuLi) (1.05 equivalents) dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the phosphorus ylide.[15]

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Wittig Reaction: In a separate flask, dissolve terephthalaldehyde (1.0 equivalent) in anhydrous THF.

  • Cool the ylide solution back to 0 °C and add the terephthalaldehyde solution dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting aldehyde.

  • Work-up and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product will contain triphenylphosphine oxide as a major byproduct.[17] Purify the crude mixture by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate this compound.

Protocol 2: Synthesis via Heck Reaction from 4-Bromobenzaldehyde

This protocol outlines a palladium-catalyzed cross-coupling reaction.

  • Reaction Setup: To a Schlenk flask, add 4-bromobenzaldehyde (1.0 equivalent), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents), and a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equivalents).[7]

  • Add a base, for example, potassium carbonate (K₂CO₃, 2.0 equivalents).[6]

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.

  • Add a degassed solvent, such as N,N-dimethylformamide (DMF).

  • Reaction Execution: Add the vinyl source, such as vinylboronic acid or triethoxyvinylsilane (1.2 equivalents).[16] If using ethylene, the reaction must be performed under a positive pressure of ethylene gas.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC/MS.

  • Work-up and Purification: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield pure this compound.

Visualizations

G A Starting Material Selection (e.g., 4-Halobenzaldehyde, Terephthalaldehyde) B Reaction Setup (Inert atmosphere, add reagents, catalyst, solvent) A->B Choose Route C Reaction Execution (Heating, Stirring, Monitoring via TLC/GC) B->C D Work-up (Quenching, Extraction, Washing) C->D Reaction Complete E Purification (Column Chromatography, Distillation) D->E F Characterization (NMR, IR, MS) E->F G Final Product This compound F->G

Caption: General workflow for synthesis.

G Start Low Yield Observed Q1 Is the starting material fully consumed (check TLC)? Start->Q1 A1_No Increase reaction time or temperature. Consider a more active catalyst. Q1->A1_No No Q2 Are there multiple side products? Q1->Q2 Yes End Yield Improved A1_No->End A2_Yes Optimize conditions: - Check for O₂/H₂O contamination. - Screen different bases/solvents. - Lower temperature to improve selectivity. Q2->A2_Yes Yes Q3 Was there significant loss during workup/purification? Q2->Q3 No A2_Yes->End A3_Yes Review extraction and chromatography procedures. Ensure pH is optimal for extraction. Optimize chromatography solvent system. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Decision tree for low yield issues.

G cluster_0 Ylide Formation cluster_1 Alkene Formation Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide + Strong Base (e.g., n-BuLi) Phosphonium Salt->Ylide Oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane Intermediate) Ylide->Oxaphosphetane Aldehyde Aldehyde (R-CHO) Aldehyde->Oxaphosphetane Product Alkene (R-CH=CH₂) + Triphenylphosphine Oxide Oxaphosphetane->Product

Caption: Key steps in the Wittig reaction.

References

preventing premature polymerization of 4-Vinylbenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the premature polymerization of 4-Vinylbenzaldehyde (4-VBA) during storage. It includes troubleshooting procedures and frequently asked questions in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-VBA) and why is it prone to polymerization?

This compound is an organic compound containing both a vinyl group and an aldehyde group. The presence of the reactive vinyl group makes it susceptible to polymerization, a process where individual monomer molecules link together to form long polymer chains. This can be initiated by heat, light, or the presence of radical species.

Q2: What are the ideal storage conditions for 4-VBA to prevent polymerization?

To ensure the stability of 4-VBA, it is crucial to store it under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term) or -20°C (long-term)[1]Reduces the rate of potential polymerization reactions.
Atmosphere Inert atmosphere (e.g., Nitrogen or Argon)Prevents oxygen from initiating radical polymerization.
Light In a dark or amber-colored containerProtects the compound from light-induced polymerization.
Container Tightly sealed containerPrevents exposure to air and moisture.

Q3: What are inhibitors and how do they prevent polymerization of 4-VBA?

Inhibitors are chemical compounds added to reactive monomers like 4-VBA to prevent spontaneous polymerization. They work by scavenging free radicals that initiate the polymerization chain reaction. Common inhibitors for vinyl monomers include phenolic compounds such as hydroquinone (HQ), 4-methoxyphenol (MEHQ), and 4-tert-butylcatechol (TBC).

Q4: What is the typical concentration of inhibitor in commercially supplied 4-VBA?

The specific inhibitor and its concentration can vary by supplier. While not always explicitly stated for 4-VBA, similar vinyl monomers like styrene are often stabilized with 10-50 ppm of an inhibitor such as 4-tert-butylcatechol (TBC). It is imperative to consult the supplier's Certificate of Analysis (CoA) or Safety Data Sheet (SDS) for the exact inhibitor and its concentration in your specific batch of 4-VBA.

Troubleshooting Guide

Issue 1: How can I check if my 4-VBA has started to polymerize?

Visual Inspection Protocol:

A simple visual inspection can often reveal signs of polymerization.

Procedure:

  • Safety First: Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses and gloves.

  • Sample Preparation: Gently swirl the container of 4-VBA to ensure homogeneity. Avoid vigorous shaking, which can introduce air.

  • Inspection:

    • Observe the liquid against a well-lit white and black background.

    • Appearance of a clear, mobile liquid: This is the expected appearance of pure, unpolymerized 4-VBA.

    • Signs of Polymerization: Look for any of the following:

      • Increased viscosity: The liquid appears thicker and flows more slowly than expected.

      • Cloudiness or haziness: The liquid is no longer perfectly clear.

      • Presence of precipitates or solid particles: Formation of solid material within the liquid.

      • Gel formation: The liquid has started to solidify into a gel-like substance.

Analytical Detection of Oligomers:

For a more quantitative assessment, Gel Permeation Chromatography (GPC) or High-Performance Liquid Chromatography (HPLC) can be used to detect the presence of oligomers (short polymer chains), which are the initial signs of polymerization.[2][3][4][5][6][7][8][9][10]

GPC_HPLC_Workflow

Issue 2: How can I confirm the presence of a phenolic inhibitor before using my 4-VBA?

A qualitative test using ferric chloride can indicate the presence of phenolic inhibitors.

Experimental Protocol: Ferric Chloride Test for Phenolic Inhibitors

Materials:

  • 4-VBA sample

  • Ethanol

  • 1% aqueous ferric chloride (FeCl₃) solution (freshly prepared)

  • Test tubes

Procedure:

  • In a clean test tube, dissolve 1-2 drops of your 4-VBA sample in 1 mL of ethanol.

  • In a separate test tube, add 1 mL of ethanol as a control.

  • To both test tubes, add 1-2 drops of the 1% ferric chloride solution.

  • Gently shake the test tubes and observe any color change against a white background.

  • Positive Result: The formation of a violet, green, or blue color in the test tube containing the 4-VBA sample indicates the presence of a phenolic inhibitor.[11][12][13][14][15][16] The control should show no significant color change.

Ferric_Chloride_Test

Issue 3: I need to use inhibitor-free 4-VBA for my experiment. How do I remove the inhibitor?

Commercially available inhibitor removal columns are a convenient and effective method.

Experimental Protocol: Inhibitor Removal Using a Pre-packed Column

Materials:

  • 4-VBA containing inhibitor

  • Inhibitor removal column (e.g., packed with alumina)

  • Collection flask

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • Column Preparation: Secure the inhibitor removal column in a vertical position. If working under an inert atmosphere, set up the apparatus accordingly.

  • Loading the Monomer: Carefully add the 4-VBA to the top of the column.

  • Elution: Allow the 4-VBA to pass through the column under gravity.

  • Collection: Collect the purified, inhibitor-free 4-VBA in a clean, dry flask.

  • Storage and Use: Use the inhibitor-free 4-VBA immediately, as it is now highly susceptible to polymerization. If short-term storage is necessary, keep it at low temperature (0-4°C) and under an inert atmosphere.

Issue 4: My 4-VBA shows signs of polymerization. What should I do?

Troubleshooting Partially Polymerized 4-VBA

Troubleshooting_Polymerization

Emergency Protocol for Runaway Polymerization:

A runaway polymerization is a hazardous situation where the rate of polymerization accelerates, leading to a rapid increase in temperature and pressure.

  • Immediate Evacuation: If you observe a rapid, uncontrolled temperature increase, evacuate the immediate area.

  • Alert Safety Personnel: Inform your institution's safety officer or emergency response team immediately.

  • Do Not Attempt to Handle: Do not attempt to move or cool the container, as it may rupture.

  • Follow Emergency Procedures: Adhere to your laboratory's specific emergency response plan for runaway reactions.

For non-emergency situations with partial polymerization, if the material is still mostly liquid, purification by vacuum distillation in the presence of an inhibitor may be possible. However, this should only be attempted by experienced personnel with appropriate safety precautions in place. In most cases, it is safer to dispose of the partially polymerized material according to your institution's hazardous waste guidelines.

References

Technical Support Center: Purification of Crude 4-Vinylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Vinylbenzaldehyde (CAS: 1791-26-0).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis (such as other isomers or over-oxidized products like 4-vinylbenzoic acid), residual solvents, and polymers formed via the vinyl group. The presence of the reactive vinyl group makes this compound susceptible to polymerization, which is a major source of impurity.[1]

Q2: How should I store crude and purified this compound to prevent degradation?

A2: this compound is prone to both oxidation of the aldehyde and polymerization of the vinyl group.[1] For optimal stability, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a dark place. For long-term storage, keeping it in a freezer at or below -20°C is recommended.[2][3] For short-term use, storage at 2-8°C is acceptable.[3] The addition of a polymerization inhibitor, such as 4-tert-butylcatechol (TBC), may also be considered.

Q3: Which purification technique is most suitable for my scale and purity requirements?

A3: The choice of purification method depends on the nature of the impurities and the desired scale.

  • Fractional Vacuum Distillation: Ideal for large-scale purification and for removing non-volatile or significantly less volatile impurities.[4]

  • Flash Column Chromatography: Excellent for high-purity small to medium-scale separations, especially for removing impurities with similar boiling points but different polarities.[5][6]

  • Sodium Bisulfite Extraction: A highly selective chemical method for separating aldehydes from non-aldehydic impurities. It is effective for removing impurities that do not react with sodium bisulfite.[4]

Q4: My this compound polymerized during purification. How can I prevent this?

A4: Polymerization is a common issue due to the reactive vinyl group, often initiated by heat or light.[1] To prevent this:

  • Keep Temperatures Low: Use the lowest possible temperatures during all steps, especially during distillation and solvent evaporation.

  • Use an Inhibitor: If compatible with your downstream application, consider adding a radical inhibitor like TBC to the crude material before purification.

  • Work Quickly: Minimize the duration of the purification process.

  • Exclude Oxygen: Perform distillations and solvent removal under an inert atmosphere or vacuum.

Purification Methodologies and Troubleshooting

Below are detailed protocols and troubleshooting guides for the most common purification techniques for this compound.

Fractional Vacuum Distillation

This technique separates compounds based on their boiling points at reduced pressure. It is highly effective for removing non-volatile impurities. The boiling point of this compound is 92-93 °C at 14 Torr (~18.7 kPa).[2]

  • Apparatus Setup: Assemble a fractional distillation apparatus using dry glassware. Include a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter. Ensure all joints are properly sealed with vacuum grease.

  • Sample Preparation: Place a magnetic stir bar and the crude this compound into the distillation flask. It is advisable to add a small amount of a polymerization inhibitor if not already present.

  • System Purge: Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation: Begin stirring and gradually apply the vacuum. Once the desired pressure is stable, slowly heat the distillation flask with a heating mantle.

  • Fraction Collection: Discard any initial low-boiling fractions. Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure.

  • Shutdown: Once the collection is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

ProblemPossible Cause(s)Solution(s)
Bumping/Uncontrolled Boiling - No or ineffective boiling chips/stir bar.- Heating too rapidly.- Ensure a stir bar is present and functioning.- Heat the flask more gradually and ensure even heating.[4]
No Distillate Collection - Insufficient heating.- Vacuum is too high for the temperature.- Leak in the system.- Increase the heating mantle temperature.- Adjust the vacuum to match the desired boiling point.- Check all joints for proper sealing.[4]
Product Polymerized in Flask - Heating temperature is too high.- Distillation took too long.- Absence of an inhibitor.- Use a lower distillation temperature by applying a higher vacuum.- Ensure the setup is efficient to minimize time.- Add a suitable polymerization inhibitor to the crude material.
Product Solidifies in Condenser - The condenser water is too cold.- For compounds with melting points above the coolant temperature, use room temperature water or no coolant in the condenser.
Pressure (Torr / mmHg)Approximate Boiling Point (°C)
760~221 (extrapolated, significant polymerization risk)
1492-93[2]
10~85-88
1~55-60
Flash Column Chromatography

This method separates compounds based on their differential adsorption to a stationary phase, eluting with a mobile phase. It is ideal for achieving high purity on a lab scale.

  • TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal system will give the product a retention factor (Rf) of approximately 0.3.[5]

  • Column Packing: Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom. Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column, tapping gently to ensure even packing without air bubbles.[7] Let the solvent drain until it is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel. Alternatively, use the "dry loading" method by pre-adsorbing the crude product onto a small amount of silica gel.[8]

  • Elution: Carefully add the mobile phase to the top of the column. Begin collecting the eluent in fractions. You may need to gradually increase the polarity of the mobile phase (gradient elution) to elute the product efficiently.[9]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature to obtain the purified this compound.

ProblemPossible Cause(s)Solution(s)
Poor Separation of Spots - The mobile phase is too polar or not polar enough.- Column was packed improperly (channeling).- Adjust the solvent polarity based on TLC results. A shallower gradient during elution can improve separation.[9]- Repack the column carefully to ensure a homogenous stationary phase.
Product Elutes with Impurities - The column is overloaded.- The polarity difference between the product and impurity is too small.- Use a larger column or a smaller amount of crude product.- Try a different solvent system with different selectivity (e.g., dichloromethane/hexane).[9]
No Product Eluted - Product is too strongly adsorbed.- Product is colorless and was missed.- Increase the polarity of the mobile phase significantly.- Ensure all fractions are being tested by TLC with a UV lamp or an appropriate stain.
Cracked or Dry Column Bed - The solvent level dropped below the top of the silica gel.- This is irreversible; the column must be repacked. Always keep the silica gel bed wet with the mobile phase.[7]
Sodium Bisulfite Extraction

This chemical purification method relies on the reversible reaction of aldehydes with sodium bisulfite to form a water-soluble adduct.

  • Adduct Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether). In a separatory funnel, mix this solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for an extended period to ensure complete formation of the solid bisulfite adduct.[4]

  • Separation: Separate the aqueous layer containing the adduct. Wash the organic layer with water and combine all aqueous layers. Extract the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining non-aldehydic impurities.[4]

  • Regeneration: Place the aqueous layer containing the adduct in a flask. Regenerate the aldehyde by adding a strong base (e.g., saturated sodium carbonate solution) or a strong acid (e.g., HCl) until the solution is basic or acidic, respectively. The aldehyde will be liberated from the adduct.[4]

  • Extraction: Extract the regenerated this compound with a fresh portion of the organic solvent (e.g., diethyl ether) multiple times.

  • Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure (at low temperature) to obtain the purified aldehyde.[4]

ProblemPossible Cause(s)Solution(s)
No Precipitate/Adduct Forms - Insufficient shaking or reaction time.- Low concentration of reactants.- Shake the mixture more vigorously and for a longer duration.- Use a saturated solution of sodium bisulfite.[4]
Emulsion Formation During Extraction - Vigorous shaking with certain solvent systems.- Allow the mixture to stand for a longer period.- Add a small amount of brine to help break the emulsion.[4]
Low Yield of Regenerated Aldehyde - Incomplete adduct formation.- Incomplete regeneration from the adduct.- Ensure sufficient reaction time for adduct formation.- Ensure the solution is sufficiently basic or acidic during regeneration and allow adequate time for the reaction.[4]

Visualized Workflows

G cluster_purification_selection Purification Method Selection Crude Crude this compound Analysis Analyze Impurity Profile (TLC, GC-MS, NMR) Crude->Analysis Decision Choose Method Analysis->Decision Distillation Fractional Vacuum Distillation Decision->Distillation Non-Volatile Impurities Large Scale Chromatography Flash Column Chromatography Decision->Chromatography Polar Impurities High Purity Needed Bisulfite Sodium Bisulfite Extraction Decision->Bisulfite Non-Aldehydic Impurities

Caption: Logical workflow for selecting a purification technique.

G cluster_distillation Workflow: Fractional Vacuum Distillation A 1. Assemble Apparatus & Add Crude Sample B 2. Apply Vacuum & Begin Stirring A->B C 3. Heat Gradually B->C D 4. Collect Pure Fraction at Correct BP/Pressure C->D E 5. Cool System Before Releasing Vacuum D->E

Caption: Workflow for purification by fractional vacuum distillation.

G cluster_chromatography Workflow: Flash Column Chromatography A 1. Determine Solvent System via TLC B 2. Pack Column with Silica Slurry A->B C 3. Load Crude Sample B->C D 4. Elute with Mobile Phase & Collect Fractions C->D E 5. Analyze Fractions by TLC D->E F 6. Combine Pure Fractions & Evaporate Solvent E->F

Caption: Workflow for purification by flash column chromatography.

G cluster_extraction Workflow: Sodium Bisulfite Extraction A 1. Form Adduct with Saturated NaHSO₃ (aq) B 2. Separate Aqueous Layer (contains adduct) A->B C 3. Wash Organic Layer to Remove Impurities B->C D 4. Regenerate Aldehyde from Aqueous Layer (add acid/base) C->D E 5. Extract Aldehyde with Organic Solvent D->E F 6. Wash, Dry, & Evaporate Solvent E->F

Caption: Workflow for purification by sodium bisulfite extraction.

References

identifying and minimizing side reactions in 4-Vinylbenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to identify and minimize side reactions during the synthesis of 4-Vinylbenzaldehyde.

Section 1: General Issues & FAQs

This section covers common problems that can occur regardless of the specific synthetic route chosen.

FAQ 1: Polymerization During Synthesis and Storage

Question: I am observing significant polymer formation during my reaction and subsequent workup. How can I prevent this?

Answer: this compound is highly susceptible to polymerization due to its reactive vinyl group.[1][2][3][4] This can be initiated by heat, light, or radical initiators.

Troubleshooting Steps:

  • Use of Inhibitors: Add a radical inhibitor to the reaction mixture and during purification/storage. Common inhibitors include 4-tert-butylcatechol (TBC) or hydroquinone.

  • Temperature Control: Maintain the lowest possible temperature throughout the synthesis and purification process. High temperatures can accelerate polymerization.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate species that initiate polymerization.[5]

  • Storage: Store the purified product in a cool, dark place, preferably in a freezer under an inert atmosphere, and with an added inhibitor.[6][7]

Logical Workflow: Preventing Polymerization

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Mitigation Strategies Problem Polymerization Observed (Low yield, high viscosity) Cause1 Radical Formation Problem->Cause1 Cause2 High Temperature Problem->Cause2 Cause3 Presence of Oxygen Problem->Cause3 Solution1 Add Radical Inhibitor (e.g., TBC, Hydroquinone) Cause1->Solution1 Solution2 Maintain Low Reaction & Purification Temp. Cause2->Solution2 Solution3 Use Inert Atmosphere (N2 or Ar) Cause3->Solution3 Solution4 Store Product Properly (Cool, Dark, Inhibited) Solution1->Solution4 Solution2->Solution4 Solution3->Solution4

Caption: Troubleshooting workflow for preventing polymerization.

Section 2: Synthesis-Specific Troubleshooting

This section addresses side reactions associated with common synthetic methods for this compound.

Method 1: Wittig Reaction

The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes.[8] For this compound, a common route involves the reaction of a suitable phosphonium ylide with terephthalaldehyde.

Question: My Wittig reaction has a low yield, and the product is difficult to purify from triphenylphosphine oxide. What can I do?

Answer: Low yields and contamination with triphenylphosphine oxide (TPPO) are common challenges in the Wittig reaction.[9]

Troubleshooting & Optimization:

  • Ylide Formation: Ensure the complete formation of the ylide by using a strong base (e.g., n-BuLi, NaH) and an anhydrous, aprotic solvent like THF or diethyl ether.[10] The characteristic color of the ylide (often deep red or orange) can indicate its formation.

  • Reaction Conditions: Add the aldehyde to the ylide solution slowly at a low temperature (e.g., -78 °C to 0 °C) to control the reaction and improve stereoselectivity.

  • TPPO Removal: Triphenylphosphine oxide can be challenging to remove via standard column chromatography due to similar polarity to the product.

    • Precipitation: TPPO can sometimes be precipitated from a nonpolar solvent mixture (e.g., hexane/ether) by cooling.

    • Complexation: Convert TPPO to a water-soluble salt by reacting it with MgBr₂ or ZnCl₂.

    • Alternative Reagents: For sterically hindered ketones or aldehydes, consider the Horner-Wadsworth-Emmons (HWE) reaction, which produces a water-soluble phosphate byproduct that is easier to remove.[8][11]

Wittig Reaction Pathway and Side Product

G ylide Phosphonium Ylide (Ph3P=CHR) oxaphosphetane Oxaphosphetane (Intermediate) ylide->oxaphosphetane + Aldehyde aldehyde Aldehyde/Ketone (R'C(=O)R'') aldehyde->oxaphosphetane alkene Desired Alkene (this compound) oxaphosphetane->alkene Main Pathway tppo Side Product (Triphenylphosphine Oxide) oxaphosphetane->tppo Forms Stoichiometrically

Caption: The Wittig reaction pathway and formation of the TPPO side product.

Method 2: Oxidation of 4-Vinylbenzyl Alcohol

The oxidation of 4-vinylbenzyl alcohol is a direct route to this compound. The primary challenge is preventing over-oxidation.

Question: During the oxidation of 4-vinylbenzyl alcohol, I am forming a significant amount of 4-vinylbenzoic acid. How can I improve selectivity for the aldehyde?

Answer: Over-oxidation to the carboxylic acid is a common side reaction. The choice of oxidizing agent and careful control of reaction conditions are critical for achieving high selectivity for the aldehyde.[12]

Troubleshooting & Optimization:

  • Choice of Oxidant: Use mild and selective oxidizing agents. Avoid harsh oxidants like potassium permanganate under acidic or neutral conditions, which readily oxidize aldehydes to carboxylic acids.

  • Stoichiometry: Use a stoichiometric amount or only a slight excess of the oxidant. A large excess will promote over-oxidation.[13]

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed, before significant over-oxidation occurs.

  • Temperature: Lowering the reaction temperature can help reduce the rate of the second oxidation step (aldehyde to acid).[13]

Table 1: Comparison of Oxidizing Agents for Benzyl Alcohol Oxidation

Oxidizing Agent/SystemTypical ConditionsSelectivity for AldehydeCommon Side Products/Issues
Pyridinium chlorochromate (PCC)CH₂Cl₂, Room TempHighToxic chromium byproduct, requires anhydrous conditions.[13]
Oxone / NaBrAqueous AcetonitrileGood to ExcellentRing bromination with electron-rich substrates.[14]
TEMPO / NaOCl (Bleach)Biphasic (e.g., CH₂Cl₂/H₂O)HighRequires careful pH control.
MnO₂Non-polar solvent (e.g., Hexane)High (for allylic/benzylic)Stoichiometric reagent, requires activation.
Phase Transfer Catalysis (PTC) with KMnO₄Non-polar solvent, Room TempHigh (reported >90%)Requires careful control to prevent over-oxidation.[15]

Oxidation Pathway and Over-oxidation Side Reaction

G start 4-Vinylbenzyl Alcohol oxidant1 Mild Oxidant start->oxidant1 product Desired Product (this compound) oxidant2 Harsh/Excess Oxidant product->oxidant2 side_product Side Product (4-Vinylbenzoic Acid) oxidant1->product Selective Oxidation oxidant2->side_product Over-oxidation

References

Technical Support Center: Knoevenagel-Doebner Reaction with 4-Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals employing the Knoevenagel-Doebner reaction with 4-hydroxybenzaldehydes. The following frequently asked questions (FAQs) and troubleshooting guides address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the Knoevenagel-Doebner reaction and why is it used for 4-hydroxybenzaldehydes?

The Knoevenagel-Doebner reaction is a modification of the Knoevenagel condensation. It involves the reaction of an aldehyde or ketone with a compound possessing an active methylene group, such as malonic acid, in the presence of a basic catalyst. A key feature of the Doebner modification is the use of pyridine as a solvent and a catalytic amount of piperidine, which facilitates the condensation and subsequent decarboxylation to yield an α,β-unsaturated carboxylic acid.[1][2][3] This reaction is particularly useful for synthesizing hydroxycinnamic acids from hydroxybenzaldehydes, which are important intermediates in the synthesis of pharmaceuticals, polymers, and cosmetics.[3]

Q2: My reaction is resulting in a low yield of the desired cinnamic acid derivative. What are the common causes?

Low yields in the Knoevenagel-Doebner reaction with 4-hydroxybenzaldehydes can stem from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction progress using thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.[1][4]

  • Side Reactions: The most common side reaction is the premature decarboxylation of the p-hydroxycinnamic acid product to form the corresponding 4-vinylphenol.[5][6] This is often promoted by high temperatures and an excess of the basic catalyst.[5]

  • Suboptimal Catalyst Concentration: The amount of catalyst, typically piperidine, is critical. Too little can lead to a sluggish reaction, while too much can promote side reactions.[5]

  • Steric Hindrance: While less of an issue with 4-hydroxybenzaldehyde, bulky substituents on other substrates can impede the reaction.[1]

  • Poor Reagent Quality: Ensure that the 4-hydroxybenzaldehyde, malonic acid, and catalysts are of high purity. Aldehydes, in particular, can oxidize over time.

Q3: I am observing a significant amount of 4-vinylphenol as a byproduct. How can I minimize its formation?

The formation of 4-vinylphenol occurs via decarboxylation of the p-coumaric acid product.[5][6] To minimize this side reaction:

  • Control the Temperature: Avoid excessively high reaction temperatures. Microwave-assisted synthesis, for instance, allows for precise temperature control and can limit the formation of vinylphenols.[5][6]

  • Optimize Catalyst Amount: Use a minimal effective amount of the basic catalyst (e.g., piperidine). Studies have shown that an excess of piperidine can promote the formation of vinylphenols.[5]

  • Reaction Time: Do not prolong the reaction unnecessarily after the starting material has been consumed, as this can lead to further degradation of the product.

Q4: What are the recommended catalysts and solvents for this reaction?

Traditionally, the Knoevenagel-Doebner reaction is carried out in pyridine with a catalytic amount of piperidine.[1][2] However, due to the toxicity of pyridine, greener alternatives have been explored.[7][8] Proline has been used as a catalyst in ethanol, which can favor the formation of the intermediate diacid.[9] Solvent-free conditions using ammonium bicarbonate as a catalyst have also been reported to be effective.[7] For microwave-assisted synthesis, DMF has been used as a solvent.[5][6]

Q5: How should I purify the final p-coumaric acid product?

Purification typically involves the following steps:

  • Acidification: After the reaction is complete, the mixture is cooled and then acidified with a dilute acid (e.g., HCl) to precipitate the crude product.[1][10]

  • Filtration: The precipitated solid is collected by vacuum filtration.[4][10]

  • Washing: The collected solid should be washed with cold water to remove any remaining salts and impurities.[1][4]

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent, such as an ethanol/water mixture.[4]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the Knoevenagel-Doebner reaction with 4-hydroxybenzaldehydes.

Problem 1: Low or No Product Formation
Potential Cause Recommended Solution
Inactive Catalyst Use a fresh bottle of piperidine or pyridine. Consider alternative catalysts like proline or ammonium bicarbonate.[7][9]
Low Reaction Temperature Ensure the reaction is heated to the appropriate temperature for the chosen solvent system (e.g., reflux in pyridine).[1]
Insufficient Reaction Time Monitor the reaction progress by TLC until the 4-hydroxybenzaldehyde spot disappears.
Poor Quality Reagents Use purified 4-hydroxybenzaldehyde and dry malonic acid.
Problem 2: Significant Byproduct Formation (e.g., 4-vinylphenol)
Potential Cause Recommended Solution
Excessive Heat Lower the reaction temperature. Consider using microwave synthesis for better temperature control.[5]
High Catalyst Concentration Reduce the amount of piperidine used. A catalytic amount (e.g., 0.1-0.5 equivalents) is often sufficient.[5]
Prolonged Reaction Time Stop the reaction as soon as the starting material is consumed to prevent product degradation.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the Knoevenagel-Doebner reaction with various substituted benzaldehydes, providing a comparative overview.

Aldehyde Catalyst/Solvent Temperature (°C) Time Yield (%) Reference
4-HydroxybenzaldehydePiperidine/DMF (Microwave)9030 min92[6]
VanillinPiperidine/DMF (Microwave)9030 min97[6]
SyringaldehydePiperidine/DMF (Microwave)9030 min95[6]
3,4-DihydroxybenzaldehydePiperidine/DMF (Microwave)9030 min85[6]
SyringaldehydeAmmonium Bicarbonate (Solvent-free)902 h80 (recrystallized)[7]
4-NitrobenzaldehydeAmmonium Bicarbonate (Solvent-free)902 hHigh Conversion[7]
4-MethoxybenzaldehydeAmmonium Bicarbonate (Solvent-free)902 hHigh Conversion[7]

Experimental Protocols

Classical Knoevenagel-Doebner Protocol

This protocol is a standard method using pyridine and piperidine.

Materials:

  • 4-Hydroxybenzaldehyde

  • Malonic Acid

  • Pyridine (solvent)

  • Piperidine (catalyst)

  • Dilute Hydrochloric Acid

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • In a round-bottom flask, dissolve malonic acid (1.2 equivalents) in pyridine.

  • To the stirred solution, add 4-hydroxybenzaldehyde (1 equivalent).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).[1]

  • Heat the reaction mixture to a gentle reflux and stir for 2-8 hours. The evolution of CO₂ gas indicates that the reaction is proceeding.

  • Monitor the disappearance of the 4-hydroxybenzaldehyde by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid until the pH is acidic.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product. For higher purity, recrystallize the p-coumaric acid from an ethanol/water mixture.[4]

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the Knoevenagel-Doebner reaction.

TroubleshootingWorkflow Knoevenagel-Doebner Troubleshooting start Reaction Issue (e.g., Low Yield, Impurities) check_yield Is the yield low? start->check_yield check_impurities Are there significant impurities? check_yield->check_impurities No incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction Yes vinylphenol 4-Vinylphenol byproduct? check_impurities->vinylphenol Yes success Successful Reaction check_impurities->success No optimize_time_temp Increase reaction time or temperature. Monitor with TLC. incomplete_reaction->optimize_time_temp Yes catalyst_issue Catalyst Inactive? incomplete_reaction->catalyst_issue No optimize_time_temp->success catalyst_issue->check_impurities No use_fresh_catalyst Use fresh catalyst. Consider alternatives. catalyst_issue->use_fresh_catalyst Yes use_fresh_catalyst->success reduce_temp_catalyst Lower reaction temperature. Reduce catalyst amount. vinylphenol->reduce_temp_catalyst Yes other_byproducts Other byproducts? vinylphenol->other_byproducts No reduce_temp_catalyst->success purification Optimize purification. (Recrystallization, Chromatography) other_byproducts->purification Yes other_byproducts->success No purification->success

Caption: A flowchart for troubleshooting common problems in the Knoevenagel-Doebner reaction.

Reaction Mechanism and Side Reaction

This diagram illustrates the key steps of the Knoevenagel-Doebner reaction and the competing decarboxylation side reaction.

ReactionMechanism Knoevenagel-Doebner Mechanism & Side Reaction cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway aldehyde 4-Hydroxybenzaldehyde + Malonic Acid condensation Knoevenagel Condensation aldehyde->condensation + Piperidine/Pyridine intermediate Intermediate Adduct condensation->intermediate decarboxylation1 Decarboxylation (-CO2) intermediate->decarboxylation1 product p-Coumaric Acid (Desired Product) decarboxylation1->product decarboxylation2 Further Decarboxylation (-CO2) product->decarboxylation2 High Temp./ Excess Base side_product 4-Vinylphenol (Byproduct) decarboxylation2->side_product

Caption: The reaction pathway of the Knoevenagel-Doebner condensation and the side reaction leading to 4-vinylphenol.

References

Technical Support Center: Optimizing RAFT Polymerization of 4-Vinylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 4-Vinylbenzaldehyde (4-VBA).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for RAFT polymerization of this compound (4-VBA)?

A1: A well-established starting point for the RAFT polymerization of 4-VBA involves using S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT) as the chain transfer agent (CTA) and 2,2′-azobis(isobutyronitrile) (AIBN) as the initiator.[1][2] The reaction can be successfully carried out in solvents like 1,4-dioxane or 2-butanone at temperatures ranging from 70-75 °C.[1][2] A typical molar ratio of [VBA]₀:[DDMAT]₀:[AIBN]₀ is 100:1:0.1.[1]

Q2: What level of control can be expected with the RAFT polymerization of 4-VBA?

A2: With appropriate conditions, the RAFT polymerization of 4-VBA can yield well-defined poly(this compound) (PVBA) with a low polydispersity index (PDI or Đ) of less than 1.17.[1][2] The polymerization exhibits living characteristics, demonstrated by a linear relationship between the number-average molecular weight (Mn) and monomer conversion.[1][2]

Q3: Why is a solvent necessary for the RAFT polymerization of 4-VBA?

A3: A solvent is crucial because the resulting polymer, PVBA, has poor solubility in its own monomer, 4-VBA.[1] Using a suitable solvent, such as 1,4-dioxane or 2-butanone, ensures the reaction mixture remains homogeneous, which is essential for achieving good control over the polymerization.[1] 2-butanone has been reported to be a better solvent for PVBA than 1,4-dioxane.[1]

Q4: Can the resulting PVBA be used for further reactions like block copolymerization?

A4: Yes, the PVBA synthesized via RAFT polymerization retains the thiocarbonylthio end-group, allowing it to be used as a macromolecular chain transfer agent (macro-CTA) for subsequent chain extensions.[1] For example, well-defined PVBA has been successfully used to synthesize block copolymers like PVBA-b-PSt (poly(this compound)-block-polystyrene).[1][2]

Q5: What are the key safety precautions when working with this compound?

A5: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4] It is crucial to handle this chemical in a well-ventilated area, preferably under a fume hood.[3][4] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Avoid breathing fumes and wash hands thoroughly after handling.[3] Store 4-VBA in a cool, dry place away from ignition sources.[3][4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High Polydispersity (PDI > 1.3) 1. Initiator concentration is too high: An excess of initiator-derived radicals can lead to increased termination reactions, broadening the molecular weight distribution.[5] 2. Inappropriate RAFT agent: The chosen RAFT agent may not be suitable for controlling the polymerization of a styrene derivative like 4-VBA. 3. High reaction temperature: Elevated temperatures can increase the rate of termination reactions. 4. High monomer conversion: Pushing the reaction to very high conversions can sometimes lead to a loss of control and broader PDI.1. Decrease the initiator concentration: A common starting point for the [CTA]:[Initiator] molar ratio is between 3:1 and 10:1. Increasing this ratio (e.g., to 10:1) generally improves control and lowers the PDI.[5] 2. Select a suitable RAFT agent: Trithiocarbonates and dithiobenzoates are generally effective for styrene-like monomers.[6] DDMAT is a proven effective CTA for 4-VBA.[1] 3. Lower the reaction temperature: Try reducing the temperature by 5-10 °C. Note that this will also decrease the polymerization rate. 4. Target a moderate conversion: Aim for monomer conversions between 45-76% where good control has been demonstrated.[1]
Low Monomer Conversion 1. Initiator concentration is too low: Insufficient radical generation will result in a slow polymerization rate. 2. Low reaction temperature: The rate of initiator decomposition is temperature-dependent. 3. Presence of inhibitors: The monomer may contain inhibitors (like hydroquinone) from storage that have not been adequately removed.[7] 4. Oxygen in the system: Oxygen is a radical scavenger and will inhibit the polymerization.1. Increase the initiator concentration: Decrease the [CTA]:[Initiator] ratio, but be mindful of the potential for increased PDI.[5] 2. Increase the reaction temperature: A higher temperature will increase the rate of initiator decomposition and thus the polymerization rate.[8] 3. Purify the monomer: Pass the 4-VBA through a column of basic alumina to remove the inhibitor before use. 4. Thoroughly degas the reaction mixture: Use techniques like freeze-pump-thaw cycles (at least three) or sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.[5]
Bimodal or Shouldered GPC Trace 1. High molecular weight shoulder: This can be caused by a burst of initiation at the beginning of the polymerization before the RAFT equilibrium is established, leading to some uncontrolled, high molecular weight chains.[9] 2. Low molecular weight shoulder: This may indicate chain transfer to solvent or monomer, or the presence of impurities that act as chain transfer agents.1. Slow down the initial rate: Lowering the initial temperature or using an initiator with a slower decomposition rate can help establish control before significant propagation occurs.[9] 2. Ensure high purity of reagents: Purify the monomer and solvent before use. Consider using a different solvent that is less prone to chain transfer.
Polymerization Inhibition or Significant Retardation 1. Inhibitor in monomer: As mentioned above, residual inhibitor will prevent polymerization.[7] 2. Incompatible RAFT agent: Some RAFT agents can strongly retard or inhibit the polymerization of certain monomers. 3. Decomposition of the RAFT agent: The RAFT agent may not be stable under the reaction conditions.1. Remove inhibitor from the monomer. 2. Choose a RAFT agent with appropriate reactivity for styrenic monomers. Dithiobenzoates and trithiocarbonates are generally suitable.[6] 3. Ensure the RAFT agent is stored correctly and is of high purity.
Insoluble Polymer Formation During Reaction 1. Poor solvent for the polymer: The synthesized PVBA is precipitating out of solution.[1] 2. Cross-linking side reactions: Although less common for this monomer under these conditions, side reactions could potentially lead to insoluble products.1. Use a better solvent: 2-butanone is reported to be a better solvent for PVBA than 1,4-dioxane.[1] You may also need to adjust the monomer concentration. 2. Lower the reaction temperature: This can help to minimize potential side reactions.

Quantitative Data Summary

Table 1: RAFT Polymerization of this compound (4-VBA) under Various Conditions

Entry[VBA]₀:[DDMAT]₀:[AIBN]₀SolventTemp (°C)Time (h)Conversion (%)Mn, GPC (Da)PDI (Đ)
1100:1:0.21,4-Dioxane7022.5456,2001.15
2100:1:0.22-Butanone7015.07610,3001.17
3100:1:0.12-Butanone757.5557,5001.14

Data adapted from Sun, G., Cheng, C., & Wooley, K. L. (2007). Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of this compound. Macromolecules, 40(4), 793–795.[1]

Experimental Protocols

1. Materials

  • This compound (4-VBA, monomer)

  • S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT, RAFT agent)

  • 2,2′-azobis(isobutyronitrile) (AIBN, initiator)

  • 2-Butanone (solvent)

  • Basic alumina

  • Pentane (for precipitation)

  • Argon or Nitrogen gas

2. Monomer Purification

To remove the polymerization inhibitor, pass the 4-VBA monomer through a short column packed with basic alumina immediately before use.

3. RAFT Polymerization Procedure

  • In a Schlenk flask equipped with a magnetic stir bar, add 4-VBA, DDMAT, and 2-butanone. For the conditions in Entry 3 of Table 1, this would correspond to a molar ratio of [VBA]₀:[DDMAT]₀ = 100:1 in 50 vol% of 2-butanone.

  • Seal the flask with a rubber septum and degas the solution by performing at least three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

  • In a separate vial, dissolve the required amount of AIBN in a small amount of degassed 2-butanone to achieve the desired [DDMAT]₀:[AIBN]₀ ratio (e.g., 1:0.1 for Entry 3).

  • Using a gas-tight syringe, transfer the AIBN solution to the reaction flask.

  • Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 75 °C).

  • Allow the polymerization to proceed for the desired time (e.g., 7.5 hours), with continuous stirring.

  • To quench the reaction, remove the flask from the oil bath and expose the solution to air.

4. Polymer Isolation and Purification

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold pentane (e.g., 10-20 times the volume of the reaction mixture) with vigorous stirring.

  • Collect the precipitated polymer by filtration or decantation.

  • To further purify, redissolve the polymer in a small amount of a good solvent (e.g., THF or 2-butanone) and re-precipitate into cold pentane.

  • Repeat the dissolution and precipitation step one more time.

  • Dry the final polymer product under vacuum to a constant weight.

5. Characterization

  • Monomer Conversion: Determine the monomer conversion by ¹H NMR spectroscopy by comparing the integration of the aldehyde proton of the monomer (around 10.0 ppm) with that of the polymer (around 9.8 ppm).

  • Molecular Weight and Polydispersity: Analyze the number-average molecular weight (Mn) and polydispersity index (PDI or Đ) of the purified polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

Visualizations

RAFT_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification Monomer_Purification Monomer Purification (Remove Inhibitor) Reagent_Prep Prepare Reagents (Monomer, CTA, Solvent) Monomer_Purification->Reagent_Prep Degassing Degassing (Freeze-Pump-Thaw) Reagent_Prep->Degassing Initiator_Addition Initiator Addition Degassing->Initiator_Addition Polymerization Polymerization (Heating & Stirring) Initiator_Addition->Polymerization Quenching Reaction Quenching Polymerization->Quenching Precipitation Precipitation (in Cold Pentane) Quenching->Precipitation Purification Purification (Redissolve & Reprecipitate) Precipitation->Purification Drying Drying (Under Vacuum) Purification->Drying Characterization Characterization (NMR, GPC) Drying->Characterization

Caption: Experimental workflow for RAFT polymerization of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start High PDI Observed in GPC High_Initiator [Initiator] too high? Start->High_Initiator High_Temp Temperature too high? Start->High_Temp Bad_CTA Inappropriate CTA? Start->Bad_CTA Decrease_Initiator Increase [CTA]/[I] Ratio High_Initiator->Decrease_Initiator Lower_Temp Decrease Temperature High_Temp->Lower_Temp Change_CTA Select Appropriate CTA (e.g., Trithiocarbonate) Bad_CTA->Change_CTA

Caption: Troubleshooting logic for addressing high polydispersity (PDI).

References

how to avoid high molecular weight shoulder in GPC of poly(4-vinylbenzaldehyde)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding high molecular weight (HMW) shoulders during the Gel Permeation Chromatography (GPC) analysis of poly(4-vinylbenzaldehyde).

Troubleshooting Guide: High Molecular Weight Shoulder in GPC

A high molecular weight shoulder in the GPC chromatogram of poly(this compound) is a common issue that can lead to inaccurate molecular weight determination and polydispersity values. This guide provides a systematic approach to identify and resolve the root causes.

Problem: The GPC chromatogram of poly(this compound) exhibits a shoulder or a distinct peak at a shorter retention time (higher molecular weight) than the main polymer peak.

Possible Causes and Solutions:

Cause IDPossible CauseInvestigation StepsRecommended Solutions
P-1 Uncontrolled Polymerization Review the polymerization method. Was a controlled/living polymerization technique (e.g., RAFT, living anionic) used? Check for broad polydispersity (Đ > 1.5) in previous results.Employ a controlled polymerization method such as Reversible Addition-Fragmentation chain Transfer (RAFT) or living anionic polymerization to achieve a well-defined polymer with a narrow molecular weight distribution.[1]
P-2 Side Reactions During Polymerization Analyze the polymerization conditions (initiator, temperature, solvent). Side reactions like chain transfer can broaden the molecular weight distribution.[1]For cationic polymerization, consider adding a proton trap like 2,6-di-tert-butylpyridine (DTBP) to minimize side reactions.[1] For free radical polymerization, optimize initiator concentration and temperature to minimize branching.
A-1 Polymer Aggregation in Solution Prepare a fresh sample for GPC analysis, ensuring complete dissolution. Compare the chromatograms of freshly prepared and aged solutions.Optimize the dissolution procedure. Allow the polymer to dissolve slowly in the GPC mobile phase without vigorous shaking or heating.[2][3] Filter the sample through a 0.2-0.45 µm filter before injection.[3]
G-1 Interaction with GPC Column The polar aldehyde groups may interact with the stationary phase of the GPC column, leading to peak distortion.Use a mobile phase additive to suppress polar interactions. For many polar polymers, adding a salt like lithium bromide (LiBr) to the eluent (e.g., DMF) is effective.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is a high molecular weight shoulder in a GPC chromatogram?

A high molecular weight shoulder is a feature on a GPC trace that appears as a small, secondary peak or a broad "tail" on the lower retention time side of the main polymer peak. This indicates the presence of species that are larger in hydrodynamic volume than the majority of the polymer chains.

Q2: Why is it important to avoid a high molecular weight shoulder?

The presence of a high molecular weight shoulder can significantly skew the calculated average molecular weights (Mn, Mw) and broaden the polydispersity index (Đ), leading to an inaccurate representation of the polymer sample. For applications in drug delivery and materials science, a well-defined polymer with a predictable molecular weight distribution is often crucial for performance.

Q3: Can the aldehyde group in poly(this compound) cause these issues?

Yes, the aldehyde group is reactive and can potentially lead to side reactions during polymerization, such as branching or even cross-linking under certain conditions, which would result in higher molecular weight species. Additionally, the polarity of the aldehyde groups can promote polymer aggregation in solution or interaction with the GPC column packing material if the analysis conditions are not optimized.

Q4: What are the ideal polymerization methods to synthesize well-defined poly(this compound)?

Controlled radical polymerization techniques like RAFT and living polymerization methods such as anionic polymerization are highly recommended. These methods allow for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low Đ), minimizing the formation of high molecular weight byproducts.

Q5: How can I prevent aggregation of poly(this compound) during GPC sample preparation?

To prevent aggregation, ensure the polymer is fully dissolved in the GPC mobile phase. It is best to prepare samples fresh and allow them to dissolve slowly over several hours with gentle agitation. Avoid high temperatures during dissolution, as this can sometimes promote side reactions. Filtering the sample solution through an appropriate syringe filter (e.g., 0.2 µm PTFE) immediately before injection is also a critical step to remove any insoluble aggregates.[2][3]

Q6: What are the recommended GPC conditions for analyzing poly(this compound)?

For polar polymers like poly(this compound), a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is a suitable mobile phase. To prevent on-column interactions and aggregation, it is highly recommended to add a salt, such as lithium bromide (LiBr), to the mobile phase at a concentration of around 0.05 M.[4][5][6]

Experimental Protocols

Protocol 1: RAFT Polymerization of this compound

This protocol is adapted from established methods for the controlled polymerization of this compound to yield a well-defined polymer.

Materials:

  • This compound (VBA), inhibitor removed

  • RAFT agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate - DDMAT)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane or 2-butanone)

  • Schlenk flask and nitrogen/argon line

Procedure:

  • In a Schlenk flask, dissolve VBA, DDMAT, and AIBN in the anhydrous solvent. A typical molar ratio of [VBA]:[DDMAT]:[AIBN] is 100:1:0.2.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70-75 °C).

  • Allow the polymerization to proceed for the desired time (e.g., 8-24 hours).

  • Quench the polymerization by cooling the flask in an ice bath and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration and dry under vacuum at room temperature.

Protocol 2: GPC Analysis of Poly(this compound)

This protocol provides a general procedure for the GPC analysis of poly(this compound) to minimize the risk of a high molecular weight shoulder.

Materials and Equipment:

  • GPC system with a refractive index (RI) detector

  • GPC columns suitable for polar organic solvents (e.g., polystyrene-divinylbenzene columns)

  • HPLC-grade mobile phase (e.g., DMF or THF)

  • Lithium bromide (LiBr)

  • Poly(this compound) sample

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by dissolving LiBr in the chosen solvent (e.g., DMF) to a final concentration of 0.05 M. Filter and degas the mobile phase before use.

  • Sample Preparation:

    • Accurately weigh the poly(this compound) sample and dissolve it in the mobile phase to a concentration of 1-2 mg/mL.

    • Allow the sample to dissolve completely at room temperature. This may take several hours. Gentle agitation can be used, but avoid vigorous shaking or sonication.

    • Once fully dissolved, filter the sample solution through a 0.2 µm syringe filter directly into a GPC vial.

  • GPC Analysis:

    • Equilibrate the GPC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Analyze the resulting chromatogram for the presence of any high molecular weight shoulders.

Data Presentation

Table 1: Comparison of Polymerization Methods for Poly(this compound)

Polymerization MethodTypical Polydispersity (Đ)Control over Molecular WeightTendency for HMW ShoulderReference
Free Radical (uncontrolled)> 1.5PoorHighGeneral Knowledge
Cationic1.2 - 1.5 (can be broader)Moderate (prone to side reactions)Moderate[1]
Anionic (living)< 1.1ExcellentLowGeneral Knowledge
RAFT< 1.2ExcellentLow[1]

Mandatory Visualization

cluster_causes Potential Causes of HMW Shoulder cluster_solutions Recommended Solutions P1 Uncontrolled Polymerization S1 Use Controlled Polymerization (RAFT, Anionic) P1->S1 P2 Side Reactions (e.g., Branching) S2 Optimize Reaction Conditions P2->S2 A1 Polymer Aggregation in Solution S3 Proper Sample Preparation A1->S3 G1 Column Interactions S4 Use Mobile Phase Additives (e.g., LiBr) G1->S4

Caption: Troubleshooting workflow for addressing a high molecular weight shoulder.

cluster_workflow Experimental Workflow to Avoid HMW Shoulder start Start step1 Select Controlled Polymerization Method (e.g., RAFT) start->step1 step2 Synthesize Poly(this compound) step1->step2 step3 Prepare GPC Sample: - Use mobile phase as solvent - Add LiBr - Slow dissolution - Filter (0.2 µm) step2->step3 step4 Perform GPC Analysis step3->step4 end Obtain Clean Chromatogram step4->end

Caption: Recommended experimental workflow for GPC analysis.

References

Technical Support Center: Addressing Low Molecular Weight Tailing in Acrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals encountering issues with low molecular weight tailing during acrylate polymerization.

Troubleshooting Guide

Question 1: My polymer analysis shows a significant low molecular weight tail or a lower-than-expected average molecular weight. What are the common causes?

Answer: Obtaining a polymer with a low molecular weight tail or an average molecular weight that is lower than anticipated in free-radical acrylate polymerization is a common issue that can be attributed to several key factors in the reaction setup and execution.[1] The primary causes include:

  • High Initiator Concentration: An excessively high concentration of the initiator generates a large number of free radicals simultaneously.[2] This leads to the initiation of many polymer chains at once, and since the available monomer is distributed among all these growing chains, the final average chain length is shorter.[2][3]

  • Unintended Chain Transfer: The presence of substances that can act as chain transfer agents (CTAs) will prematurely terminate growing polymer chains and initiate new, shorter chains.[4][5] These can be impurities in the monomer or solvent, or even the solvent itself.[1][5] For example, solvents with weak bonds that can undergo homolytic cleavage can act as chain transfer agents.[5]

  • Monomer Impurities: The purity of the acrylate monomer is critical.[1] Commercially available monomers often contain inhibitors (like hydroquinone monomethyl ether, MEHQ) to prevent spontaneous polymerization during storage.[1][6] If not removed, these inhibitors act as radical scavengers, terminating chains and reducing molecular weight.[1] Other synthesis byproducts can also act as unintended CTAs.[1][7]

  • Elevated Reaction Temperature: Higher polymerization temperatures increase the rate of all reactions, including initiation and termination.[3] An elevated temperature can lead to a higher rate of initiator decomposition and favor chain transfer reactions, both of which contribute to the formation of shorter polymer chains and a lower average molecular weight.[3][7][8]

  • Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization.[9] Oxygen reacts with initiating or propagating radicals to form stable peroxy radicals that are inefficient at continuing the polymer chain, leading to premature termination.[9]

G main Low Molecular Weight Tailing cause1 High Initiator Concentration main->cause1 cause2 Unintended Chain Transfer (Impurities, Solvent) main->cause2 cause3 Monomer Impurities (e.g., Inhibitors) main->cause3 cause4 Elevated Reaction Temperature main->cause4 cause5 Oxygen Inhibition main->cause5

Caption: Key factors leading to low molecular weight tailing in acrylate polymerization.

Question 2: How can I systematically troubleshoot and resolve low molecular weight tailing in my experiments?

Answer: A systematic approach is crucial for identifying and resolving the cause of low molecular weight tailing. The following workflow outlines the key steps to take, starting from the most common and easily addressable issues.

G start Start: Low MW Polymer Observed via GPC/SEC check_purity Is Monomer Purity Confirmed? start->check_purity purify Action: Purify Monomer (e.g., column, wash) check_purity->purify No check_atmosphere Is Reaction Under Inert Atmosphere? check_purity->check_atmosphere Yes purify->check_atmosphere degas Action: Degas Monomer/Solvent & Use N2/Ar Blanket check_atmosphere->degas No check_initiator Review Initiator Concentration check_atmosphere->check_initiator Yes degas->check_initiator reduce_initiator Action: Reduce Initiator Concentration Incrementally check_initiator->reduce_initiator Too High check_temp Review Reaction Temperature check_initiator->check_temp Optimal reduce_initiator->check_temp reduce_temp Action: Lower Temperature (ensure initiator half-life is appropriate) check_temp->reduce_temp Too High check_solvent Is Solvent a Potential Chain Transfer Agent? check_temp->check_solvent Optimal reduce_temp->check_solvent change_solvent Action: Switch to a Non-Transferring Solvent (e.g., Toluene, Benzene) check_solvent->change_solvent Yes end End: Desired MW Achieved check_solvent->end No change_solvent->end

Caption: Systematic workflow for troubleshooting low molecular weight in polymerization.

Frequently Asked Questions (FAQs)

Q3: How does initiator concentration affect the molecular weight and polydispersity index (PDI)? A higher initiator concentration leads to a greater number of free radicals, which initiate more polymer chains.[2] This results in a lower average molecular weight because the monomer is divided among more growing chains.[2][3] The effect on PDI can be complex; while a more uniform initiation process might narrow the PDI, very high initiator concentrations can broaden it due to an increased rate of termination and other side reactions.[2]

Q4: What is the role of a chain transfer agent (CTA), and how do I use one to control molecular weight? Chain transfer agents are intentionally added to a polymerization to control and reduce the molecular weight of the resulting polymer.[4] They work by terminating a growing polymer chain and transferring the radical activity to another molecule, which then starts a new, shorter chain.[4] This process leads to a more uniform molecular weight distribution.[4] Common CTAs for acrylate polymerizations include thiols, such as dodecyl mercaptan, and certain alcohols like isopropanol.[10][11] The molecular weight can be controlled by adjusting the ratio of CTA to monomer.[5]

Q5: Why is monomer purity crucial, and what is a standard purification procedure? Monomer purity is critical for achieving the desired molecular weight.[1] Commercial acrylate monomers are stabilized with inhibitors that must be removed before polymerization, as they will quench free radicals and prematurely terminate polymer chains, drastically reducing the molecular weight.[1] A standard purification protocol to remove these inhibitors is provided in the "Experimental Protocols" section below.[9]

Q6: What is the effect of polymerization temperature on molecular weight? Polymerization temperature significantly influences reaction kinetics.[9] Generally, increasing the temperature leads to a lower average molecular weight.[3] This is because higher temperatures increase the rate of initiator decomposition, generating more radicals and thus more chains.[8] Additionally, the rate of chain transfer reactions, which shorten polymer chains, also increases with temperature.[7]

Q7: How is the molecular weight distribution of my polymer sample analyzed? The most widely used technique for determining a polymer's molecular weight distribution is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[12][13] This method separates polymer molecules based on their size in solution.[14] GPC/SEC analysis provides values for the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which measures the breadth of the molecular weight distribution.[14][15]

Data Presentation

Table 1: Effect of Key Polymerization Parameters on Molecular Weight and Polydispersity

ParameterChangeEffect on Average Molecular Weight (Mw)Effect on Polydispersity Index (PDI)Rationale
Initiator Concentration IncreaseDecrease Can narrow, then broaden at very high concentrationsMore chains are initiated, resulting in shorter average chain lengths.[2][3]
Chain Transfer Agent (CTA) Conc. IncreaseDecrease Generally NarrowsMore frequent chain transfer events lead to shorter, more uniform polymer chains.[4][11]
Polymerization Temperature IncreaseDecrease May BroadenIncreased rates of initiation, termination, and chain transfer lead to shorter chains.[3][8]
Monomer Purity Decrease (More Impurities)Decrease BroadensInhibitors and impurities act as radical scavengers or CTAs, causing premature termination.[1]

Experimental Protocols

Protocol 1: Monomer Purification to Remove Inhibitors

This protocol describes a standard method for removing phenolic inhibitors (e.g., MEHQ) from acrylate monomers using an inhibitor removal column.

Materials:

  • Acrylate monomer

  • Inhibitor removal columns (packed with activated alumina)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Clean, dry collection flask

Methodology:

  • Set up the inhibitor removal column according to the manufacturer's instructions.

  • Pass the required volume of acrylate monomer through the column. Do not apply pressure unless specified.

  • Collect the purified monomer in a clean, dry flask.

  • Add a small amount of a drying agent like anhydrous MgSO₄ to the collected monomer to remove any trace water.

  • Stir for 30-60 minutes.

  • Filter or decant the purified, dry monomer from the drying agent.

  • Crucially, the purified monomer should be used immediately as it is no longer stabilized and can polymerize spontaneously. [9]

Protocol 2: General Procedure for Solution Polymerization of Acrylates

This protocol outlines a typical lab-scale setup for the free-radical solution polymerization of an acrylate monomer.

Materials:

  • Purified acrylate monomer

  • Anhydrous solvent (e.g., toluene, ethyl acetate)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Chain Transfer Agent (optional, e.g., dodecyl mercaptan)

  • Three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and a nitrogen/argon inlet.

  • Heating mantle or oil bath with temperature control.

  • Syringes for transfer.

G setup 1. Reaction Setup charge 2. Charge Reactor setup->charge setup_desc Assemble dry glassware (flask, condenser) under inert atmosphere (N2/Ar). setup->setup_desc degas 3. Degas Mixture charge->degas charge_desc Add purified monomer, solvent, and optional CTA to the flask via syringe. charge->charge_desc heat 4. Heat to Temp degas->heat degas_desc Sparge with N2/Ar for 20-30 min to remove O2. degas->degas_desc initiate 5. Add Initiator heat->initiate heat_desc Heat mixture to the desired reaction temperature. heat->heat_desc polymerize 6. Polymerize initiate->polymerize initiate_desc Inject initiator solution (dissolved in solvent) into the reaction mixture. initiate->initiate_desc terminate 7. Terminate polymerize->terminate polymerize_desc Maintain temperature and stirring for the specified reaction time (e.g., 4-24h). polymerize->polymerize_desc isolate 8. Isolate & Dry terminate->isolate terminate_desc Cool to room temperature and expose to air. terminate->terminate_desc isolate_desc Precipitate polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum. isolate->isolate_desc

Caption: General experimental workflow for acrylate solution polymerization.

Methodology:

  • Reaction Setup: Assemble the dry three-neck flask with a condenser, stir bar, and nitrogen inlet. Purge the system with an inert gas like nitrogen or argon.[9]

  • Charge Reactor: Add the purified monomer, solvent, and any optional chain transfer agent to the flask using syringes.[10]

  • Degassing: Sparge the reaction mixture with the inert gas for 20-30 minutes to ensure the removal of dissolved oxygen.[9]

  • Heating: Heat the mixture to the desired polymerization temperature (e.g., 60-80°C for AIBN).

  • Initiation: Once the temperature has stabilized, add the initiator (pre-dissolved in a small amount of solvent) to the flask via syringe.[9]

  • Polymerization: Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired time, typically several hours.

  • Termination and Isolation: To stop the reaction, cool the mixture to room temperature and expose it to air. Isolate the polymer by precipitating it into a stirred non-solvent (e.g., cold methanol or hexane).[9]

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum until a constant weight is achieved.

  • Characterization: Analyze the dried polymer using GPC/SEC to determine the molecular weight and PDI.[12]

References

Navigating the Thermal Landscape of 4-Vinylbenzaldehyde Polymerization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing temperature control during the polymerization of 4-Vinylbenzaldehyde (4-VBA). Precise thermal management is critical for achieving desired polymer characteristics, ensuring reaction safety, and preventing unwanted side reactions. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Troubleshooting Guide: Temperature-Related Issues

Unforeseen temperature fluctuations can significantly impact the outcome of this compound polymerization. This guide provides a systematic approach to identifying and resolving common temperature-related problems.

Issue 1: Reaction Temperature is Too Low or Polymerization is Too Slow

Potential Cause Explanation Recommended Solution
Insufficient Initiator Decomposition The selected reaction temperature may be too low for the initiator to decompose at an adequate rate, leading to a slow initiation of the polymerization.- Gradually increase the reaction temperature in 5-10°C increments. - Consider using an initiator with a lower decomposition temperature. - Ensure the initiator was stored correctly and has not degraded.
High Activation Energy Barrier The polymerization of 4-VBA, like other vinyl monomers, requires a certain amount of energy to overcome the activation barrier for propagation.- Increase the reaction temperature to provide more thermal energy to the system. - Ensure adequate mixing to maintain a uniform temperature throughout the reaction vessel.
Inhibitor Still Present If the monomer was not properly purified, residual storage inhibitors can quench radicals and slow down or prevent polymerization.- Purify the this compound monomer to remove the inhibitor before use. A common method is to pass the monomer through a column of activated basic alumina.

Issue 2: Reaction Temperature is Too High or Uncontrolled (Exotherm)

Potential Cause Explanation Recommended Solution
Exothermic Nature of Polymerization The polymerization of vinyl monomers is an exothermic process, releasing heat that can lead to a rapid increase in temperature, especially at high monomer concentrations. The heat of polymerization for styrenic monomers is typically in the range of 16-17 kcal/mol.[1]- For ongoing reactions: Immediately implement cooling measures (e.g., ice bath). If the temperature continues to rise uncontrollably, consider adding a radical inhibitor to quench the reaction. - For future experiments: - Reduce the initial monomer concentration. - Use a solvent with a good heat capacity. - Implement a more efficient cooling system (e.g., larger cooling bath, internal cooling coils). - Add the monomer or initiator dropwise over a period of time to control the rate of heat generation.
High Initiator Concentration An excessive amount of initiator will generate a large number of radicals simultaneously, leading to a very fast and highly exothermic reaction.- Reduce the initiator concentration in subsequent experiments. - Choose an initiator that decomposes more slowly at the desired reaction temperature.
Inadequate Heat Dissipation The reaction vessel may not be able to dissipate the generated heat effectively, leading to a thermal runaway.- Increase the surface area-to-volume ratio of the reactor (use a larger flask for the same volume of reaction mixture). - Ensure vigorous stirring to promote heat transfer to the vessel walls. - Use a reaction solvent with a higher boiling point to act as a heat sink.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the polymerization of this compound?

The optimal temperature depends on the polymerization method:

  • Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: A controlled radical polymerization technique, has been successfully performed in the range of 70-75°C .[2][3] This method allows for the synthesis of well-defined polymers with predictable molecular weights and low polydispersity.

  • Anionic Polymerization: This method typically requires very low temperatures, around -78°C , to proceed in a controlled manner. Additionally, the aldehyde group of 4-VBA usually needs to be protected to prevent side reactions with the anionic initiator.

  • Cationic Polymerization: Studies on related vinyl aromatic aldehydes suggest that cationic polymerization also proceeds at low temperatures, such as -78°C .

Q2: How does temperature affect the molecular weight and polydispersity (PDI) of poly(this compound)?

In general, for free radical polymerization:

  • Higher temperatures lead to a faster rate of initiation and termination, which typically results in lower molecular weight polymers. However, in a controlled radical polymerization like RAFT, the relationship is more complex, but higher temperatures can sometimes lead to a loss of control and broader PDI.

  • Lower temperatures generally result in a slower reaction but can lead to higher molecular weight polymers with better control and a narrower PDI , provided the initiator decomposition is still efficient.[4]

Q3: Can this compound polymerize on its own during storage?

Yes, like many vinyl monomers, this compound can undergo spontaneous thermal self-polymerization, especially when stored at elevated temperatures or exposed to light. To prevent this, it should be stored at low temperatures (typically 2-8°C) and in the dark, and a polymerization inhibitor is usually added.

Q4: What are suitable inhibitors for this compound and how should they be removed?

Common inhibitors for styrenic monomers include hydroquinone (HQ) and 4-tert-butylcatechol (TBC). The choice and concentration of the inhibitor should be sufficient to prevent polymerization during storage but should be removable before the intended polymerization. A common method for removing these phenolic inhibitors is to pass the monomer through a column of activated basic alumina.

Experimental Protocols and Data

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of this compound

This protocol is based on established methods for the controlled radical polymerization of 4-VBA.[2][3]

Materials:

  • This compound (4-VBA), inhibitor-free

  • 2,2'-Azobis(isobutyronitrile) (AIBN), initiator

  • S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT), RAFT agent

  • 1,4-Dioxane or 2-Butanone, solvent

Procedure:

  • In a Schlenk flask, dissolve the desired amounts of 4-VBA, AIBN, and DDMAT in the chosen solvent. A typical molar ratio of [VBA]:[DDMAT]:[AIBN] is 100:1:0.1.

  • Deoxygenate the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C or 75°C) and stir.

  • Monitor the reaction progress by taking aliquots at different time intervals to determine monomer conversion (via ¹H NMR) and molecular weight/PDI (via Gel Permeation Chromatography - GPC).

  • To terminate the polymerization, cool the flask to room temperature and expose the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry under vacuum.

Quantitative Data from RAFT Polymerization of this compound

The following table summarizes experimental data from the RAFT polymerization of 4-VBA at different temperatures, illustrating the impact on reaction time, monomer conversion, and polymer characteristics.[3]

EntryTemperature (°C)Time (h)Monomer Conversion (%)Mn, theoretical ( g/mol )Mn, experimental ( g/mol )PDI (Mw/Mn)
17022.57610,40010,3001.17
2707.5456,3007,9001.09
37510628,5009,1001.07
47517.57310,00010,5001.06

Visualizing Workflows

Troubleshooting Workflow for Exothermic Reactions

Exotherm_Troubleshooting start Unexpected Rapid Temperature Increase q1 Is the reaction still controllable? start->q1 action1 Immediately Stop Reactant Addition & Increase Cooling q1->action1 Yes action2 Prepare Emergency Cooling Bath (Ice/Dry Ice) q1->action2 No q2 Is temperature decreasing? action1->q2 end_success Continue Monitoring & Adjust Future Protocol q2->end_success Yes q2->action2 No q3 Is temperature still rising? action2->q3 q3->end_success No, it's decreasing action3 Add Radical Inhibitor to Quench Reaction q3->action3 Yes end_fail Reaction Terminated. Analyze Cause for Future Prevention. action3->end_fail

Caption: Troubleshooting workflow for managing an exothermic event.

General Polymerization Workflow

Polymerization_Workflow prep Monomer Purification (Inhibitor Removal) setup Reaction Setup under Inert Atmosphere prep->setup reagents Add Monomer, Solvent, Initiator, and RAFT Agent setup->reagents deoxygenate Deoxygenate (e.g., Freeze-Pump-Thaw) reagents->deoxygenate polymerize Heat to Desired Temperature & Begin Polymerization deoxygenate->polymerize monitor Monitor Reaction Progress (Conversion, MW, PDI) polymerize->monitor terminate Terminate Polymerization (Cooling, Air Exposure) monitor->terminate isolate Isolate Polymer (Precipitation) terminate->isolate dry Dry Polymer under Vacuum isolate->dry characterize Characterize Final Polymer dry->characterize

Caption: A general workflow for this compound polymerization.

References

Technical Support Center: Scale-Up of 4-Vinylbenzaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scale-up of 4-Vinylbenzaldehyde production.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the large-scale production of this compound?

A1: Several synthetic routes are employed for the production of this compound, with the choice depending on factors such as starting material availability, desired purity, and scale of production. The most common methods include:

  • Vilsmeier-Haack Reaction: This involves the formylation of styrene using a Vilsmeier reagent (typically a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride). It is a widely used method for introducing a formyl group to an activated aromatic ring.

  • Oxidation of 4-Vinylbenzyl Alcohol: This method offers a direct route to this compound with potentially high selectivity. Careful selection of the oxidizing agent and reaction conditions is crucial to prevent over-oxidation to the carboxylic acid.

  • Grignard Reaction: This involves the reaction of a Grignard reagent, such as 4-vinylphenylmagnesium bromide (prepared from 4-bromostyrene), with a formylating agent like N,N-dimethylformamide (DMF).

Q2: What are the primary challenges encountered during the scale-up of this compound synthesis?

A2: Scaling up the synthesis of this compound presents several challenges, including:

  • Polymerization: this compound is prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.[1] This can lead to significant yield loss and difficulties in purification.

  • Impurity Formation: Side reactions can lead to the formation of various impurities, such as isomeric benzaldehydes (in the Vilsmeier-Haack reaction), over-oxidation products (e.g., 4-vinylbenzoic acid), and byproducts from the Grignard reaction (e.g., Wurtz coupling products).[2][3]

  • Reaction Control: Maintaining optimal reaction conditions, such as temperature and mixing, becomes more challenging at a larger scale, potentially impacting yield and purity.

  • Purification: Separating the desired product from unreacted starting materials, catalysts, and byproducts at a large scale requires efficient and scalable purification techniques.

Q3: How can polymerization of this compound be prevented during synthesis and storage?

A3: To minimize polymerization, the following measures are recommended:

  • Use of Inhibitors: The addition of radical inhibitors, such as hydroquinone, 4-tert-butylcatechol (TBC), or phenothiazine, to the reaction mixture and during storage can effectively prevent premature polymerization.[1][4]

  • Temperature Control: Maintaining a low reaction and storage temperature is critical, as higher temperatures accelerate polymerization.

  • Inert Atmosphere: Conducting reactions and storing the product under an inert atmosphere (e.g., nitrogen or argon) can prevent oxygen-initiated polymerization.

  • Exclusion of Light: Storing this compound in amber or opaque containers protects it from light, which can also initiate polymerization.[5]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of this compound production.

Troubleshooting Low Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting material Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using techniques like TLC or GC. If the reaction has stalled, consider extending the reaction time or gradually increasing the temperature.
Deactivation of catalyst or reagent.Ensure the use of fresh and high-purity catalysts and reagents. For Grignard reactions, ensure all glassware is scrupulously dried and the reaction is performed under strictly anhydrous conditions.
Formation of significant byproducts Suboptimal reaction conditions leading to side reactions.Optimize reaction parameters such as temperature, concentration, and stoichiometry of reagents. For instance, in the Vilsmeier-Haack reaction, controlling the temperature during the addition of reagents can minimize the formation of isomeric impurities.[2]
Product loss during workup and purification Inefficient extraction or purification methods.Optimize the extraction procedure by selecting an appropriate solvent and performing multiple extractions. For purification, consider scalable techniques like fractional distillation under reduced pressure or crystallization.
Troubleshooting Impurity Issues
Impurity Detected Potential Source Mitigation Strategy
Isomeric Vinylbenzaldehydes (e.g., 2- and 3-isomers) Vilsmeier-Haack reaction on styrene.Optimize reaction conditions to favor para-substitution. This can include using a milder Lewis acid, a non-polar solvent, and slow, controlled addition of the formylating agent at a lower temperature.[2]
4-Vinylbenzoic Acid Over-oxidation of 4-vinylbenzyl alcohol.Use a milder oxidizing agent or a stoichiometric amount of the oxidant.[2] Monitor the reaction closely and stop it once the starting material is consumed.
Wurtz Coupling Byproducts (e.g., Bivinylbenzene) Grignard reaction.Use a continuous production process to improve selectivity and reduce Wurtz coupling.[3] Ensure slow addition of the alkyl halide to the magnesium turnings.
Polymeric Material Spontaneous polymerization of the product.Add a suitable inhibitor to the reaction mixture upon completion and before purification. Purify the product at the lowest possible temperature.

Section 3: Data Presentation

Table 1: Comparison of Synthetic Routes for this compound (Illustrative Data)

Parameter Vilsmeier-Haack Reaction Oxidation of 4-Vinylbenzyl Alcohol Grignard Reaction
Starting Materials Styrene, DMF, POCl₃4-Vinylbenzyl Alcohol, Oxidizing Agent4-Bromostyrene, Mg, DMF
Typical Lab-Scale Yield 60-75%70-85%65-80%
Potential Purity Issues Isomeric impuritiesOver-oxidation to acidWurtz coupling byproducts
Scalability Concerns Exothermic reaction, corrosive reagentsPotential for over-oxidationAnhydrous conditions, initiation

Note: The data presented is illustrative and can vary based on specific experimental conditions and scale.

Section 4: Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis of this compound from Styrene (Lab-Scale)

Materials:

  • Styrene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF in an ice bath. Slowly add POCl₃ dropwise to the DMF while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature.

  • Formylation: To the freshly prepared Vilsmeier reagent, add styrene dropwise while keeping the temperature below 20°C. After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

Protocol 2: Purification of this compound by Vacuum Distillation

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle with stirrer

  • Thermometer

Procedure:

  • Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Inhibitor Addition: Add a small amount of a suitable polymerization inhibitor (e.g., hydroquinone or TBC) to the crude this compound in the distillation flask.

  • Distillation: Begin heating the distillation flask gently under reduced pressure.

  • Fraction Collection: Collect the fraction that distills at the boiling point of this compound at the given pressure (approx. 92-94 °C at 10 mmHg).

  • Storage: Store the purified product in a cool, dark place under an inert atmosphere with a small amount of inhibitor.

Section 5: Visualizations

Vilsmeier_Haack_Pathway Styrene Styrene Intermediate Iminium Salt Intermediate Styrene->Intermediate Electrophilic Aromatic Substitution Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl₃) Vilsmeier_Reagent->Intermediate Product This compound Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup Hydrolysis->Product Troubleshooting_Low_Yield Start Low Yield Observed Check_Conversion Check Starting Material Conversion (TLC/GC) Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction Low Check_Byproducts Analyze for Byproducts Check_Conversion->Check_Byproducts High Optimize_Conditions Optimize Reaction Time/ Temperature Incomplete_Reaction->Optimize_Conditions End Yield Improved Optimize_Conditions->End Side_Reactions Significant Side Reactions Check_Byproducts->Side_Reactions Yes Check_Workup Review Workup & Purification Check_Byproducts->Check_Workup No Optimize_Parameters Optimize Stoichiometry/ Addition Rate Side_Reactions->Optimize_Parameters Optimize_Parameters->End Losses Product Loss Identified Check_Workup->Losses Yes Check_Workup->End No Issues Found Optimize_Purification Optimize Extraction/ Purification Method Losses->Optimize_Purification Optimize_Purification->End

References

stability issues of 4-Vinylbenzaldehyde under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Vinylbenzaldehyde under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is an organic compound featuring both a vinyl group and an aldehyde functional group. This dual reactivity makes it a valuable building block in the synthesis of polymers and fine chemicals. However, these reactive groups are also susceptible to degradation under various experimental conditions, particularly in the presence of acids or bases, which can lead to polymerization, disproportionation, or other side reactions, impacting product yield and purity.

Q2: How should this compound be properly stored to ensure its stability?

A2: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). Long-term storage at low temperatures (-20°C) is recommended.[1] The container should be tightly sealed to prevent exposure to air and moisture, which can promote oxidation and polymerization. The addition of a polymerization inhibitor, such as hydroquinone or 4-tert-butylcatechol (TBC), is also advisable for prolonged storage.

Q3: What are the primary degradation pathways for this compound under acidic conditions?

A3: Under acidic conditions, the primary stability concern for this compound is the acid-catalyzed polymerization of the vinyl group. Protons can initiate the formation of a carbocation at the vinyl group, which then propagates a chain reaction with other monomers, leading to the formation of polystyrene-like polymers.[1][2][3]

Q4: What are the main stability issues for this compound under basic conditions?

A4: In the presence of a strong base, this compound, which lacks α-hydrogens, is susceptible to the Cannizzaro reaction.[4][5][6] This disproportionation reaction involves two molecules of the aldehyde reacting to produce a primary alcohol (4-vinylbenzyl alcohol) and a carboxylic acid (4-vinylbenzoic acid).[4][5]

Q5: Can I use this compound in reactions that require heating?

A5: Caution should be exercised when heating this compound, as elevated temperatures can accelerate both polymerization and other degradation pathways. If heating is necessary, it should be done for the shortest possible time and ideally under an inert atmosphere. The presence of a polymerization inhibitor is highly recommended.

Troubleshooting Guides

Issue 1: Spontaneous Polymerization of this compound in the Stock Bottle or During a Reaction
Symptom Possible Cause Troubleshooting Steps
The liquid this compound has become viscous or solidified.Spontaneous polymerization.1. Check Storage Conditions: Ensure the compound is stored at the recommended low temperature, in the dark, and under an inert atmosphere. 2. Verify Inhibitor Presence: Confirm that a polymerization inhibitor is present in the stock bottle. If not, consider adding a small amount (e.g., 100-200 ppm of hydroquinone or TBC). 3. Purification: If polymerization has occurred, the unpolymerized monomer can sometimes be recovered by distillation under reduced pressure. However, this should be done with extreme care to avoid further polymerization at elevated temperatures.
A reaction mixture containing this compound becomes viscous or forms a solid precipitate unexpectedly.Acid or heat-induced polymerization.1. Control Acidity: If the reaction is run under acidic conditions, consider using a milder acid or a lower concentration. Ensure the reaction is not inadvertently exposed to acidic impurities. 2. Temperature Control: Maintain the lowest possible reaction temperature. Use an ice bath if the reaction is exothermic. 3. Inhibitor Addition: For reactions that do not interfere with radical inhibitors, consider adding a small amount of a suitable inhibitor to the reaction mixture.
Issue 2: Unexpected Side Products in a Reaction Involving this compound Under Basic Conditions
Symptom Possible Cause Troubleshooting Steps
Formation of 4-vinylbenzyl alcohol and 4-vinylbenzoic acid as major byproducts.Cannizzaro reaction.1. Use a Milder Base: If possible, switch to a weaker, non-nucleophilic base that is sufficient to catalyze the desired reaction but not strong enough to promote the Cannizzaro reaction. 2. Temperature Control: The Cannizzaro reaction is often accelerated by heat. Running the reaction at a lower temperature can help to minimize this side reaction. 3. Stoichiometry Control: Use the aldehyde as the limiting reagent if possible to reduce the likelihood of two aldehyde molecules reacting with each other.
A complex mixture of unidentified products is observed.A combination of polymerization and other base-catalyzed side reactions.1. Protecting Groups: Consider protecting the aldehyde group as an acetal before performing reactions that require strong basic conditions. The acetal can be deprotected under mild acidic conditions after the desired transformation. 2. Thorough Analysis: Use analytical techniques such as GC-MS or LC-MS to identify the major byproducts, which can provide clues about the undesired reaction pathways.
Issue 3: Discoloration or Evidence of Oxidation of this compound
Symptom Possible Cause Troubleshooting Steps
The typically colorless to pale yellow liquid has turned yellow or brown.Oxidation of the aldehyde group to a carboxylic acid (4-vinylbenzoic acid) or other oxidative degradation.1. Inert Atmosphere: Always handle and store this compound under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.[7] 2. Purification: The aldehyde can be purified from the carboxylic acid by washing with a mild aqueous base (e.g., 5% sodium bicarbonate solution) to extract the acidic impurity, followed by drying and distillation under reduced pressure.[7] 3. Antioxidant Addition: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

Data Presentation

Table 1: Summary of Stability Issues for this compound

Condition Primary Stability Concern Major Degradation Products Influencing Factors
Acidic (pH < 7) Cationic PolymerizationPoly(this compound)Acid Strength, Temperature, Presence of Initiators
Basic (pH > 7) Cannizzaro Reaction4-Vinylbenzyl alcohol, 4-Vinylbenzoic acidBase Strength, Temperature, Concentration
Neutral (pH ≈ 7) Slow Oxidation/Polymerization4-Vinylbenzoic acid, Poly(this compound)Presence of Oxygen, Light, Heat, Initiators
Elevated Temperature Accelerated Polymerization & DegradationVaries depending on other conditionsTemperature, Presence of Inhibitors
Exposure to Air/Light Oxidation & Photopolymerization4-Vinylbenzoic acid, PolymersIntensity and Wavelength of Light, Oxygen Concentration

Note: Quantitative kinetic data for the degradation of this compound is not extensively available in the literature. The rates of these degradation pathways are highly dependent on the specific reaction conditions (e.g., exact pH, temperature, solvent, and catalysts/initiators). The information provided is based on the known reactivity of the functional groups present in the molecule.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • GC-MS system

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep both solutions at room temperature and at an elevated temperature (e.g., 60°C) for a specified time (e.g., 24 hours).

    • At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Follow the same procedure as for acidic degradation, neutralizing with HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours and analyze at time points as described above.

  • Thermal Degradation:

    • Heat the stock solution at an elevated temperature (e.g., 60°C) for 24 hours and analyze at various time points.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours and analyze at various time points.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

    • Use GC-MS to identify the structure of the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer like phosphate buffer at pH 3). A typical gradient could be starting from 40% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration.

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.

  • Analysis: Inject the standard and samples onto the HPLC system and record the chromatograms.

  • Validation: The method should be validated for specificity by demonstrating that the peaks for the degradation products are well-resolved from the peak for this compound.

Mandatory Visualizations

Acid_Degradation_Pathway This compound This compound Protonation Protonation This compound->Protonation H+ (Acid) Carbocation_Intermediate Carbocation_Intermediate Protonation->Carbocation_Intermediate Polymer_Chain_Propagation Polymer_Chain_Propagation Carbocation_Intermediate->Polymer_Chain_Propagation + n (this compound) Poly(this compound) Poly(this compound) Polymer_Chain_Propagation->Poly(this compound)

Caption: Acid-catalyzed polymerization of this compound.

Base_Degradation_Pathway cluster_start Reactants cluster_products Products 4-VBA_1 This compound Hydroxide_Attack Hydroxide_Attack 4-VBA_1->Hydroxide_Attack OH- (Base) 4-VBA_2 This compound Hydride_Transfer Hydride_Transfer 4-VBA_2->Hydride_Transfer Tetrahedral_Intermediate Tetrahedral_Intermediate Hydroxide_Attack->Tetrahedral_Intermediate Tetrahedral_Intermediate->Hydride_Transfer Hydride Shift Alcohol 4-Vinylbenzyl alcohol Hydride_Transfer->Alcohol Carboxylic_Acid 4-Vinylbenzoic acid Hydride_Transfer->Carboxylic_Acid

Caption: Cannizzaro reaction of this compound under basic conditions.

Troubleshooting_Workflow Start Experiment Issue with This compound Identify_Symptom Identify Symptom Start->Identify_Symptom Polymerization Viscosity Increase/ Solid Formation Identify_Symptom->Polymerization Polymerization Side_Products Unexpected Peaks in Analytical Data Identify_Symptom->Side_Products Side Products Discoloration Yellowing or Browning of Solution Identify_Symptom->Discoloration Discoloration Check_Acid Acidic Conditions? Polymerization->Check_Acid Check_Base Basic Conditions? Side_Products->Check_Base Check_Air_Light Exposure to Air/Light? Discoloration->Check_Air_Light Reduce_Acid_Temp Use Milder Acid/ Lower Temperature Check_Acid->Reduce_Acid_Temp Yes Use_Inhibitor Add Polymerization Inhibitor Check_Acid->Use_Inhibitor No Milder_Base_Temp Use Milder Base/ Lower Temperature Check_Base->Milder_Base_Temp Yes Protect_Aldehyde Use Protecting Group Strategy Check_Base->Protect_Aldehyde No Inert_Atmosphere Use Inert Atmosphere/ Protect from Light Check_Air_Light->Inert_Atmosphere Yes Purify Purify by Washing/ Distillation Check_Air_Light->Purify No End Problem Resolved Reduce_Acid_Temp->End Use_Inhibitor->End Milder_Base_Temp->End Protect_Aldehyde->End Inert_Atmosphere->End Purify->End

Caption: Troubleshooting workflow for stability issues of this compound.

References

Technical Support Center: Troubleshooting Low Yields in Benzaldehyde Derivatization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the derivatization of benzaldehydes.

Frequently Asked Questions (FAQs)

Q1: My benzaldehyde starting material has been stored for a while and might be impure. How can I purify it before my reaction?

A1: Benzaldehyde can oxidize over time in the presence of air to form benzoic acid, which can interfere with subsequent reactions.[1][2] It is also prone to polymerization.[3] To ensure high purity, you can wash the benzaldehyde with a 10% sodium carbonate or sodium hydroxide solution to remove acidic impurities, followed by a wash with water.[1][2] After drying the organic layer with an anhydrous salt like magnesium sulfate, purification can be achieved by vacuum distillation.[2][3] It is advisable to add a stabilizer like BHT during distillation to prevent polymerization.[3]

Q2: I am seeing the formation of benzyl alcohol and benzoic acid as side products in my reaction. What is causing this?

A2: The formation of benzyl alcohol and benzoic acid from benzaldehyde is characteristic of the Cannizzaro reaction.[4][5] This reaction occurs under basic conditions when the benzaldehyde has no α-hydrogens and can undergo a disproportionation reaction where one molecule is oxidized to benzoic acid and another is reduced to benzyl alcohol.[6] To minimize this side reaction, carefully control the basicity of your reaction medium.

Q3: How does steric hindrance from substituents on the benzaldehyde ring affect my reaction yield?

A3: Steric hindrance, particularly from ortho substituents on the benzaldehyde ring, can significantly lower reaction yields by physically obstructing the approach of nucleophiles to the carbonyl carbon.[7][8] To overcome this, you may need to employ more forcing reaction conditions such as higher temperatures, longer reaction times, or use less bulky reagents.[7] For certain reactions like the Wittig reaction, switching to a more reactive alternative like the Horner-Wadsworth-Emmons (HWE) reaction can be beneficial for hindered aldehydes.[9]

Q4: What general strategies can I employ to drive my derivatization reaction to completion?

A4: Many derivatization reactions, such as imine formation, are equilibrium-limited.[10] To drive the reaction towards the product, it is crucial to remove byproducts as they are formed. A common strategy is the removal of water using a Dean-Stark apparatus, molecular sieves, or a drying agent like anhydrous magnesium sulfate.[7][10] Increasing the concentration of one of the reactants can also shift the equilibrium to favor the product.

Troubleshooting Guides

Guide 1: Low Yield in Imine Formation (Reductive Amination)

Problem: Poor conversion of benzaldehyde to the desired imine or amine.

This troubleshooting guide follows a logical workflow to diagnose and resolve common issues in imine formation and subsequent reductive amination.

Troubleshooting_Imine_Formation start Low Imine/Amine Yield check_reagents Verify Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_equilibrium Address Reaction Equilibrium start->check_equilibrium check_reduction Troubleshoot Reduction Step (for Reductive Amination) start->check_reduction reagent_purity Is Benzaldehyde pure? Is Amine fresh? check_reagents->reagent_purity ph_check Is pH optimal (4-5)? check_conditions->ph_check water_removal Is water being removed? check_equilibrium->water_removal reducer_choice Is reducing agent appropriate? check_reduction->reducer_choice reagent_purity->check_conditions Yes purify_benzaldehyde Purify Benzaldehyde (Wash/Distill) reagent_purity->purify_benzaldehyde No use_fresh_amine Use Fresh Amine reagent_purity->use_fresh_amine No ph_check->check_equilibrium Yes adjust_ph Adjust pH with catalytic acid (e.g., AcOH) ph_check->adjust_ph No ph_too_low pH too low: Amine protonated, non-nucleophilic ph_check->ph_too_low ph_too_high pH too high: Carbonyl not activated ph_check->ph_too_high adjust_ph->check_equilibrium water_removal->check_reduction Yes add_drying_agent Add molecular sieves or use Dean-Stark trap water_removal->add_drying_agent No add_drying_agent->check_reduction reducer_timing Was reducer added after imine formation? reducer_choice->reducer_timing Yes select_reducer Use selective reducer (e.g., NaBH(OAc)3, NaBH3CN) reducer_choice->select_reducer No staged_addition Allow imine to form before adding reducer (e.g., NaBH4) reducer_timing->staged_addition No aldehyde_reduction Side Reaction: Aldehyde reduced to alcohol reducer_timing->aldehyde_reduction select_reducer->reducer_timing

Caption: Troubleshooting workflow for low yields in imine formation.

Parameter Recommendation Rationale Citations
pH Maintain a weakly acidic pH, typically around 4-5.Acid catalyzes the reaction by protonating the carbonyl, making it more electrophilic. If the pH is too low, the amine becomes protonated and non-nucleophilic. If too high, the carbonyl is not sufficiently activated.[10][11][12]
Water Removal Use molecular sieves, a Dean-Stark trap, or a drying agent like anhydrous MgSO₄.Imine formation is a reversible reaction. Removing water as it forms drives the equilibrium toward the product.[10][13]
Reducing Agent (for Reductive Amination) Use a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).These reagents are less reactive and will selectively reduce the imine in the presence of the aldehyde, preventing the side reaction of aldehyde reduction to benzyl alcohol.[14][15]
Order of Addition If using a less selective reducing agent like sodium borohydride (NaBH₄), allow sufficient time for the imine to form before adding the reducing agent.This minimizes the reduction of the starting benzaldehyde.[15]
Solvent Use an aprotic solvent such as THF, DCE, or acetonitrile.Protic solvents can compete with the amine in attacking the carbonyl and can also promote hydrolysis of the imine product.[16]
Guide 2: Low Yield in Wittig Reaction

Problem: Low conversion of a sterically hindered benzaldehyde to the desired alkene.

Troubleshooting_Wittig_Reaction start Low Wittig Yield (Hindered Benzaldehyde) check_ylide Verify Ylide Formation start->check_ylide optimize_conditions Optimize Reaction Conditions start->optimize_conditions consider_alternatives Consider Alternative Reactions start->consider_alternatives base_strength Is the base strong enough? check_ylide->base_strength temperature Increase reaction temperature optimize_conditions->temperature reaction_time Extend reaction time optimize_conditions->reaction_time salt_free Consider 'salt-free' conditions optimize_conditions->salt_free hwe Horner-Wadsworth-Emmons (HWE) consider_alternatives->hwe julia Julia-Kocienski Olefination consider_alternatives->julia use_stronger_base Use stronger base (n-BuLi, NaH, KOtBu) base_strength->use_stronger_base No solvent_dryness Is the solvent anhydrous? base_strength->solvent_dryness Yes use_stronger_base->solvent_dryness solvent_dryness->optimize_conditions Yes dry_solvent Use freshly dried solvent (e.g., THF, ether) solvent_dryness->dry_solvent No dry_solvent->optimize_conditions hwe_note More reactive phosphonate carbanion, easier workup. hwe->hwe_note

Caption: Decision tree for troubleshooting low-yield Wittig reactions.

Parameter Recommendation Rationale Citations
Base Selection For unstabilized ylides, use a strong base like n-BuLi, NaH, or KOtBu.A sufficiently strong base is required to fully deprotonate the phosphonium salt and generate the ylide.[7][17]
Solvent Use strictly anhydrous aprotic solvents like THF or diethyl ether.Traces of water will quench the strong base and the ylide, preventing the reaction.[17]
Temperature Increase the reaction temperature.Higher temperatures can help overcome the activation energy barrier imposed by steric hindrance.[7][18]
Reaction Time Increase the reaction time and monitor by TLC.Sterically hindered substrates may react more slowly.[7][17]
Alternative Reaction Consider the Horner-Wadsworth-Emmons (HWE) reaction.The phosphonate carbanions used in the HWE reaction are more nucleophilic and often give better yields with hindered aldehydes. The phosphate byproduct is also easier to remove.[9]
Guide 3: Low Yield in Aldol Condensation

Problem: Low yield of the desired crossed-aldol product and formation of side products.

Troubleshooting_Aldol_Condensation start Low Crossed-Aldol Yield check_reactants Assess Reactant Choice start->check_reactants control_addition Control Reagent Addition start->control_addition optimize_conditions Optimize Reaction Conditions start->optimize_conditions directed_aldol Consider Directed Aldol start->directed_aldol For difficult cases alpha_hydrogens Does one reactant lack α-hydrogens? check_reactants->alpha_hydrogens slow_addition Slowly add enolizable partner to base and benzaldehyde control_addition->slow_addition temperature_control Use low temperature (ice bath) during addition optimize_conditions->temperature_control reflux Heat to reflux for condensation (dehydration) optimize_conditions->reflux preform_enolate Pre-form enolate with strong, non-nucleophilic base (LDA) at low temp (-78 °C) directed_aldol->preform_enolate alpha_hydrogens->control_addition ideal_scenario Ideal for crossed-aldol: Benzaldehyde (no α-H) + enolizable partner alpha_hydrogens->ideal_scenario Yes complex_mixture Problem: Mixture of 4 products if both have α-hydrogens alpha_hydrogens->complex_mixture No minimize_self_condensation Minimizes self-condensation of the enolizable partner slow_addition->minimize_self_condensation add_benzaldehyde Then, add benzaldehyde as the electrophile preform_enolate->add_benzaldehyde

Caption: Strategies to improve yield and selectivity in crossed-aldol reactions.

Parameter Recommendation Rationale Citations
Reactant Choice Use a benzaldehyde (which lacks α-hydrogens) as the electrophilic partner.This prevents self-condensation of the benzaldehyde and reduces the number of possible products from four to two.[19][20]
Order of Addition Slowly add the enolizable carbonyl compound (e.g., acetone) to a mixture of benzaldehyde and the base.This keeps the concentration of the enolizable partner low, minimizing its self-condensation.[19][21]
Temperature Use an ice bath to control the initial addition reaction. Heat (reflux) is often required for the subsequent dehydration (condensation) step.The initial aldol addition can be exothermic. Heating is necessary to eliminate water and form the conjugated enone product.[19][22]
Directed Aldol Reaction For challenging substrates, pre-form the enolate of one partner using a strong base like LDA at low temperature (-78 °C) before adding the benzaldehyde.This provides excellent control over which molecule acts as the nucleophile and which acts as the electrophile, maximizing the yield of the desired crossed product.[19][20]
Side Reactions Be aware of potential side reactions like the Cannizzaro reaction if the base is too strong or the reaction is heated for too long with unreacted benzaldehyde.Benzaldehyde can disproportionate under basic conditions.[5]

Experimental Protocols

Protocol 1: Purification of Benzaldehyde by Washing and Vacuum Distillation

This protocol is designed to remove acidic impurities (e.g., benzoic acid) and non-volatile polymeric materials.[1][2][3]

Methodology:

  • Aqueous Wash: In a separatory funnel, wash the crude benzaldehyde with a 10% aqueous solution of sodium carbonate (Na₂CO₃). Shake the funnel, releasing pressure frequently, until CO₂ evolution ceases.

  • Remove the aqueous layer. Wash the organic layer with a saturated sodium sulfite (Na₂SO₃) solution, followed by deionized water.

  • Drying: Transfer the washed benzaldehyde to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture to remove the drying agent.

  • Vacuum Distillation: Assemble a vacuum distillation apparatus, ensuring all glassware is dry. Add a magnetic stir bar and a small amount of an inhibitor like BHT to the distillation flask.

  • Slowly apply vacuum and gently heat the flask. Collect the benzaldehyde fraction that distills at the correct boiling point for the applied pressure (e.g., 62-64 °C at 10 mmHg).[2]

  • Store the purified benzaldehyde under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[3]

Protocol 2: General Procedure for Reductive Amination using NaBH(OAc)₃

This protocol describes a one-pot synthesis of a secondary amine from benzaldehyde and a primary amine.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the benzaldehyde (1.0 equivalent) and the primary amine (1.0-1.2 equivalents) in an anhydrous solvent like dichloroethane (DCE) or tetrahydrofuran (THF).

  • If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (NEt₃) to liberate the free amine.

  • Add 3-5% acetic acid as a catalyst to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 equivalents) portion-wise to the stirring solution. The reaction may be mildly exothermic.

  • Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction with a Hindered Benzaldehyde

This protocol is an alternative to the Wittig reaction, often providing better yields for sterically hindered aldehydes.[9]

Methodology:

  • Carbanion Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, place a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equivalents) in anhydrous THF via a syringe.

  • Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas will evolve, and the formation of the carbanion is often indicated by a color change.

  • Reaction with Aldehyde: Cool the solution of the phosphonate carbanion back to 0 °C.

  • Slowly add a solution of the hindered benzaldehyde (1.0 equivalent) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired alkene.

References

Technical Support Center: HPLC Troubleshooting for Analysis of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of benzaldehyde derivatives. This guide provides practical, in-depth solutions to common issues encountered during these analyses, presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue observed when analyzing benzaldehyde standards, and how can it be resolved?

A1: A frequent issue is the appearance of a secondary peak, which is often benzoic acid. Benzaldehyde can readily oxidize to benzoic acid, especially in the presence of oxygen.[1] To confirm this, you can compare the retention time of the secondary peak with a benzoic acid standard. If a UV/VIS PDA detector is used, comparing the UV spectra of the peaks can also help in identification; benzaldehyde and benzoic acid will have similar chromophores.[1]

To minimize oxidation:

  • Use fresh samples and solvents: Prepare standards and mobile phases fresh daily.

  • Proper solvent handling: Degas solvents thoroughly and consider sparging with an inert gas like nitrogen to remove dissolved oxygen.

  • Sample storage: Store benzaldehyde standards and samples in amber vials to protect them from light and at reduced temperatures (e.g., 4°C) to slow down degradation.

Q2: How does the mobile phase pH affect the analysis of benzaldehyde derivatives?

A2: The pH of the mobile phase is a critical parameter, especially for ionizable benzaldehyde derivatives (e.g., those with phenolic or amino functional groups) and for the separation of benzaldehyde from its primary degradant, benzoic acid.[2][3][4][5]

  • For acidic derivatives and benzoic acid: Using a mobile phase with a pH below the pKa of the carboxylic acid group (pKa of benzoic acid is ~4.2) will suppress its ionization, leading to increased retention on a reversed-phase column and improved peak shape.[6] A common practice is to acidify the mobile phase with additives like acetic acid, formic acid, or phosphoric acid to a pH of around 2.5-3.[7][8]

  • For basic derivatives: A higher pH mobile phase may be necessary to ensure the analyte is in its neutral form for better retention and peak shape on a C18 column.

  • General principle: For robust and reproducible separations, the mobile phase pH should be at least 1.5 to 2 pH units away from the pKa of the analyte.[2][4] Operating too close to the pKa can lead to peak splitting or broadening due to the presence of both ionized and non-ionized forms of the analyte.[3]

Q3: What is a good starting point for column and mobile phase selection for a new benzaldehyde derivative?

A3: A C18 column is the most common and a good starting point for the reversed-phase HPLC analysis of benzaldehyde derivatives due to its versatility in separating compounds of moderate polarity.[9]

For the mobile phase, a gradient elution with a mixture of water and an organic modifier is typically effective.

  • Organic Modifiers: Acetonitrile and methanol are the most common choices. Acetonitrile often provides better peak shapes and lower UV cutoff.[9]

  • Initial Gradient: A good starting point is a linear gradient from a low to a high concentration of the organic modifier (e.g., 10% to 90% acetonitrile in water) over 15-20 minutes. This will help in eluting a wide range of derivatives and identifying the optimal elution conditions.

  • Additives: Incorporating a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) into the aqueous phase is highly recommended to control pH and improve peak shape, especially if acidic impurities like benzoic acid are expected.[7][8]

Troubleshooting Common HPLC Problems

This section addresses specific chromatographic issues you might encounter during the analysis of benzaldehyde derivatives.

Peak Shape Problems

Q4: My benzaldehyde derivative peak is tailing. What are the possible causes and solutions?

A4: Peak tailing is a common issue and can be caused by several factors. A systematic approach is best for troubleshooting.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, often with residual silanol groups on the silica-based column, can cause tailing, particularly for polar or basic derivatives.[10]

    • Solution: Add a competing agent to the mobile phase, such as a small amount of a stronger acid (e.g., trifluoroacetic acid - TFA) or an amine modifier (e.g., triethylamine - TEA) for basic compounds. Lowering the mobile phase pH with an acid like formic or phosphoric acid can also help by protonating the silanol groups and reducing their interaction with the analyte.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds on the column inlet or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If tailing persists, consider replacing the guard column or the analytical column.

  • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase.

    • Solution: Dilute the sample and inject a smaller volume.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_overload Dilute Sample and Re-inject start->check_overload overload_yes Peak Shape Improves? (Yes) check_overload->overload_yes overload_no Peak Shape Improves? (No) check_overload->overload_no solution_overload Reduce Sample Concentration or Injection Volume overload_yes->solution_overload check_column Flush Column with Strong Solvent overload_no->check_column column_yes Tailing Resolved? (Yes) check_column->column_yes column_no Tailing Resolved? (No) check_column->column_no solution_column_flush Contamination was the issue. Implement regular column washing. column_yes->solution_column_flush modify_mobile_phase Modify Mobile Phase: - Adjust pH - Add modifier (e.g., TFA) column_no->modify_mobile_phase modify_yes Tailing Improves? (Yes) modify_mobile_phase->modify_yes modify_no Tailing Improves? (No) modify_mobile_phase->modify_no solution_mobile_phase Secondary interactions were the cause. Optimize mobile phase. modify_yes->solution_mobile_phase replace_column Replace Guard/Analytical Column modify_no->replace_column

Caption: Troubleshooting workflow for addressing peak tailing.

Q5: I am observing split peaks for my benzaldehyde derivative. What could be the cause?

A5: Split peaks can be perplexing, but they usually point to a few specific problems.

  • Co-elution of an Impurity: As mentioned, the most common reason for a split or shoulder peak with benzaldehyde is its oxidation to benzoic acid.[1] For substituted benzaldehydes, other degradation products or isomers could be the cause.

    • Solution: To verify, try to get a standard of the suspected impurity and run it under the same conditions. Optimizing the mobile phase composition (e.g., changing the organic modifier ratio or pH) can help to resolve the two peaks.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.

  • Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in a split peak.

    • Solution: This usually indicates a degraded column. Reversing and flushing the column might sometimes help, but often the column needs to be replaced. Using a guard column can help extend the life of the analytical column.

G start Split Peak Observed is_it_all_peaks Are all peaks splitting? start->is_it_all_peaks yes_all_peaks Yes is_it_all_peaks->yes_all_peaks Yes no_all_peaks No is_it_all_peaks->no_all_peaks No check_column_void Possible column void or plugged frit. yes_all_peaks->check_column_void is_it_coelution Is it a co-eluting impurity? no_all_peaks->is_it_coelution solution_column_void Reverse/flush column. If unresolved, replace column. check_column_void->solution_column_void yes_coelution Yes is_it_coelution->yes_coelution Yes no_coelution No is_it_coelution->no_coelution No solution_coelution Optimize mobile phase for better resolution. Confirm with standard injection. yes_coelution->solution_coelution check_sample_solvent Is sample solvent stronger than mobile phase? no_coelution->check_sample_solvent yes_solvent Yes check_sample_solvent->yes_solvent Yes no_solvent No check_sample_solvent->no_solvent No solution_solvent Dissolve sample in mobile phase or a weaker solvent. yes_solvent->solution_solvent further_investigation Investigate other causes (e.g., detector issues). no_solvent->further_investigation

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 4-Vinylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of 4-Vinylbenzaldehyde (4-formylstyrene), a versatile bifunctional molecule with applications in polymer synthesis, organic chemistry, and materials science. The accurate determination of its purity, structure, and concentration is paramount for ensuring the quality and reliability of downstream applications. This document outlines the experimental protocols and performance of common analytical methods, offering a framework for selecting the most suitable technique for specific research and development needs.

At a Glance: Comparing Analytical Techniques

The choice of an analytical method for this compound depends on the specific analytical goal, such as qualitative identification, quantitative determination, or impurity profiling. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide valuable structural information, while chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are indispensable for separation and quantification.

Analytical TechniqueInformation ProvidedKey Performance Aspects
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile components, impurity profiling.High sensitivity and specificity, excellent for separating volatile impurities.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis, purity determination, impurity profiling.High resolution for separating non-volatile impurities and isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation, confirmation of molecular structure, quantitative analysis (qNMR).Unambiguous structure determination and absolute quantification without a specific reference standard for the analyte.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups, structural confirmation.Provides a unique molecular "fingerprint" for rapid identification.
Alternative Methods
Capillary Electrophoresis (CE)Separation of charged and neutral molecules with high efficiency.High resolution, minimal sample and solvent consumption.
Ion-Mobility Spectrometry (IMS)Separation of ions in the gas phase based on size, shape, and charge.Rapid analysis of volatile compounds, can be coupled with MS for enhanced separation.

Quantitative Performance Comparison

The following table summarizes typical quantitative performance parameters for the analysis of aromatic aldehydes and vinyl compounds, providing a comparative overview. The data is compiled from various studies on structurally similar molecules and serves as a general guideline.

ParameterGC-MSHPLC-UVQuantitative NMR (qNMR)
Limit of Detection (LOD) 0.01 - 1 µg/L1 - 20 µg/L~5 µM
Limit of Quantification (LOQ) 0.05 - 5 µg/L5 - 50 µg/L~20 µM
**Linearity (R²) **> 0.99> 0.99Not applicable (direct quantification)
Accuracy (Recovery) 85 - 115%90 - 110%97 - 103%
Precision (RSD) < 15%< 10%< 5%

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound and its volatile impurities.

Methodology:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • Internal Standard: Add a known concentration of an internal standard (e.g., toluene-d8 or another suitable non-interfering compound) to the sample solution for accurate quantification.

  • GC-MS System:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is typically used.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Split/splitless injector at 250°C. A 1 µL injection volume is used in splitless mode for trace analysis or split mode for higher concentrations.

    • Oven Temperature Program: Start at 50°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity.

Expected Results: The mass spectrum of this compound will show a molecular ion peak at m/z 132, along with characteristic fragment ions.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample PreparedSample Prepared Sample Sample->PreparedSample Solvent Volatile Solvent (e.g., DCM) Solvent->PreparedSample IS Internal Standard IS->PreparedSample Injection Inject 1 µL PreparedSample->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection & Identification) GC->MS Chromatogram Chromatogram MS->Chromatogram MassSpectra Mass Spectra MS->MassSpectra Quantification Quantification Chromatogram->Quantification MassSpectra->Quantification

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify non-volatile impurities.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

  • HPLC System:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector set at the wavelength of maximum absorbance for this compound (typically around 254 nm and 280 nm).

    • Injection Volume: 10 µL.

Expected Results: A chromatogram showing a major peak for this compound and smaller peaks for any impurities. Purity is calculated based on the relative peak areas.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample PreparedSample Prepared Sample Sample->PreparedSample MobilePhase Mobile Phase MobilePhase->PreparedSample Injection Inject 10 µL PreparedSample->Injection HPLC HPLC Separation (C18 Column) Injection->HPLC UV_Detector UV Detection HPLC->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Purity Purity Calculation Chromatogram->Purity

HPLC analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure and determine the absolute purity of this compound using quantitative NMR (qNMR).

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh a known amount (e.g., 5-10 mg) of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte signals.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample and internal standard completely.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

      • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or more).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal for this compound (e.g., the aldehyde proton) and a signal from the internal standard.

  • Purity Calculation: Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Expected Results: The ¹H NMR spectrum will show characteristic signals for the vinyl protons, aromatic protons, and the aldehyde proton, confirming the structure. The qNMR calculation will provide the absolute purity of the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: The sample can be analyzed as a thin film between two KBr plates (for liquids) or by using an Attenuated Total Reflectance (ATR) accessory for direct analysis of a small drop of the liquid.

  • FTIR Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer and collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Expected Characteristic Peaks:

  • ~3080-3010 cm⁻¹: C-H stretching of the vinyl and aromatic groups.

  • ~2820 and ~2720 cm⁻¹: C-H stretching of the aldehyde group (Fermi resonance doublet).

  • ~1700-1680 cm⁻¹: C=O stretching of the aromatic aldehyde (conjugated).

  • ~1630 cm⁻¹: C=C stretching of the vinyl group.

  • ~1600 and ~1490 cm⁻¹: C=C stretching of the aromatic ring.

  • ~990 and ~910 cm⁻¹: Out-of-plane C-H bending of the vinyl group.

  • ~830 cm⁻¹: Out-of-plane C-H bending for a 1,4-disubstituted aromatic ring.

Alternative Analytical Methods

For specialized applications, other techniques can provide valuable information:

  • Capillary Electrophoresis (CE): This technique offers high-resolution separation of components in a mixture based on their charge-to-size ratio. For neutral molecules like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed for separation from impurities.[1][2] CE is known for its high efficiency, short analysis times, and minimal sample and solvent consumption.[3]

  • Ion-Mobility Spectrometry (IMS): IMS separates gas-phase ions based on their size and shape as they drift through a buffer gas under the influence of an electric field.[4] It is a rapid technique for analyzing volatile compounds and can be coupled with mass spectrometry (IMS-MS) to provide an additional dimension of separation, which is particularly useful for complex mixtures.[5][6][7]

Conclusion

The characterization of this compound can be effectively achieved using a combination of spectroscopic and chromatographic techniques. GC-MS and HPLC are powerful tools for separation and quantification, providing essential data on purity and impurity profiles. NMR spectroscopy is unparalleled for unambiguous structural confirmation and absolute purity determination. FTIR spectroscopy offers a rapid and straightforward method for identifying key functional groups. For more advanced or specific analytical challenges, alternative methods like Capillary Electrophoresis and Ion-Mobility Spectrometry present promising capabilities. The selection of the most appropriate method or combination of methods will ultimately depend on the specific analytical requirements of the research, development, or quality control process.

References

Decoding the Spectroscopic Signature of 4-Vinylbenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of analytical data is paramount for the unambiguous identification and characterization of molecules. This guide provides a detailed interpretation of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 4-Vinylbenzaldehyde, a valuable bifunctional building block in organic synthesis. To facilitate a deeper understanding, a direct comparison is made with the spectra of 4-ethylbenzaldehyde, highlighting the distinct spectroscopic features arising from the vinyl and ethyl substituents.

Interpreting the NMR Spectra of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and coupling constants, the precise structure of a compound can be elucidated.

1H NMR Spectrum of this compound

The 1H NMR spectrum of this compound exhibits characteristic signals for the aldehydic, aromatic, and vinyl protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (TMS).

Table 1: 1H NMR Spectral Data of this compound (in CDCl3)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
9.98singlet-Aldehydic proton (CHO)
7.85doublet8.22H, Aromatic protons ortho to CHO
7.55doublet8.22H, Aromatic protons ortho to vinyl
6.75doublet of doublets17.6, 10.91H, Vinylic proton (-CH=)
5.90doublet17.61H, Vinylic proton (=CH2, trans)
5.45doublet10.91H, Vinylic proton (=CH2, cis)

The downfield singlet at approximately 9.98 ppm is characteristic of an aldehydic proton. The aromatic region displays two doublets around 7.85 and 7.55 ppm, corresponding to the protons on the benzene ring. The vinyl group gives rise to a more complex pattern: a doublet of doublets for the proton attached to the ring and two doublets for the terminal methylene protons, with distinct coupling constants for the cis and trans relationships.

13C NMR Spectrum of this compound

The 13C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: 13C NMR Spectral Data of this compound (in CDCl3)

Chemical Shift (δ, ppm)Assignment
191.5Aldehydic carbon (C=O)
142.0Aromatic carbon attached to vinyl group
136.5Vinylic carbon (-CH=)
135.0Aromatic carbon attached to CHO group
130.0Aromatic carbons ortho to CHO
127.0Aromatic carbons ortho to vinyl group
117.0Vinylic carbon (=CH2)

The aldehydic carbon appears significantly downfield around 191.5 ppm. The aromatic and vinylic carbons resonate in the region between 117 and 142 ppm.

Comparative Analysis: this compound vs. 4-Ethylbenzaldehyde

To underscore the unique spectral features of the vinyl group, a comparison with 4-ethylbenzaldehyde is instructive. The ethyl group, being saturated, presents a much simpler NMR signature.

Table 3: 1H NMR Spectral Data of 4-Ethylbenzaldehyde (in CDCl3)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
9.95singlet-Aldehydic proton (CHO)
7.78doublet8.12H, Aromatic protons ortho to CHO
7.35doublet8.12H, Aromatic protons ortho to ethyl
2.75quartet7.62H, Methylene protons (-CH2-)
1.25triplet7.63H, Methyl protons (-CH3)

Table 4: 13C NMR Spectral Data of 4-Ethylbenzaldehyde (in CDCl3)

Chemical Shift (δ, ppm)Assignment
192.0Aldehydic carbon (C=O)
151.0Aromatic carbon attached to ethyl group
135.0Aromatic carbon attached to CHO group
129.8Aromatic carbons ortho to CHO
128.5Aromatic carbons ortho to ethyl group
29.0Methylene carbon (-CH2-)
15.5Methyl carbon (-CH3)

The most notable difference in the 1H NMR spectra is the absence of the complex vinyl proton signals in 4-ethylbenzaldehyde, which are replaced by a quartet and a triplet characteristic of an ethyl group. Similarly, in the 13C NMR spectrum, the signals for the sp2 hybridized vinyl carbons are absent and are replaced by signals for the sp3 hybridized carbons of the ethyl group at a much higher field (lower ppm).

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of the analyte (this compound or 4-ethylbenzaldehyde) was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer.

1H NMR Parameters:

  • Number of scans: 16

  • Relaxation delay: 1.0 s

  • Pulse width: 30°

  • Acquisition time: 4.0 s

13C NMR Parameters:

  • Number of scans: 1024

  • Relaxation delay: 2.0 s

  • Pulse width: 45°

  • Acquisition time: 1.0 s

  • Decoupling: Proton decoupled

Alternative Analytical Techniques

Besides NMR spectroscopy, other techniques can be employed for the characterization of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of a mixture and provides information about their molecular weight and fragmentation pattern, confirming the identity of the compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹), aromatic C=C stretches (around 1600 cm⁻¹), and vinyl C=C and C-H stretches would be expected.

Visualization of Molecular Structure and NMR Assignments

To visually represent the relationship between the molecular structure and the NMR spectral data, the following diagrams are provided.

Caption: Molecular structure of this compound with corresponding 1H and 13C NMR spectral assignments.

This guide provides a foundational understanding of the NMR characteristics of this compound, which is essential for its correct identification and use in various research and development applications. The comparative data for 4-ethylbenzaldehyde further aids in recognizing the specific spectral signatures of different functional groups.

A Comparative Spectroscopic Guide to the Structural Validation of Poly(4-vinylbenzaldehyde)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Poly(4-vinylbenzaldehyde) and its Comparison with Polystyrene

In the realm of polymer chemistry and materials science, the precise structural elucidation of synthesized polymers is paramount for ensuring their intended functionality and batch-to-batch reproducibility. This is particularly critical for polymers designed for biomedical and pharmaceutical applications, where minor structural variations can significantly impact performance and safety. Poly(this compound) (PVB), with its reactive aldehyde functionalities, is a versatile polymer with potential applications in drug delivery, bioconjugation, and as a precursor for further chemical modifications. This guide provides a comprehensive overview of the spectroscopic techniques used to validate the structure of PVB, offering a direct comparison with the well-characterized and structurally similar polymer, polystyrene.

Spectroscopic Data Comparison: Poly(this compound) vs. Polystyrene

The following tables summarize the key spectroscopic features of poly(this compound) and polystyrene, highlighting the distinct signals that arise from their different functional groups.

Spectroscopic Technique Poly(this compound) Characteristic Signals Polystyrene Characteristic Signals Interpretation
¹H NMR ~9.8-10.0 ppm (s, 1H) : Aldehyde proton (-CHO).~7.2-7.8 ppm (br m) : Aromatic protons.~1.2-2.5 ppm (br m) : Polymer backbone protons (-CH-CH₂-).~6.5-7.5 ppm (br m) : Aromatic protons.~1.0-2.3 ppm (br m) : Polymer backbone protons (-CH-CH₂-).The key differentiating signal is the downfield singlet of the aldehyde proton in PVB. The aromatic region in PVB is also typically shifted further downfield due to the electron-withdrawing effect of the aldehyde group.
¹³C NMR ~192 ppm : Carbonyl carbon of the aldehyde group (C=O).~128-150 ppm : Aromatic carbons.~40-50 ppm : Polymer backbone carbons.~125-146 ppm : Aromatic carbons.~40-46 ppm : Polymer backbone carbons.The presence of the carbonyl carbon signal at ~192 ppm is a definitive indicator of the benzaldehyde moiety in PVB.
FTIR ~1700 cm⁻¹ (strong) : C=O stretching of the aldehyde.~2720 cm⁻¹ and ~2820 cm⁻¹ (medium) : C-H stretching of the aldehyde.~3100-3000 cm⁻¹ : Aromatic C-H stretching.~2920-2850 cm⁻¹ : Aliphatic C-H stretching.~1600, 1490, 1450 cm⁻¹ : Aromatic C=C stretching.~3100-3000 cm⁻¹ : Aromatic C-H stretching.~2920-2850 cm⁻¹ : Aliphatic C-H stretching.~1601, 1493, 1452 cm⁻¹ : Aromatic C=C stretching.[1]The strong carbonyl absorption band around 1700 cm⁻¹ and the characteristic aldehyde C-H stretching bands are the most prominent features distinguishing PVB from polystyrene in an IR spectrum.
UV-Vis λ_max ~250-280 nm : π → π* transitions of the aromatic ring and n → π* transition of the carbonyl group.λ_max ~260 nm : π → π* transitions of the aromatic ring.[2]The UV-Vis spectrum of PVB may show a shoulder or a distinct peak for the n → π* transition of the carbonyl group, which is absent in the spectrum of polystyrene.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of polymers. The following protocols are based on established methods for the synthesis of poly(this compound) via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and its subsequent spectroscopic analysis.[3][4][5]

Synthesis of Poly(this compound) via RAFT Polymerization
  • Materials : this compound (monomer), 2,2'-azobis(isobutyronitrile) (AIBN) (initiator), S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) (chain transfer agent), and 1,4-dioxane (solvent).

  • Procedure :

    • In a Schlenk flask, dissolve this compound, AIBN, and DDMAT in 1,4-dioxane.

    • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the flask in a preheated oil bath at 70-75 °C and stir for the desired reaction time (e.g., 7.5-22.5 hours).[4]

    • To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent like cold methanol.

    • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Prepare a solution of the polymer (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Record ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

    • Process the spectra to identify the characteristic chemical shifts of the aldehyde, aromatic, and backbone protons and carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy :

    • Prepare a thin film of the polymer by casting a solution onto a KBr pellet or by preparing a KBr pellet with the solid polymer.

    • Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the carbonyl and aldehyde C-H stretching, as well as the aromatic and aliphatic vibrations.

  • UV-Vis Spectroscopy :

    • Prepare a dilute solution of the polymer in a suitable UV-transparent solvent (e.g., chloroform or THF).

    • Record the UV-Vis absorption spectrum over a range of 200-400 nm.

    • Determine the wavelength of maximum absorption (λ_max).

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the logical flow of the synthesis of poly(this compound) and its subsequent structural validation using various spectroscopic techniques.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Monomer This compound Polymerization RAFT Polymerization (70-75 °C) Monomer->Polymerization Initiator AIBN Initiator->Polymerization CTA DDMAT CTA->Polymerization Solvent 1,4-Dioxane Solvent->Polymerization Purification Precipitation in Methanol Polymerization->Purification PVB Poly(this compound) Purification->PVB NMR ¹H & ¹³C NMR PVB->NMR FTIR FTIR PVB->FTIR UV_Vis UV-Vis PVB->UV_Vis Structure_Validation Structure Validation NMR->Structure_Validation FTIR->Structure_Validation UV_Vis->Structure_Validation

Caption: Synthesis and Spectroscopic Validation of Poly(this compound).

This guide provides a foundational framework for the validation of poly(this compound) structure using standard spectroscopic techniques. By comparing its spectral data with that of a well-known analogue, polystyrene, researchers can confidently identify the key functional groups and confirm the successful polymerization, ensuring the quality and reliability of this promising polymer for advanced applications.

References

A Comparative Guide to the Reactivity of 4-Vinylbenzaldehyde and 4-Vinylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and material science, the choice of monomer is critical in designing polymers with specific functionalities and properties. Both 4-Vinylbenzaldehyde (VBA) and 4-vinylbenzyl chloride (VBC) are invaluable bifunctional monomers, offering a vinyl group for polymerization and a reactive functional group for subsequent chemical modifications. However, the inherent differences in the reactivity of the aldehyde group versus the benzyl chloride group dictate their suitability for different applications. This guide provides an objective comparison of their reactivity, supported by experimental data and detailed protocols.

Structural and Electronic Profile

At the core of their differing reactivity lies the electronic nature of the aldehyde (-CHO) and chloromethyl (-CH₂Cl) substituents.

  • This compound (VBA): The aldehyde group is strongly electron-withdrawing due to both induction and resonance. This effect decreases the electron density of the aromatic ring and the vinyl group's double bond. Consequently, the carbonyl carbon in VBA is highly electrophilic and susceptible to nucleophilic attack.

  • 4-Vinylbenzyl Chloride (VBC): The chloromethyl group is weakly electron-withdrawing by induction. The key feature of VBC is the benzylic chloride, which is a highly reactive site for nucleophilic substitution reactions.[1] The stability of the resulting benzylic carbocation intermediate facilitates these reactions.

Quantitative Comparison of Reactivity

The distinct electronic properties of VBA and VBC lead to significant differences in their reaction kinetics and pathways. The following table summarizes key reactivity parameters.

ParameterThis compound4-Vinylbenzyl ChlorideSupporting Evidence
Vinyl Group Polymerization Can undergo free-radical and controlled polymerization (e.g., RAFT, anionic).[2] The electron-withdrawing nature of the aldehyde can influence polymerization kinetics.Readily undergoes free-radical polymerization and can be used in controlled polymerization techniques.[3][4] Often used for creating polymers for post-polymerization modification.[1]
Functional Group Reactivity The aldehyde group undergoes nucleophilic addition reactions. The carbonyl carbon is a strong electrophile, but its reactivity is moderated by resonance with the benzene ring.[5][6]The benzylic carbon is highly susceptible to nucleophilic substitution (SN1 and SN2). The chloride is an excellent leaving group.[1]
Electrophilicity of Functional Group The carbonyl carbon is electrophilic. In benzaldehyde, this electrophilicity is reduced due to resonance stabilization with the aromatic ring compared to aliphatic aldehydes.[5]The benzylic carbon is the primary electrophilic site for substitution reactions.
Stability and Handling Prone to oxidation of the aldehyde group. Can self-polymerize.[7]Sensitive to moisture, which can lead to hydrolysis to 4-vinylbenzyl alcohol and HCl.[8] Spontaneous polymerization can be initiated by heat or light.[1]

Reaction Pathways and Mechanisms

The distinct functionalities of VBA and VBC open up divergent synthetic possibilities.

This compound: The Aldehyde Chemistry Hub

The aldehyde group of VBA is a versatile handle for a variety of organic transformations, primarily involving nucleophilic addition to the carbonyl carbon. This makes it an ideal monomer for creating polymers that require subsequent modification through aldehyde-specific reactions, such as bioconjugation or the formation of imines and oximes.

G Reaction Pathways of this compound cluster_vinyl Vinyl Group Reactions cluster_aldehyde Aldehyde Group Reactions VBA This compound Polymerization Polymerization (Radical, Anionic, RAFT) VBA->Polymerization Initiator Nucleophilic_Addition Nucleophilic Addition VBA->Nucleophilic_Addition PolyVBA Poly(this compound) Polymerization->PolyVBA Oxidation Oxidation Nucleophilic_Addition->Oxidation e.g., Tollen's Reagent Reduction Reduction Nucleophilic_Addition->Reduction e.g., NaBH4 Wittig Wittig Reaction Nucleophilic_Addition->Wittig e.g., Ylide

Reaction pathways for this compound.
4-Vinylbenzyl Chloride: The Gateway to Diverse Functionalities

The high reactivity of the benzylic chloride in VBC towards nucleophiles makes it an exceptionally versatile monomer.[1] After polymerization, the pendant chloromethyl groups serve as anchor points for introducing a vast array of functional groups via nucleophilic substitution. This is a common strategy for synthesizing ion-exchange resins, functional coatings, and materials for affinity chromatography.

G Reaction Pathways of 4-Vinylbenzyl Chloride cluster_vinyl_vbc Vinyl Group Reactions cluster_chloride Benzyl Chloride Reactions VBC 4-Vinylbenzyl Chloride Polymerization_VBC Polymerization (Radical, Cationic) VBC->Polymerization_VBC Initiator Nucleophilic_Sub Nucleophilic Substitution (SN1/SN2) VBC->Nucleophilic_Sub PolyVBC Poly(4-vinylbenzyl chloride) Polymerization_VBC->PolyVBC PolyVBC->Nucleophilic_Sub Post-polymerization modification Quaternization Quaternization (Amine) Nucleophilic_Sub->Quaternization Etherification Etherification (Alkoxide) Nucleophilic_Sub->Etherification Esterification Esterification (Carboxylate) Nucleophilic_Sub->Esterification

References

Comparison Guide: 4-Vinylbenzaldehyde Versus Other Functional Monomers in Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Vinylbenzaldehyde (4-VBA) with alternative functional monomers used in copolymerization. The focus is on performance, reactivity, and the strategic selection of monomers for developing advanced polymers, particularly for biomedical and drug development applications. All comparisons are supported by experimental data and detailed protocols.

Introduction to this compound (4-VBA)

This compound is an aromatic organic compound featuring both a polymerizable vinyl group and a reactive aldehyde functional group.[1][2] This bifunctionality makes it a valuable monomer for synthesizing "functional polymers." The pendant aldehyde groups in the resulting polymer, poly(this compound) (PVBA), serve as versatile chemical handles for post-polymerization modification. They can readily react with nucleophiles like amines, hydrazines, and alkoxyamines to form Schiff bases, hydrazones, or oximes, respectively.[3] This reactivity is particularly useful for bioconjugation—attaching proteins, peptides, or drugs to the polymer backbone.[4][5]

However, the direct polymerization of monomers containing unprotected aldehyde groups can be challenging. Aldehydes can be sensitive to certain polymerization conditions and may interfere with radical processes.[3][6] This guide explores the copolymerization behavior of 4-VBA and compares it to alternative strategies, such as using monomers with protected aldehyde groups or other functional groups entirely.

Section 1: Comparison of Monomer Properties and Reactivity

The choice of a functional monomer is dictated by its inherent reactivity, the desired functionality in the final polymer, and its compatibility with the chosen polymerization technique. Here, we compare 4-VBA with two major classes of alternatives: monomers with protected aldehydes and monomers with other reactive functionalities.

Alternative Strategy 1: Protected Aldehyde Monomers

To circumvent issues with the high reactivity of free aldehydes during polymerization, a common strategy is to use a monomer where the aldehyde is protected as an acetal.[3] This protected group is stable under typical polymerization conditions and can be easily hydrolyzed post-polymerization to reveal the aldehyde. A prime example is Diethoxypropyl Methacrylate (DEPMA) .

  • Advantages of Protected Monomers (e.g., DEPMA):

    • Controlled Polymerization: Allows for the use of controlled radical polymerization (CRP) techniques like RAFT or ATRP to synthesize well-defined polymers with low dispersity (Đ < 1.3) and predictable molecular weights.[4][6]

    • Avoidance of Side Reactions: Prevents the aldehyde group from participating in undesirable side reactions, such as aldol condensation or acting as a radical scavenger.[6]

  • Disadvantages:

    • Additional Reaction Steps: Requires a post-polymerization deprotection step (acidic hydrolysis) to generate the aldehyde functionality, adding complexity to the overall synthesis.[4][6]

The logical workflow for deciding between direct polymerization of 4-VBA and the protected monomer strategy is outlined below.

G cluster_0 cluster_1 Strategy Comparison start Need Aldehyde-Functional Polymer? direct Direct Polymerization (4-VBA) start->direct Simple, fewer steps desired indirect Indirect / Protected Strategy (e.g., DEPMA) start->indirect High control (low Đ) is critical p_direct Polymerize 4-VBA direct->p_direct final_direct final_direct direct->final_direct p_indirect Polymerize Protected Monomer indirect->p_indirect deprotect Post-Polymerization Deprotection (Hydrolysis) indirect->deprotect final_indirect final_indirect indirect->final_indirect p_direct->final_direct Ready for Conjugation p_indirect->deprotect deprotect->final_indirect Ready for Conjugation

Caption: Workflow comparing direct vs. indirect routes to aldehyde-functional polymers.
Alternative Strategy 2: Monomers with Other Functional Groups

The aldehyde group is just one of many functionalities that can be incorporated into a polymer for subsequent modification. The choice depends on the desired conjugation chemistry.

  • Glycidyl Methacrylate (GMA): Contains a reactive epoxy ring that can be opened by amines, thiols, or alcohols.

  • Hydroxyethyl Methacrylate (HEMA): Provides hydroxyl groups that can be used in esterification reactions or to initiate ring-opening polymerizations. Copolymers with HEMA are common in coatings and biomedical materials.[7][8]

  • N-Hydroxysuccinimide Methacrylate (NHSMA): Features an activated ester group that reacts readily and specifically with primary amines under mild conditions to form stable amide bonds, a common strategy for bioconjugation.[4]

Data Presentation: Monomer Properties

The following table summarizes key properties of 4-VBA and selected alternative functional monomers.

MonomerAbbreviationFunctional GroupMolecular Weight ( g/mol )Key Features & Applications
This compound 4-VBA Aldehyde 132.16 Direct route to aldehyde polymers; bioconjugation via Schiff base.[2]
Diethoxypropyl MethacrylateDEPMAProtected Aldehyde (Acetal)216.28Enables controlled polymerization (RAFT, ATRP); requires deprotection.[4]
Glycidyl MethacrylateGMAEpoxy142.15Reactive with nucleophiles; used in coatings, adhesives, and composites.
Hydroxyethyl MethacrylateHEMAHydroxyl130.14Hydrophilic; used in hydrogels, contact lenses, and drug delivery.[9]
N-Hydroxysuccinimide MethacrylateNHSMAActivated Ester213.18Highly reactive towards primary amines for stable bioconjugation.[10]

Section 2: Copolymerization Performance and Experimental Data

The behavior of a functional monomer in a copolymerization is quantitatively described by its reactivity ratios (r₁ and r₂). These ratios indicate the preference of a growing polymer chain radical to add a monomer of its own kind versus the comonomer.[11]

  • If r₁ > 1 , the growing chain radical M₁* prefers to add another M₁ monomer.

  • If r₁ < 1 , the growing chain radical M₁* prefers to add the comonomer M₂.

  • If r₁r₂ = 1 , the copolymerization is "ideal," and the monomer sequence is random.[11]

  • If r₁ and r₂ are close to 0 , an alternating copolymer is likely to form.[12]

The following table presents reactivity ratios for the copolymerization of 4-VBA and other monomers with common comonomers like styrene (St) and methyl methacrylate (MMA).

M₁M₂r₁r₂Polymerization TypeComment
o-Vinylbenzaldehyde *Styrene 0.010.27CationicStrong tendency for cross-propagation, nearing alternation.[13]
Styrene Methyl Methacrylate 0.530.46Free RadicalRandom copolymerization with slight preference for alternation.[14]
Styrene Butyl Acrylate 0.660.18Free RadicalRandom copolymerization; both radicals prefer adding styrene.
Methyl Methacrylate N-Vinylpyrrolidone ~5.0~0.02Free RadicalBlocky tendency; MMA radical strongly prefers adding MMA.

Note: Data for the ortho-isomer (o-VBA) is presented due to availability; the reactivity of the para-isomer (4-VBA) is expected to be similar in trend.

The data indicates that vinylbenzaldehyde has a strong tendency to cross-propagate with styrene in cationic polymerization, leading to a more alternating structure.[13] This is a desirable feature for achieving a uniform distribution of functional groups along the polymer chain.

Section 3: Experimental Protocols

Detailed and reproducible experimental methods are crucial for polymer synthesis and modification.

Protocol 1: RAFT Copolymerization of a Protected Aldehyde Monomer

This protocol describes the synthesis of a well-defined copolymer using a protected aldehyde monomer, adapted from literature procedures for controlled radical polymerization.[6]

Objective: To synthesize a statistical copolymer of Styrene (St) and Diethoxypropyl Methacrylate (DEPMA) via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Materials:

  • Styrene (St), inhibitor removed

  • Diethoxypropyl Methacrylate (DEPMA), inhibitor removed

  • 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPPA) as RAFT agent

  • Azobisisobutyronitrile (AIBN) as initiator

  • 1,4-Dioxane (anhydrous)

Procedure:

  • In a Schlenk flask, dissolve St (e.g., 5 mmol), DEPMA (e.g., 5 mmol), CPPA (e.g., 0.1 mmol), and AIBN (e.g., 0.02 mmol) in 10 mL of 1,4-dioxane.

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with argon for 30 minutes in an ice bath.

  • Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 12 hours).

  • To quench the polymerization, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration or centrifugation and dry it under vacuum to a constant weight.

  • Characterize the polymer for molecular weight and dispersity (Đ) using Gel Permeation Chromatography (GPC).

G cluster_workflow RAFT Polymerization Workflow A 1. Mix Monomers, RAFT Agent & Initiator in Solvent B 2. Deoxygenate (Argon Purge) A->B C 3. Polymerize (e.g., 70°C, 12h) B->C D 4. Quench Reaction (Cool & Expose to Air) C->D E 5. Purify Polymer (Precipitation) D->E F 6. Characterize (GPC, NMR) E->F

Caption: Experimental workflow for RAFT polymerization.
Protocol 2: Post-Polymerization Deprotection and Bioconjugation

This protocol details the conversion of the protected polymer to its active aldehyde form and subsequent conjugation to a model amine.

Part A: Acetal Deprotection [6]

  • Dissolve the poly(St-co-DEPMA) in a 1:1 (v/v) mixture of 1,4-dioxane and 1 M hydrochloric acid (HCl).

  • Stir the solution at room temperature for 24 hours to ensure complete hydrolysis of the acetal groups to aldehydes.

  • Dialyze the resulting polymer solution against deionized water for 48 hours to remove acid and impurities.

  • Lyophilize (freeze-dry) the purified solution to obtain the aldehyde-functional polymer, poly(St-co-VBA).

Part B: Schiff Base Formation (Conjugation)

  • Dissolve the aldehyde-functional polymer in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add an amine-containing molecule (e.g., a peptide or an amino-functionalized dye) in a slight molar excess relative to the aldehyde groups.

  • Allow the reaction to proceed at room temperature for 2-4 hours. The formation of the imine (Schiff base) bond can be monitored by UV-Vis spectroscopy if the amine or polymer has a chromophore.

  • (Optional) For a more stable linkage, the imine bond can be reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[5]

  • Purify the resulting conjugate by dialysis or size exclusion chromatography to remove unreacted small molecules.

G cluster_pathway Bioconjugation via Aldehyde Handle Polymer Polymer with Pendant Aldehyde (P-CHO) SchiffBase Schiff Base Intermediate (P-CH=N-R) Polymer->SchiffBase Condensation (pH ~7) Amine Biomolecule with Primary Amine (R-NH2) Amine->SchiffBase Final Stable Amine Linkage (P-CH2-NH-R) SchiffBase->Final Reduction (e.g., NaBH3CN)

Caption: Reaction pathway for polymer bioconjugation using an aldehyde handle.

Conclusion

This compound is a highly valuable monomer for creating functional polymers with reactive sites for post-polymerization modification, especially bioconjugation.

  • Choose 4-VBA for direct polymerization when simplicity and fewer synthetic steps are prioritized, and the polymerization conditions (e.g., certain cationic or free-radical systems) are compatible with the aldehyde group.

  • Choose a protected monomer like DEPMA when synthesizing well-defined polymers with low dispersity via controlled radical polymerization is the primary goal. This indirect route offers superior control over polymer architecture at the cost of an additional deprotection step.

  • Consider alternative functional monomers (GMA, HEMA, NHSMA) when the desired conjugation chemistry requires a different reactive handle (epoxy, hydroxyl, activated ester).

The optimal choice depends on a careful evaluation of the required polymer architecture, the specific application, and the synthetic capabilities available. The aldehyde functionality, whether introduced directly via 4-VBA or indirectly, remains a powerful tool for developing advanced materials for the life sciences.

References

Performance Showdown: A Comparative Guide to Polymers from VBSC and VBC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of polymer backbone is a critical decision that dictates the ultimate performance and efficacy of the final product. This guide provides a detailed comparison of polymers synthesized from 4-vinylbenzyl-3-(S)-sec-butyl-sulfonate (VBSC) and vinylbenzyl chloride (VBC), offering insights into their respective strengths and weaknesses. Due to a significant lack of publicly available research directly comparing the two, this guide will focus on the well-documented properties of poly(vinylbenzyl chloride) (PVBC) and highlight the areas where data for poly(VBSC) is needed to draw a complete comparative picture.

Executive Summary

Poly(vinylbenzyl chloride) (PVBC) is a versatile and widely studied polymer valued for its reactive chloromethyl groups, which serve as a gateway for a vast array of functionalizations. This reactivity makes it a cornerstone in applications ranging from ion-exchange resins to drug delivery vehicles. Information on the thermal stability of VBC-grafted copolymers suggests a degradation onset between 260-300°C.

Presently, there is a notable absence of literature directly comparing the performance of polymers derived from VBSC with those from VBC. Key performance metrics such as polymerization kinetics, molecular weight control, and functionalization efficiency for poly(VBSC) remain largely undocumented in comparative studies. This guide aims to provide a comprehensive overview of PVBC performance, based on available data, and to underscore the critical need for further research into VBSC-based polymers to enable a thorough and direct comparison.

Data Presentation: Poly(vinylbenzyl chloride) Performance Metrics

The following table summarizes key performance characteristics of poly(vinylbenzyl chloride) based on available literature. A corresponding table for poly(VBSC) cannot be provided at this time due to the absence of comparative data.

Performance MetricPoly(vinylbenzyl chloride) (PVBC)Poly(4-vinylbenzyl-3-(S)-sec-butyl-sulfonate) (Poly(VBSC))
Monomer Structure Contains a reactive chloromethyl group.Contains a sec-butyl-sulfonate ester group.
Polymerization Method Commonly synthesized via free-radical polymerization.Data not available in comparative literature.
Molecular Weight (Mn) & Polydispersity (PDI) Controllable to some extent by polymerization conditions.Data not available in comparative literature.
Thermal Stability (Onset of Degradation) For VBC-grafted copolymers, onset of degradation is reported to be in the range of 260-300°C.[1]Data not available in comparative literature.
Functionalization Chemistry Highly versatile for functionalization via nucleophilic substitution of the chlorine atom.[2][3][4]Expected to undergo nucleophilic substitution at the sulfonate ester group.
Functionalization Efficiency Generally high, but can be influenced by steric hindrance and reaction conditions.Data not available in comparative literature.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and comparison. Below are representative methodologies for the synthesis and characterization of poly(vinylbenzyl chloride).

Synthesis of Poly(vinylbenzyl chloride) via Free-Radical Polymerization

Materials:

  • Vinylbenzyl chloride (VBC) monomer

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Solvent (e.g., Toluene, THF)

  • Precipitating solvent (e.g., Methanol)

Procedure:

  • VBC monomer is dissolved in the chosen solvent in a reaction flask equipped with a condenser and a nitrogen inlet.

  • The solution is purged with nitrogen for a designated time to remove oxygen, which can inhibit polymerization.

  • The initiator (AIBN) is added to the reaction mixture.

  • The flask is heated to a specific temperature (e.g., 60-80°C) to initiate polymerization and maintained for a set duration.

  • After the reaction, the polymer is precipitated by pouring the solution into a non-solvent like methanol.

  • The precipitated polymer is then filtered, washed, and dried under vacuum to yield the final PVBC product.

Characterization of Poly(vinylbenzyl chloride)
  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

  • Chemical Structure: Confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

  • Thermal Stability: Assessed using Thermogravimetric Analysis (TGA), which measures the weight loss of the polymer as a function of temperature.

Mandatory Visualization

Logical Flow of Polymer Functionalization

The following diagram illustrates the general workflow for the functionalization of a reactive polymer like PVBC, a process that is anticipated to be analogous for poly(VBSC).

Functionalization_Workflow Start Start with Reactive Polymer (e.g., Poly(VBC)) Reaction Nucleophilic Substitution Reaction Start->Reaction Introduce Nucleophile Purification Purification of Functionalized Polymer Reaction->Purification Remove Unreacted Reagents Characterization Characterization (NMR, FTIR, etc.) Purification->Characterization Verify Functionalization End Functionalized Polymer with Desired Properties Characterization->End

Caption: General workflow for polymer functionalization.

Conclusion and Future Outlook

While poly(vinylbenzyl chloride) has a well-established performance profile, making it a reliable choice for many applications, the properties of poly(4-vinylbenzyl-3-(S)-sec-butyl-sulfonate) remain an open area of investigation. The sulfonate ester group in VBSC offers a different reactive handle compared to the chloromethyl group of VBC, which could potentially lead to polymers with unique characteristics, such as different reactivity in nucleophilic substitutions, altered solubility, and distinct thermal and mechanical properties.

To provide a conclusive performance comparison, further research is imperative. Head-to-head studies investigating the polymerization kinetics, thermal stability, and functionalization efficiency of both VBSC and VBC-derived polymers under identical conditions are critically needed. Such studies will be invaluable to researchers and developers in making informed decisions for designing next-generation polymers for advanced applications in medicine and beyond.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Vinylbenzaldehyde by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a cornerstone of reliable and reproducible research. 4-Vinylbenzaldehyde (also known as 4-formylstyrene) is a valuable bifunctional molecule used in the synthesis of polymers, pharmaceuticals, and agrochemicals.[1] Its dual reactivity, stemming from the aldehyde and vinyl groups, makes it a versatile building block.[1][2] However, this reactivity also means that impurities can arise during synthesis, potentially affecting the outcome of subsequent reactions and the quality of the final product.

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for assessing the purity of this compound. It includes detailed experimental protocols, comparative data, and workflow diagrams to support analytical method selection and implementation.

Primary Assessment Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[3] It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry, making it an ideal method for both quantifying the purity of this compound and identifying unknown impurities.[4]

Principle of GC-MS

In GC-MS, the sample is first vaporized and injected into a gas chromatograph. An inert carrier gas (like helium) transports the sample through a long, thin capillary column.[5] The separation of components is achieved based on their different boiling points and affinities for the column's stationary phase. As each separated component exits the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This spectrum acts as a "chemical fingerprint," allowing for confident identification.

Potential Impurities in this compound Synthesis

Understanding the synthetic route is crucial for anticipating potential impurities. Common impurities may include:

  • Isomeric By-products: Synthesis methods like formylation can produce ortho- and meta- isomers (2-vinylbenzaldehyde and 3-vinylbenzaldehyde).[6]

  • Unreacted Starting Materials: Depending on the synthesis, precursors such as 4-ethylbenzyl alcohol, 4-ethyltoluene, or 4-bromobenzaldehyde may be present.[2][6]

  • Over-oxidation Products: The aldehyde group can be susceptible to oxidation, leading to the formation of 4-vinylbenzoic acid.[6]

  • Side-Reaction Products: Impurities from side reactions or related starting materials, such as divinylbenzene, may also be present.

Detailed Experimental Protocol: GC-MS Analysis

This protocol is a representative method for the purity analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol, diethyl ether) to create a 1 mg/mL stock solution.[7]

  • If using an internal standard for precise quantification, add a known amount of a compound like anisole or ethylbenzene to the solution.[5][7]

  • Further dilute the solution to a final working concentration of approximately 50-100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. GC-MS Instrumentation and Conditions: The following table outlines typical parameters for a GC-MS system.[7][8][9]

ParameterSpecification
GC System Agilent 8890 GC, Thermo Scientific TRACE 1310 GC, or equivalent
Mass Spectrometer Agilent 5977 MSD, Thermo Q Exactive GC Orbitrap, or equivalent
Column HP-5MS, DB-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film)[7][8]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[5][9]
Inlet Temperature 250 °C
Injection Volume 1 µL (Split or Splitless mode, e.g., 40:1 split ratio)[9]
Oven Program Initial: 100 °C (hold 5 min), Ramp: 10 °C/min to 300 °C (hold 5 min)[7]
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV[8]
Mass Scan Range m/z 40-550
Data Analysis and Purity Calculation

Purity is typically determined by area percent normalization. The peak area of each component is integrated, and the percentage of this compound is calculated as follows:

Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100

For higher accuracy, an internal standard is used, and a calibration curve is generated to calculate the exact concentration.

Hypothetical Quantitative Data
Retention Time (min)Compound IdentityPeak AreaArea %
6.82-Vinylbenzaldehyde (isomer)15,0000.5%
7.5This compound 2,940,00098.0%
8.24-Ethylbenzyl alcohol (starting material)30,0001.0%
9.14-Vinylbenzoic acid (oxidation)15,0000.5%
Total 3,000,000 100.0%

Alternative Purity Assessment Methods

While GC-MS is highly effective, other techniques can provide complementary information or may be more suitable in certain situations.

MethodPrinciple & ApplicationAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase.[10] Well-suited for non-volatile or thermally sensitive impurities like the oxidation product (4-vinylbenzoic acid).[11]High resolution for non-volatile compounds; robust and widely used in pharmaceuticals.[11]May not detect volatile impurities; this compound itself is volatile, making GC a more natural fit.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei. Can be used for quantitative analysis (qNMR) by integrating proton signals relative to a certified internal standard.[12]Provides unambiguous structural confirmation; can quantify all proton-containing species simultaneously without chromatographic separation.Lower sensitivity compared to GC-MS; complex mixtures can lead to overlapping signals, complicating interpretation.[12]
Derivatization followed by GC or HPLC The aldehyde is chemically reacted with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or 2,4-dinitrophenylhydrazine (DNPH) to form a stable, more easily detectable derivative.[3][13][14]Enhances sensitivity and chromatographic performance; useful for trace-level analysis.[14][15]Requires an additional reaction step, which can introduce variability and potential side reactions.[12]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Synthesized This compound Weigh Weigh Sample Sample->Weigh Dissolve Dissolve in Solvent (e.g., Methanol) Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into GC-MS Filter->Inject Separate Chromatographic Separation (GC) Inject->Separate Detect Ionization & Detection (MS) Separate->Detect Chromatogram Generate Total Ion Chromatogram (TIC) Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Identify Identify Components (Mass Spectra Library) Integrate->Identify Quantify Calculate Purity (Area % Normalization) Identify->Quantify Report Final Purity Report Quantify->Report

References

A Comparative Guide to the Quantification of Aldehyde Functionality in Poly(4-vinylbenzaldehyde) and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established methods for the quantification of aldehyde functionality in poly(4-vinylbenzaldehyde) and alternative aldehyde-containing polymers. The selection of an appropriate analytical technique is critical for researchers and developers working with these polymers in fields such as bioconjugation, drug delivery, and material science, as the aldehyde content directly influences the material's reactivity and performance.

Comparison of Quantification Methods

The aldehyde content in polymers can be determined by a variety of analytical techniques, each with its own advantages and limitations. The choice of method often depends on factors such as the expected aldehyde concentration, the polymer's solubility, the presence of interfering functional groups, and the desired accuracy and precision. Below is a summary of common methods applicable to poly(this compound) and its alternatives like poly(acrolein) and poly(methacrolein).

MethodPrincipleTypical ApplicationAdvantagesLimitations
UV-Vis Spectrophotometry (DNPH Assay) Reaction of aldehyde groups with 2,4-dinitrophenylhydrazine (DNPH) to form a colored hydrazone, which is quantified by its absorbance.Quantification of accessible aldehyde groups on various polymers, including those in solution and on solid supports.High sensitivity, relatively simple and cost-effective instrumentation.Can be susceptible to interference from other carbonyl compounds (ketones). The derivatization reaction may not go to completion.
Titration (Hydroxylamine Hydrochloride Method) Reaction of aldehydes with hydroxylamine hydrochloride to form an oxime and hydrochloric acid. The liberated acid is then titrated with a standard base.Determination of the total aldehyde content in soluble polymers.Well-established, accurate, and does not require expensive equipment.The endpoint of the titration can sometimes be difficult to determine precisely. Not suitable for insoluble polymers.
Redox Titration (KMnO4 Method) Oxidation of aldehyde groups to carboxylic acids by a standard solution of potassium permanganate (KMnO4) in an acidic medium. The consumption of KMnO4 is determined by titration.Quantification of aldehyde groups in polymers like poly(methacrolein-co-methacrylamide).Relatively straightforward and can be performed with standard laboratory equipment.The reaction stoichiometry must be well-defined. Other oxidizable groups in the polymer can interfere.
Nuclear Magnetic Resonance (NMR) Spectroscopy Direct integration of the aldehyde proton signal (around 9-10 ppm in ¹H NMR) relative to a known internal standard or other polymer backbone signals.Structural characterization and quantification of aldehyde groups in soluble polymers.Provides absolute quantification without the need for a calibration curve. Offers structural information.Lower sensitivity compared to other methods. Requires polymer solubility in a suitable deuterated solvent.
X-ray Photoelectron Spectroscopy (XPS) Surface-sensitive technique that analyzes the elemental composition and chemical states of the atoms at the polymer surface. The C1s spectrum can be deconvoluted to identify and quantify aldehyde groups.Quantification of aldehyde groups on the surface of materials.Provides information about the surface chemistry, which is crucial for applications involving surface reactions.Provides information only about the top few nanometers of the material. Quantification can be complex.

Experimental Protocols

UV-Vis Spectrophotometric DNPH Assay

This method is based on the reaction of an aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a 2,4-dinitrophenylhydrazone, which has a strong absorbance in the UV-Vis region.

Materials:

  • Poly(this compound) sample

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.1% in acetonitrile or a suitable solvent)

  • Acid catalyst (e.g., sulfuric acid or hydrochloric acid)

  • Solvent for the polymer (e.g., tetrahydrofuran, THF)

  • UV-Vis spectrophotometer

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of a known aldehyde (e.g., benzaldehyde) of varying concentrations. React each standard with the DNPH solution in the presence of an acid catalyst. Measure the absorbance of the resulting hydrazone solutions at the wavelength of maximum absorbance (λmax) to construct a standard curve.

  • Sample Preparation: Dissolve a known amount of the poly(this compound) sample in a suitable solvent.

  • Derivatization: Add the DNPH solution and the acid catalyst to the polymer solution. Allow the reaction to proceed for a specific time at a controlled temperature to ensure complete derivatization.

  • Measurement: Measure the absorbance of the sample solution at the same λmax used for the standard curve.

  • Calculation: Determine the concentration of aldehyde groups in the polymer sample by comparing its absorbance to the standard curve.

DNPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Standard Prepare Aldehyde Standards Derivatize_Standard Derivatize Standards with DNPH Standard->Derivatize_Standard Sample Prepare Polymer Sample Derivatize_Sample Derivatize Sample with DNPH Sample->Derivatize_Sample Measure_Standard Measure Absorbance of Standards Derivatize_Standard->Measure_Standard Measure_Sample Measure Absorbance of Sample Derivatize_Sample->Measure_Sample Standard_Curve Construct Standard Curve Measure_Standard->Standard_Curve Calculate Calculate Aldehyde Content Measure_Sample->Calculate Standard_Curve->Calculate

Caption: Experimental workflow for the DNPH spectrophotometric assay.

Titration with Hydroxylamine Hydrochloride

This method, also known as the oxime conversion method, involves the reaction of the aldehyde with hydroxylamine hydrochloride, which liberates hydrochloric acid that can be titrated with a standard base.

Materials:

  • Poly(this compound) sample

  • Hydroxylamine hydrochloride solution (e.g., 0.5 M, pH adjusted to a specific value, e.g., 4.0)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter or indicator

  • Solvent for the polymer (e.g., THF/water mixture)

Procedure:

  • Sample Preparation: Dissolve a known weight of the poly(this compound) sample in a suitable solvent mixture.

  • Reaction: Add the hydroxylamine hydrochloride solution to the polymer solution. Allow the mixture to react for a sufficient time (e.g., 1-2 hours) at a controlled temperature to ensure complete formation of the oxime.

  • Titration: Titrate the liberated HCl with the standardized NaOH solution. The endpoint can be determined potentiometrically with a pH meter (by titrating back to the initial pH of the hydroxylamine hydrochloride solution) or with a suitable indicator.

  • Calculation: The amount of aldehyde is calculated from the volume of NaOH consumed, based on the 1:1 stoichiometry of the reaction.

Logical Comparison of Quantification Methods

The various methods for aldehyde quantification can be categorized based on their underlying principles. This provides a logical framework for selecting the most appropriate technique for a given research objective.

Quantification_Methods_Comparison cluster_principle Quantification Principle cluster_methods Specific Methods Spectroscopic Spectroscopic Methods UV_Vis UV-Vis (DNPH) Spectroscopic->UV_Vis Titrimetric Titrimetric Methods Hydroxylamine Hydroxylamine Titration Titrimetric->Hydroxylamine Redox Redox Titration Titrimetric->Redox Spectrometric Spectrometric & Spectroscopic NMR NMR Spectrometric->NMR XPS XPS Spectrometric->XPS

Caption: Logical comparison of aldehyde quantification methods.

Alternative Aldehyde-Functionalized Polymers

Besides poly(this compound), other polymers with aldehyde functionalities are utilized in various applications. These alternatives offer different physical and chemical properties.

  • Poly(acrolein): This polymer is synthesized from the polymerization of acrolein. It possesses a high density of aldehyde groups directly on the polymer backbone. However, it can be prone to crosslinking and solubility issues.

  • Poly(methacrolein): Similar to poly(acrolein), this polymer is derived from methacrolein and also features a high concentration of aldehyde groups. Copolymers of methacrolein, for instance with methacrylamide, have been synthesized to modulate the polymer's properties and aldehyde content.[1]

  • Aldehyde-modified natural polymers: Polysaccharides like cellulose and dextran can be chemically modified to introduce aldehyde groups, often through periodate oxidation. These materials are attractive for biomedical applications due to their biocompatibility and biodegradability.

The quantification methods described in this guide are generally applicable to these alternative polymers, although solvent compatibility and potential side reactions need to be considered for each specific polymer system. Researchers should validate the chosen method for their particular polymer to ensure accurate and reliable results.

References

comparative study of different initiators for 4-Vinylbenzaldehyde polymerization

Author: BenchChem Technical Support Team. Date: December 2025

The choice of initiator is a critical parameter in the polymerization of 4-Vinylbenzaldehyde (4-VBA), directly influencing the polymer's molecular weight, polydispersity, and overall architecture. This guide provides a comparative analysis of different initiator systems for the polymerization of 4-VBA, including conventional free-radical polymerization and controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP). The information presented is intended for researchers, scientists, and drug development professionals seeking to synthesize well-defined poly(this compound) (PVBA).

Performance Comparison of Initiator Systems

The selection of an initiation method dictates the level of control over the polymerization process. While conventional free-radical polymerization is a straightforward method, it often results in polymers with broad molecular weight distributions. In contrast, controlled radical polymerization techniques like RAFT and ATRP offer the ability to synthesize polymers with predetermined molecular weights and narrow polydispersity indices (PDI). The following table summarizes the quantitative data from studies on the polymerization of 4-VBA and its close analog, styrene, using different initiator systems.

Polymerization MethodInitiator SystemMonomerMonomer Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
RAFT PolymerizationAIBN / DDMATThis compound45 - 76--< 1.17[1][2]
Free RadicalBenzoyl PeroxideStyrene-7,38816,8012.27[2]
ATRPa,a-dichlorotoluene / CuCl / bipyStyrene~90--~1.3[3]

Note: Data for Free Radical and ATRP methods are for styrene, a structurally similar monomer to 4-VBA, and are provided as a reference for expected performance. Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index. AIBN = 2,2'-azobis(isobutyronitrile), DDMAT = S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for achieving desired polymer characteristics. Below are representative protocols for different polymerization methods.

Protocol 1: RAFT Polymerization of this compound with AIBN Initiator[1]

Materials:

  • This compound (VBA) monomer

  • S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) as Chain Transfer Agent (CTA)

  • 2,2'-azobis(isobutyronitrile) (AIBN) as initiator

  • 2-butanone (solvent)

  • Schlenk tube equipped with a magnetic stir bar

  • Nitrogen or Argon source for inert atmosphere

  • Oil bath

Procedure:

  • In a Schlenk tube, dissolve VBA monomer, DDMAT (CTA), and AIBN (initiator) in 2-butanone. A typical molar ratio of [VBA]₀:[CTA]₀:[AIBN]₀ is 100:1.0:0.1.

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the Schlenk tube with an inert gas (Nitrogen or Argon).

  • Immerse the sealed tube in a preheated oil bath at 75°C.

  • Allow the polymerization to proceed for the desired time (e.g., 7.5 - 22.5 hours).

  • Terminate the reaction by cooling the tube in an ice bath and exposing the mixture to air.

  • Determine the monomer conversion using ¹H NMR spectroscopy.

  • Precipitate the polymer by adding the reaction mixture to a large excess of cold pentane.

  • Isolate the polymer by filtration and dry under vacuum to a constant weight.

Protocol 2: Conventional Free-Radical Polymerization of Styrene with Benzoyl Peroxide Initiator[2]

Materials:

  • Styrene monomer

  • Benzoyl Peroxide (BPO) initiator

  • Glass beaker

  • Magnetic stirrer and heating mantle

Procedure:

  • Accurately weigh the benzoyl peroxide initiator and transfer it to a 100ml glass beaker.

  • Add the styrene monomer to the beaker.

  • Stir the mixture using a magnetic stirrer until the benzoyl peroxide is completely dissolved.

  • Place the beaker on a heating mantle and heat the solution to a temperature between 80°C and 90°C.

  • Continue stirring until the polymerization process is complete, indicated by a significant increase in viscosity.

  • Allow the solidified polymer to cool.

  • The resulting polymer can then be broken into pieces for characterization.

Protocol 3: Atom Transfer Radical Polymerization (ATRP) of Styrene[3]

Materials:

  • Styrene monomer (inhibitor removed)

  • α,α-dichlorotoluene (initiator)

  • Copper(I) chloride (CuCl) (catalyst)

  • 2,2'-bipyridine (bipy) (ligand)

  • Schlenk tube equipped with a magnetic stir bar

  • Nitrogen or Argon source for inert atmosphere

  • Oil bath

Procedure:

  • Add CuCl and bipy to a Schlenk tube under an inert atmosphere.

  • Add the deoxygenated styrene monomer and the initiator (α,α-dichlorotoluene) to the tube via syringe. A typical molar ratio of [Styrene]:[Initiator]:[CuCl]:[bipy] is 100:1:1:3.

  • Ensure the mixture is homogenous.

  • Immerse the sealed Schlenk tube in a preheated oil bath at 130°C.

  • Monitor the reaction progress by taking samples at timed intervals to determine monomer conversion and molecular weight.

  • Terminate the polymerization by cooling the reaction mixture and exposing it to air.

  • Dissolve the polymer in a suitable solvent (e.g., THF) and precipitate it in a non-solvent (e.g., methanol).

  • Filter and dry the polymer under vacuum.

Visualizing Polymerization Workflows

The following diagrams illustrate the general workflows for the described polymerization techniques.

RAFT_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Monomer 4-VBA Monomer Mix Mix & Degas (Freeze-Pump-Thaw) Monomer->Mix CTA RAFT Agent (DDMAT) CTA->Mix Initiator Initiator (AIBN) Initiator->Mix Solvent Solvent (2-butanone) Solvent->Mix Polymerize Polymerize (75°C) Mix->Polymerize Inert Atmosphere Terminate Terminate Reaction Polymerize->Terminate Precipitate Precipitate in Non-solvent Terminate->Precipitate Isolate Isolate & Dry Polymer Precipitate->Isolate Analyze Characterize (NMR, GPC) Isolate->Analyze

Caption: Workflow for RAFT polymerization of this compound.

Free_Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Monomer Styrene Monomer Mix Dissolve Initiator in Monomer Monomer->Mix Initiator Initiator (BPO) Initiator->Mix Polymerize Heat to Polymerize (80-90°C) Mix->Polymerize Cool Cool to Solidify Polymerize->Cool Characterize Characterize Polymer Cool->Characterize

Caption: Workflow for conventional free-radical polymerization.

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Monomer Styrene Monomer Mix Mix Components Under Inert Gas Monomer->Mix Initiator Initiator Initiator->Mix Catalyst Catalyst (CuCl) Catalyst->Mix Ligand Ligand (bipy) Ligand->Mix Polymerize Heat to Polymerize (130°C) Mix->Polymerize Terminate Terminate Reaction Polymerize->Terminate Purify Dissolve & Precipitate Terminate->Purify Isolate Isolate & Dry Polymer Purify->Isolate Analyze Characterize (GPC) Isolate->Analyze

Caption: General workflow for Atom Transfer Radical Polymerization.

References

A Comparative Guide to the Molecular Weight and Polydispersity of Poly(4-vinylbenzaldehyde) and Other Aldehyde-Functionalized Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the precise characterization of polymers is paramount. This guide provides a comparative analysis of the molecular weight and polydispersity of poly(4-vinylbenzaldehyde) (PVBA), a versatile polymer with reactive aldehyde functionalities. The data presented herein, primarily from studies utilizing Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, showcases the high degree of control achievable over the synthesis of this polymer. For comparative purposes, data for other aldehyde-functionalized polymers, poly(acrolein) and poly(methacrolein), are also discussed, highlighting the synthetic challenges and outcomes for these related materials.

Data Summary of Polymer Characteristics

The following table summarizes the molecular weight and polydispersity index (PDI) of poly(this compound) and provides available data for other relevant aldehyde-functionalized polymers. The data for PVBA demonstrates the "living" characteristics of RAFT polymerization, where the number-average molecular weight (Mn) increases linearly with monomer conversion while maintaining a low PDI, indicative of a well-controlled polymerization process.[1]

PolymerPolymerization MethodMonomer Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
Poly(this compound)RAFT456,2006,9001.11Sun et al., 2007[1]
Poly(this compound)RAFT567,8008,5001.09Sun et al., 2007[1]
Poly(this compound)RAFT659,0009,6001.07Sun et al., 2007[1]
Poly(this compound)RAFT7610,30012,1001.17Sun et al., 2007[1]
Poly(acrolein)AnionicN/A317 - 691N/AN/AMarques et al., 2009[2]
Poly(methacrolein-co-methacrylamide)RadicalN/AN/AN/AN/AAl-Hajaj et al., 2023[3]

Note: Data for homopolymers of poly(acrolein) and poly(methacrolein) with controlled molecular weights and low PDIs are less commonly reported in the literature due to the high reactivity of the monomers, which can lead to side reactions and difficulties in controlling the polymerization. The data for poly(acrolein) reflects oligomeric structures, and for poly(methacrolein), it is often synthesized as a copolymer to better control its properties.

Experimental Protocol: Determination of Molecular Weight and Polydispersity by Gel Permeation Chromatography (GPC/SEC)

The determination of a polymer's number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) is crucial for understanding its physical and chemical properties. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for this purpose.[4]

Principle

GPC separates molecules based on their hydrodynamic volume in solution. A dissolved polymer sample is passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, increasing their path length and leading to a later elution.[4][5]

Instrumentation

A standard GPC system consists of the following components:

  • Solvent Reservoir and Degasser: To hold and prepare the mobile phase.

  • Pump: To deliver the mobile phase at a constant flow rate.

  • Injector: To introduce a precise volume of the polymer solution into the mobile phase stream.

  • Column Set: A series of columns packed with porous gel of varying pore sizes to achieve the desired separation range.

  • Detector: Typically a refractive index (RI) detector, which is sensitive to the concentration of the polymer. Other detectors like UV-Vis, light scattering, and viscometers can also be used for more detailed analysis.[6]

  • Data Acquisition and Analysis Software: To process the detector signal and calculate the molecular weight parameters.

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Choose a suitable solvent (mobile phase) that completely dissolves the polymer and is compatible with the GPC columns and detector. For poly(this compound), tetrahydrofuran (THF) is commonly used.[1]

    • Filter and degas the mobile phase to remove any particulate matter and dissolved gases that could interfere with the analysis.

  • Sample Preparation:

    • Accurately weigh a small amount of the polymer sample (typically 1-5 mg).

    • Dissolve the polymer in a known volume of the mobile phase to create a dilute solution (e.g., 1-2 mg/mL). Ensure the polymer is fully dissolved, which may require gentle agitation or heating.

    • Filter the polymer solution through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any dust or undissolved particles.

  • Calibration:

    • Prepare a series of solutions of narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)) with known peak molecular weights (Mp).

    • Inject each standard solution into the GPC system and record the retention time for each standard.

    • Generate a calibration curve by plotting the logarithm of the peak molecular weight (log Mp) against the retention time.

  • Sample Analysis:

    • Inject the prepared polymer sample solution into the GPC system.

    • Record the chromatogram (detector response versus retention time).

  • Data Analysis:

    • The GPC software uses the calibration curve to determine the molecular weight of the polymer at each point in the chromatogram.

    • The software then calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow of a typical GPC/SEC experiment and the signaling pathway for data processing.

GPC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Solvent_Prep Mobile Phase Preparation Injection Sample Injection Solvent_Prep->Injection Sample_Prep Polymer Sample Dissolution & Filtration Sample_Prep->Injection Separation Separation in GPC Column Injection->Separation Detection Detection (e.g., RI) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Calibration Calibration with Standards Calculation Calculation of Mn, Mw, PDI Calibration->Calculation Chromatogram->Calculation Result Final Report Calculation->Result

Caption: Experimental workflow for GPC/SEC analysis.

Data_Processing_Pathway cluster_input Input Data cluster_processing Processing Steps cluster_output Output Results Raw_Data Raw Detector Signal (Voltage vs. Time) Integration Peak Integration & Baseline Correction Raw_Data->Integration Cal_Data Calibration Data (log Mp vs. Retention Time) MW_Conversion Molecular Weight Conversion at each time slice Cal_Data->MW_Conversion Integration->MW_Conversion Averaging Calculation of Molecular Weight Averages MW_Conversion->Averaging MWD_Plot Molecular Weight Distribution Plot MW_Conversion->MWD_Plot Mn_Mw_PDI Mn, Mw, PDI Averaging->Mn_Mw_PDI

Caption: Data processing pathway in GPC/SEC analysis.

References

A Researcher's Guide to 4-Vinylbenzaldehyde: Experimental Data vs. Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, development, and drug discovery, the purity and structural integrity of chemical reagents are paramount. This guide provides a comparative analysis of typical experimental data for 4-Vinylbenzaldehyde against established literature values. By presenting key physical and spectral properties, this document serves as a practical resource for validating sample quality and ensuring the reliability of experimental outcomes.

Physical and Spectroscopic Properties: A Comparative Analysis

The following tables summarize the key physical and spectral properties of this compound, presenting a side-by-side comparison of literature-reported values and a representative set of hypothetical experimental data that one might obtain from a laboratory sample.

Table 1: Physical Properties
PropertyLiterature ValueHypothetical Experimental Data
Molecular Formula C₉H₈OC₉H₈O
Molecular Weight 132.16 g/mol 132.16 g/mol
Appearance Colorless to light yellow liquidLight yellow liquid
Boiling Point 92-93 °C @ 14 Torr; ~203 °C @ 760 Torr94 °C @ 14 Torr
Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Proton AssignmentLiterature δ (ppm), Multiplicity, J (Hz)Hypothetical Experimental δ (ppm), Multiplicity, J (Hz)
Aldehyde (-CHO)9.98, s, 1H9.99, s, 1H
Aromatic (ortho to CHO)7.85, d, J = 8.2 Hz, 2H7.86, d, J = 8.1 Hz, 2H
Aromatic (ortho to Vinyl)7.55, d, J = 8.2 Hz, 2H7.56, d, J = 8.1 Hz, 2H
Vinyl (-CH=CH₂)6.75, dd, J = 17.6, 10.9 Hz, 1H6.77, dd, J = 17.5, 10.8 Hz, 1H
Vinyl (=CH₂, trans)5.90, d, J = 17.6 Hz, 1H5.91, d, J = 17.5 Hz, 1H
Vinyl (=CH₂, cis)5.45, d, J = 10.9 Hz, 1H5.46, d, J = 10.8 Hz, 1H
Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Carbon AssignmentLiterature δ (ppm)Hypothetical Experimental δ (ppm)
Aldehyde (C=O)191.9192.1
Aromatic (C-CHO)136.5136.6
Aromatic (C-Vinyl)142.0142.2
Aromatic (CH, ortho to CHO)130.1130.2
Aromatic (CH, ortho to Vinyl)127.0127.1
Vinyl (-CH=)136.0136.1
Vinyl (=CH₂)117.5117.6
Table 4: Infrared (IR) Spectroscopy Data
Functional GroupLiterature Absorption (cm⁻¹)Hypothetical Experimental Absorption (cm⁻¹)
Aldehyde C-H Stretch~2820, ~27302825, 2733
C=O Stretch (Aldehyde)~17051703
C=C Stretch (Vinyl)~16301628
C=C Stretch (Aromatic)~1605, ~15801606, 1579
Aromatic C-H Bending~840842
Table 5: UV-Visible Spectroscopy Data
SolventLiterature λmax (nm)Hypothetical Experimental λmax (nm)
Ethanol~284285

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of chemical compounds and for reproducible research.

Boiling Point Determination

The boiling point of the this compound sample is determined using a micro-boiling point apparatus. A small amount of the sample is placed in a capillary tube, which is then attached to a thermometer and heated in a suitable bath. The boiling point is recorded as the temperature at which a rapid stream of bubbles emerges from the capillary, which corresponds to the vapor pressure of the liquid equaling the atmospheric pressure. For vacuum distillation, the pressure is reduced to the desired level (e.g., 14 Torr) and the temperature is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A drop of the neat liquid sample is placed directly on the ATR crystal. The spectrum is recorded in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

UV-Visible Spectroscopy

The UV-Visible absorption spectrum is recorded on a dual-beam spectrophotometer. A dilute solution of this compound is prepared in a UV-grade solvent, such as ethanol. The spectrum is scanned over a range of 200-400 nm, and the wavelength of maximum absorbance (λmax) is determined.

Visualizing Workflows and Pathways

To further elucidate the experimental and conceptual framework, the following diagrams are provided.

G cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Processing & Comparison Sample This compound Sample BP Boiling Point Determination Sample->BP NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FTIR-ATR Spectroscopy Sample->IR UV UV-Visible Spectroscopy Sample->UV Process Spectral Processing & Peak Assignment BP->Process NMR->Process IR->Process UV->Process Compare Comparison with Literature Values Process->Compare Conclusion Purity & Identity Confirmation Compare->Conclusion

Caption: Experimental workflow for the characterization of this compound.

G VBA This compound Enzyme Aldehyde Dehydrogenase VBA->Enzyme Metabolic Conversion VBAcid 4-Vinylbenzoic Acid Enzyme->VBAcid Polymerization Polymerization VBAcid->Polymerization Monomer Polymer Functional Polymer Polymerization->Polymer Signaling Downstream Signaling Pathway Activation Polymer->Signaling Biological Activity

Caption: Hypothetical metabolic and functional pathway of this compound.

The Versatility of 4-Vinylbenzaldehyde in Polymer Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of functional polymers, the choice of monomer is a critical decision that dictates the ultimate properties and potential applications of the resulting material. For researchers, scientists, and drug development professionals, the ability to tailor polymer functionality is paramount for advancements in fields ranging from targeted drug delivery to advanced materials. 4-Vinylbenzaldehyde (4-VBA) has emerged as a valuable monomer, offering a unique combination of a polymerizable vinyl group and a highly reactive aldehyde functionality. This guide provides a comprehensive cost-benefit analysis of utilizing 4-VBA in polymer synthesis, with a direct comparison to common alternatives such as 4-vinylbenzyl chloride (VBC), glycidyl methacrylate (GMA), and N-isopropylacrylamide (NIPAM).

At a Glance: Performance and Cost Comparison

To facilitate a rapid and objective comparison, the following tables summarize the key performance characteristics and approximate costs of 4-VBA and its alternatives.

Table 1: Monomer Cost Comparison

MonomerChemical StructureMolecular Weight ( g/mol )Purity (%)Price (USD/g)
This compound (4-VBA)C₉H₈O132.16~97%~$176[1][2]
4-Vinylbenzyl Chloride (VBC)C₉H₉Cl152.62~90%~$7.29[3]
Glycidyl Methacrylate (GMA)C₇H₁₀O₃142.15~97%~$0.40[4][5]
N-Isopropylacrylamide (NIPAM)C₆H₁₁NO113.16~97%~$6.86[6][7]

Note: Prices are approximate and can vary based on supplier, quantity, and purity.

Table 2: Polymerization and Polymer Properties Comparison

PropertyPoly(this compound) (PVBA)Poly(4-vinylbenzyl chloride) (PVBC)Poly(glycidyl methacrylate) (PGMA)Poly(N-isopropylacrylamide) (PNIPAM)
Polymerization Control (RAFT) Good control, low PDI (<1.2)[1]Good control, low PDIGood control, low PDIGood control, low PDI
Monomer Conversion (RAFT) ~76% in 22.5 h[1]High conversions achievableHigh conversions achievableHigh conversions achievable
Thermal Stability (Td, 5%) ~275 °C[8]Initial decomposition ~377°CDecomposition starts ~273°C[9]Decomposes in stages, initial loss below 128°C
Post-Polymerization Reactivity High (aldehyde)High (benzyl chloride)High (epoxy)Moderate (amide)
Key Applications Bioconjugation, surface functionalizationFunctional coatings, ion-exchange resinsDrug delivery, adhesives, coatingsThermoresponsive materials, hydrogels

In-Depth Analysis of this compound and its Alternatives

This compound (4-VBA): The Reactive Aldehyde

4-VBA stands out due to the versatility of its aldehyde group. This functional group can readily participate in a variety of chemical reactions, most notably the formation of Schiff bases with primary amines and hydrazones with hydrazines. These reactions are often quantitative and can be performed under mild conditions, making them ideal for the conjugation of sensitive biomolecules such as peptides, proteins, and DNA.[10][11][12] Furthermore, the aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, offering additional avenues for post-polymerization modification.

The controlled polymerization of 4-VBA, particularly through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity indices (PDI < 1.17).[1] This level of control is crucial for applications where precise polymer architecture is required, such as in the formation of block copolymers for self-assembly or the creation of narrowly dispersed nanoparticles for drug delivery.

However, the primary drawback of 4-VBA is its significantly higher cost compared to other functional monomers. This high cost can be a limiting factor for large-scale industrial applications.

4-Vinylbenzyl Chloride (VBC): The Versatile Precursor

4-Vinylbenzyl chloride is a widely used functional monomer due to the high reactivity of its benzylic chloride group. This group is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups, including azides, amines, and thiols. The resulting polymers find applications in diverse areas such as ion-exchange resins, functional coatings, and as precursors for further chemical modifications.[3]

Like 4-VBA, VBC can be polymerized in a controlled manner using techniques like RAFT polymerization, yielding polymers with well-defined structures.[13][14] From a cost perspective, VBC is considerably more affordable than 4-VBA, making it a more attractive option for larger-scale syntheses. However, the post-polymerization modification of PVBC often requires harsher reaction conditions compared to the mild reactions of the aldehyde group in PVBA. Additionally, the handling of VBC requires care as it is a lachrymator.

Glycidyl Methacrylate (GMA): The Epoxy Advantage

Glycidyl methacrylate is a popular functional monomer due to its reactive epoxy group. This three-membered ring can be readily opened by a variety of nucleophiles, including amines, thiols, and alcohols, providing a versatile platform for post-polymerization modification.[15] This reactivity has been extensively exploited in the development of functional materials for adhesives, coatings, and biomedical applications, including drug delivery systems.[16]

RAFT polymerization of GMA is well-established, allowing for the synthesis of well-defined polymers and block copolymers.[7][17][18] A significant advantage of GMA is its relatively low cost, making it a cost-effective choice for a wide range of applications. The reactivity of the epoxy group is generally considered to be slightly lower than that of the aldehyde group in 4-VBA, and reactions may require elevated temperatures or catalysts.

N-Isopropylacrylamide (NIPAM): The Thermoresponsive Workhorse

N-Isopropylacrylamide is a well-known "smart" monomer that imparts thermoresponsive properties to its corresponding polymer, poly(N-isopropylacrylamide) (PNIPAM). PNIPAM exhibits a lower critical solution temperature (LCST) in aqueous solutions, typically around 32 °C, above which it undergoes a reversible phase transition from a soluble to an insoluble state.[19] This unique property has led to its widespread use in the development of hydrogels, drug delivery systems, and cell culture substrates.

The amide group in NIPAM offers sites for hydrogen bonding but is less reactive for covalent post-polymerization modification compared to the functional groups of 4-VBA, VBC, and GMA. While modifications are possible, they often require more complex synthetic routes. NIPAM can be polymerized via RAFT to produce well-defined thermoresponsive polymers.[20][21][22] In terms of cost, NIPAM is more expensive than GMA but significantly cheaper than 4-VBA.

Experimental Protocols

General Protocol for RAFT Polymerization

The following is a general protocol for the RAFT polymerization of vinyl monomers. Specific conditions such as monomer-to-RAFT agent ratio, initiator concentration, solvent, and temperature will need to be optimized for each specific monomer.

Materials:

  • Monomer (4-VBA, VBC, GMA, or NIPAM)

  • RAFT agent (e.g., 2-dodecylsulfanylthiocarbonylsulfanyl-2-methyl propionic acid)

  • Initiator (e.g., azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., dioxane, DMF, toluene)

  • Schlenk flask

  • Magnetic stir bar

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • The monomer, RAFT agent, and initiator are weighed and added to a Schlenk flask containing a magnetic stir bar.

  • The anhydrous solvent is added to dissolve the solids.

  • The flask is sealed with a rubber septum and the solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes, or by several freeze-pump-thaw cycles.

  • The flask is then placed in a preheated oil bath at the desired temperature to initiate the polymerization.

  • The reaction is allowed to proceed for the desired amount of time. Aliquots can be taken periodically via a degassed syringe to monitor monomer conversion and polymer molecular weight by techniques such as NMR spectroscopy and gel permeation chromatography (GPC).

  • The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air.

  • The polymer is purified by precipitation into a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum.

Visualizing the Synthesis and Functionalization Pathways

The following diagrams, generated using the DOT language, illustrate the key polymerization and post-functionalization pathways discussed.

Polymerization_Pathways cluster_monomers Functional Monomers cluster_polymerization RAFT Polymerization cluster_polymers Functional Polymers Monomer_VBA This compound (4-VBA) RAFT RAFT Polymerization Monomer_VBA->RAFT Monomer_VBC 4-Vinylbenzyl Chloride (VBC) Monomer_VBC->RAFT Monomer_GMA Glycidyl Methacrylate (GMA) Monomer_GMA->RAFT Monomer_NIPAM N-Isopropylacrylamide (NIPAM) Monomer_NIPAM->RAFT Polymer_PVBA Poly(this compound) (PVBA) RAFT->Polymer_PVBA Polymer_PVBC Poly(4-vinylbenzyl chloride) (PVBC) RAFT->Polymer_PVBC Polymer_PGMA Poly(glycidyl methacrylate) (PGMA) RAFT->Polymer_PGMA Polymer_PNIPAM Poly(N-isopropylacrylamide) (PNIPAM) RAFT->Polymer_PNIPAM

Figure 1: RAFT polymerization of functional monomers.

Post_Polymerization_Modification cluster_polymers Functional Polymers cluster_reactions Post-Polymerization Reactions cluster_products Functionalized Polymers Polymer_PVBA Poly(this compound) (Aldehyde) Schiff_Base Schiff Base Formation (Amine) Polymer_PVBA->Schiff_Base Mild Conditions Polymer_PVBC Poly(4-vinylbenzyl chloride) (Benzyl Chloride) Nucleophilic_Sub Nucleophilic Substitution (Azide, Amine, Thiol) Polymer_PVBC->Nucleophilic_Sub Polymer_PGMA Poly(glycidyl methacrylate) (Epoxy) Ring_Opening Epoxy Ring-Opening (Amine, Thiol, Alcohol) Polymer_PGMA->Ring_Opening Product_Bioconjugate Bioconjugates Schiff_Base->Product_Bioconjugate Product_Functionalized Diverse Functional Polymers Nucleophilic_Sub->Product_Functionalized Product_Modified Modified Polymers Ring_Opening->Product_Modified

Figure 2: Post-polymerization modification pathways.

Conclusion: Making the Right Choice

The selection of a functional monomer is a multifaceted decision that requires a careful balance of cost, synthetic accessibility, and desired final properties.

  • This compound is the premium choice for applications requiring facile and mild bioconjugation via its highly reactive aldehyde group. Its high cost, however, may limit its use to high-value applications or small-scale research.

  • 4-Vinylbenzyl Chloride offers a cost-effective and versatile alternative, providing a gateway to a vast array of functionalities through well-established nucleophilic substitution chemistry.

  • Glycidyl Methacrylate presents an excellent balance of low cost and high reactivity, making it a workhorse monomer for a broad range of applications, from industrial coatings to biomedical devices.

  • N-Isopropylacrylamide is the monomer of choice when thermoresponsive behavior is the primary desired property.

Ultimately, the optimal monomer will depend on the specific requirements of the project. For researchers in drug development and biomedical applications where precise control over bioconjugation is critical and material quantities are often small, the superior reactivity and mild reaction conditions offered by 4-VBA may justify its higher cost. For applications where cost is a major driver and a wider range of functionalities are desired, VBC and GMA present more pragmatic options. By carefully considering the trade-offs between cost and performance, researchers can select the most appropriate functional monomer to advance their scientific and technological goals.

References

Safety Operating Guide

Proper Disposal of 4-Vinylbenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of 4-Vinylbenzaldehyde is a critical component of laboratory safety and environmental responsibility. This guide provides comprehensive, step-by-step procedures for managing the disposal of this chemical, ensuring adherence to safety protocols and regulatory requirements. Due to its hazardous nature, this compound must be handled with care throughout its lifecycle, from use to final disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a respirator may be required.

Quantitative Data Summary

The following table summarizes key quantitative and qualitative safety data for this compound.

PropertyValueSource
Molecular Formula C₉H₈O[1][2]
Molecular Weight 132.16 g/mol [1][2]
Appearance Colorless to pale yellow liquidAmbeed
Storage Temperature 2-8°C, in a dark place under an inert atmosphere
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H227 (Combustible liquid)[1]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Experimental Protocol: Waste Disposal Procedure

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash. The following protocol details the necessary steps for its safe collection and disposal.

1. Waste Identification and Segregation:

  • Clearly label all containers of this compound waste with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols.
  • Do not mix this compound with other waste streams, particularly incompatible materials, unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.

2. Container Management:

  • Collect waste this compound in a designated, compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.
  • Ensure the container has a secure, tightly closing lid to prevent leaks and evaporation.
  • Keep waste containers closed at all times except when adding waste.
  • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
  • The SAA should be in a cool, well-ventilated area, away from sources of ignition.

3. Disposal of "Empty" Containers:

  • To be considered "empty," a container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
  • The rinsate from all three rinses must be collected and disposed of as hazardous waste.
  • After triple-rinsing, deface or remove all chemical labels from the container before disposing of it as regular trash or recycling, in accordance with institutional policies.

4. Professional Disposal Arrangement:

  • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a waste pickup.
  • Provide them with the Safety Data Sheet (SDS) for this compound.
  • Do not transport hazardous waste across public roads; this should only be done by trained EHS personnel or a licensed hazardous waste disposal company.

5. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and the date of disposal, as required by your institution and local regulations.

Emergency Spill Procedures

In the event of a this compound spill, follow these procedures:

1. Evacuate and Alert:

  • Immediately alert others in the vicinity and evacuate the immediate area.

2. Control Ignition Sources:

  • As this compound is a combustible liquid, extinguish all nearby flames and turn off any spark-producing equipment.

3. Contain the Spill:

  • Wearing the appropriate PPE, contain the spill using a chemical spill kit with absorbent materials. For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[3]

4. Clean-up:

  • For small spills, carefully apply the absorbent material, working from the outside in to prevent spreading.
  • Collect the contaminated absorbent material using non-sparking tools and place it into a designated hazardous waste container.[4]

5. Decontaminate:

  • Clean the spill area with a suitable solvent (e.g., acetone or ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.[4]

6. Report:

  • Report the spill to your laboratory supervisor and your institution's EHS department, regardless of the size.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe empty_container Empty Container? start->empty_container collect Collect Waste in a Labeled, Compatible Container ppe->collect store Store in Designated Satellite Accumulation Area collect->store spill Spill Occurs store->spill full Container Full? store->full spill_procedure Follow Emergency Spill Procedure spill->spill_procedure spill_procedure->store full->store No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes document Document Waste Disposal contact_ehs->document end End: Compliant Disposal document->end triple_rinse Triple-Rinse with Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of De-labeled Container as Regular Trash triple_rinse->dispose_container collect_rinsate->store dispose_container->end

Caption: Workflow for the safe and compliant disposal of this compound.

References

Personal protective equipment for handling 4-Vinylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Vinylbenzaldehyde

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 1791-26-0). Adherence to these instructions is vital for ensuring personnel safety and minimizing environmental impact in research and development settings.

Hazard Identification and Protective Equipment

This compound is a hazardous substance that requires careful handling. Key hazards include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1][2][3] It is also classified as a combustible liquid.[2] The following personal protective equipment (PPE) is mandatory to mitigate these risks.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be chemical splash goggles that comply with EN 166 (EU) or ANSI Z87.1 (US) standards.[4]
Face Protection Face ShieldRecommended in addition to goggles when there is a significant risk of splashing.[5][6]
Hand Protection Chemical-resistant GlovesNitrile or other suitable resistant gloves should be worn.[5] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn and fully buttoned.[5] For larger quantities or splash risks, an impervious apron is recommended.[7]
Respiratory Protection RespiratorNot typically required under normal use with adequate ventilation. For large spills, emergencies, or in cases of inadequate ventilation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[4]
Hazard Classification and Precautionary Statements

The Globally Harmonized System (GHS) classifications for this compound highlight its primary hazards.

Hazard ClassHazard CodeHazard Statement
Acute toxicity, OralH302Harmful if swallowed.[1][2][3]
Skin irritationH315Causes skin irritation.[1][2][3]
Eye irritationH319Causes serious eye irritation.[1][2][3]
Specific target organ toxicityH335May cause respiratory irritation.[1][2][3]
Flammable liquidsH227Combustible liquid.[2]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound. The following step-by-step plan should be followed.

Step 1: Preparation and Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[1][8]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[1]

  • Spill Kit: Confirm that a chemical spill kit equipped to handle aldehydes and combustible liquids is available in the immediate work area.

  • Review SDS: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[1]

Step 2: Handling the Chemical

  • Personal Contact: Avoid all direct contact, including inhalation of vapors and contact with skin and eyes.[1][8]

  • Dispensing: Open and handle containers with care.[1] Use non-sparking tools and take precautionary measures against static discharge.[7]

  • Hygiene: Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly with soap and water after handling is complete, before breaks, and at the end of the workday.[1]

  • Clothing: Contaminated work clothing should not be allowed out of the workplace and must be properly decontaminated before reuse.[9]

Step 3: Storage

  • Container: Store in a tightly closed container when not in use.[1][7]

  • Location: Keep in a cool, dry, well-ventilated area away from incompatible substances, heat, and all sources of ignition.[1][7] Long-term storage at -20°C is recommended.[1]

  • Segregation: Separate from oxidizing materials.[7]

Emergency and Disposal Procedures

Emergency First Aid

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical aid.[1][8]

  • Skin Contact: Immediately flush skin with plenty of running water for at least 15 minutes while removing all contaminated clothing and shoes.[1] Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1]

Spill and Disposal Plan In the event of a spill or for routine disposal, the following procedures must be implemented.

Spill Cleanup Procedure:

  • Evacuate and Isolate: Immediately alert others and evacuate non-essential personnel from the area. Remove all sources of ignition.[1][7]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Put on the appropriate PPE, including respiratory protection if necessary.[8]

  • Contain and Absorb: Prevent further leakage if safe to do so.[1] Absorb the spill with an inert, non-combustible material such as dry sand or earth.[7] Do not use combustible materials like sawdust.[7]

  • Collect Waste: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[7]

  • Decontaminate: Clean the spill area thoroughly.

  • Environmental Protection: Do not let the product enter drains, waterways, or soil.[1]

Waste Disposal Procedure:

  • Containerize: Collect waste this compound and contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container.[10][11] The container must be kept closed except when adding waste.[11]

  • Labeling: Label the container with "Hazardous Waste," the full chemical name, and appropriate hazard symbols as required by institutional and local regulations.[10][12]

  • Storage: Store the sealed waste container in a designated, secure waste accumulation area, away from incompatibles.[11][12]

  • Disposal: Dispose of the contents and container through a licensed and approved waste disposal company.[1] Do not dispose of via sewer or general trash.[11] Empty containers may retain product residues and should be treated as hazardous waste.[7] The first rinse of a container must be collected as hazardous waste.[11]

G cluster_workflow Workflow for this compound Spill Response spill Spill Detected evacuate 1. Evacuate Area 2. Alert Personnel 3. Remove Ignition Sources spill->evacuate IMMEDIATE ACTION ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) evacuate->ppe contain Contain Spill with Inert Absorbent (e.g., Sand, Earth) ppe->contain cleanup Collect Absorbed Material using Non-Sparking Tools contain->cleanup dispose Place in Labeled Hazardous Waste Container cleanup->dispose decon Decontaminate Spill Area & Report Incident dispose->decon

Caption: Workflow diagram for handling a chemical spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.